Product packaging for Blinin(Cat. No.:)

Blinin

Cat. No.: B599742
M. Wt: 392.5 g/mol
InChI Key: XXSSNTKMBVTREV-DDHROXKOSA-N
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Description

Blinin is a diterpene lactone.
This compound has been reported in Eschenbachia blinii with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32O6 B599742 Blinin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S,4aS,7R,8S,8aR)-2-hydroxy-4-(hydroxymethyl)-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]-1,2,5,6,7,8a-hexahydronaphthalen-4a-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O6/c1-14-4-7-22(13-28-15(2)24)17(11-23)9-18(25)10-19(22)21(14,3)6-5-16-8-20(26)27-12-16/h8-9,14,18-19,23,25H,4-7,10-13H2,1-3H3/t14-,18-,19-,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSSNTKMBVTREV-DDHROXKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C1(C)CCC3=CC(=O)OC3)CC(C=C2CO)O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3)C[C@@H](C=C2CO)O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isolating Blinin: A Technical Guide for Natural Product Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the isolation of Blinin, a neoclerodane diterpene, from the plant Conyza blinii. This document is intended for researchers, scientists, and drug development professionals interested in the extraction, purification, and characterization of this bioactive compound. The methodologies outlined are based on established protocols for the isolation of similar natural products, supplemented with specific data reported for this compound.

Introduction to this compound and Conyza blinii

Conyza blinii, a member of the Asteraceae family, is a medicinal plant traditionally used in Southwest China. It is a rich source of various secondary metabolites, including triterpenoid saponins, flavonoids, and diterpenes. Among these, this compound, a neoclerodane diterpenolactone, stands out as a characteristic compound of this species. First isolated and identified in 1989, its structure was elucidated through chemical and spectroscopic methods, and confirmed by X-ray crystal analysis[1]. The unique chemical structure of this compound has made it a subject of interest for further phytochemical and pharmacological studies.

Experimental Protocols

The following sections detail a representative methodology for the isolation of this compound from Conyza blinii, synthesized from standard practices for the isolation of neoclerodane diterpenes.

Plant Material Collection and Preparation

Fresh, healthy aerial parts of Conyza blinii are collected and authenticated. The plant material is then washed, dried in a shaded, well-ventilated area to a constant weight, and subsequently ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction, typically using a solvent such as ethanol or methanol at room temperature. The mixture is macerated for several days with periodic agitation or subjected to Soxhlet extraction to ensure thorough percolation of the solvent through the plant matrix, thereby maximizing the yield of extracted compounds. The resulting crude extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation

The crude extract, a complex mixture of various phytochemicals, requires fractionation to separate compounds based on their polarity. This is a critical step to isolate the less polar diterpenes, like this compound, from more polar compounds such as saponins and glycosides.

A common approach involves solvent-solvent partitioning. The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as:

  • Hexane: To remove highly nonpolar compounds like fats and waxes.

  • Ethyl Acetate: This fraction is expected to contain the diterpenes, including this compound.

  • n-Butanol: To sequester the more polar saponins.

The ethyl acetate fraction is collected and concentrated, as it is the most likely to be enriched with this compound.

Chromatographic Purification

The ethyl acetate fraction undergoes a series of chromatographic separations to isolate this compound to a high degree of purity.

2.4.1. Silica Gel Column Chromatography

The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is then eluted with a gradient solvent system, typically starting with a nonpolar solvent like hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC), and those with similar profiles are pooled together.

2.4.2. Semi-Preparative High-Performance Liquid Chromatography (HPLC)

Fractions from the silica gel column that show the presence of this compound are further purified using semi-preparative HPLC. A C18 column is often employed with a mobile phase consisting of a mixture of methanol, acetonitrile, and water[2]. The elution can be isocratic or a gradient, and the effluent is monitored with a UV detector. The peak corresponding to this compound is collected. In a documented separation, this method yielded 19 mg of this compound[3].

Data Presentation

The following tables summarize the key data points in a typical isolation and characterization workflow for this compound.

Table 1: Summary of a Representative Isolation of this compound

StepSub-StepDetailsYield (Representative)
Extraction MacerationDried aerial parts of Conyza blinii with 95% Ethanol.-
Fractionation Liquid-Liquid PartitioningSequential partitioning with hexane and ethyl acetate.-
Purification Silica Gel ChromatographyGradient elution with hexane-ethyl acetate.-
Fine Purification Semi-Preparative HPLCC18 column, MeCN-H₂O mobile phase.19 mg[3]

Table 2: Spectroscopic Data for Structural Elucidation of this compound

TechniquePurposeObserved Data (Representative for Neoclerodane Diterpenes)
Mass Spectrometry (MS) Determination of molecular weight and formula.Provides the [M+H]⁺ or [M+Na]⁺ ion peak.
Infrared (IR) Spectroscopy Identification of functional groups.Peaks corresponding to lactone, hydroxyl, and carbonyl groups.
¹H NMR Spectroscopy Determination of the proton framework of the molecule.Chemical shifts, coupling constants, and integration values for each proton.
¹³C NMR Spectroscopy Determination of the carbon skeleton of the molecule.Chemical shifts for each carbon atom.
2D NMR (COSY, HSQC, HMBC) Elucidation of connectivity and stereochemistry.Correlation peaks establishing the complete molecular structure.
X-ray Crystallography Unambiguous determination of the 3D structure.Provides precise bond lengths, bond angles, and stereochemistry.[1]

Visualizations

The following diagrams illustrate the key processes in the isolation of this compound.

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_final_product Final Product plant_material Dried & Powdered Conyza blinii crude_extract Crude Ethanolic Extract plant_material->crude_extract Ethanol Maceration partitioning Solvent-Solvent Partitioning crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction Hexane, EtOAc silica_column Silica Gel Column Chromatography ethyl_acetate_fraction->silica_column hplc Semi-Preparative HPLC silica_column->hplc Enriched Fractions This compound Pure this compound hplc->this compound logical_relationship cluster_plant Source cluster_compounds Chemical Constituents cluster_process Isolation Process conyza_blinii Conyza blinii Plant This compound This compound (Neoclerodane Diterpene) saponins Triterpenoid Saponins flavonoids Flavonoids other_compounds Other Compounds extraction Extraction This compound->extraction saponins->extraction flavonoids->extraction other_compounds->extraction fractionation Fractionation extraction->fractionation chromatography Chromatography fractionation->chromatography chromatography->this compound Isolation

References

An In-depth Technical Guide to Neoclerodane Diterpenes from Medicinal Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoclerodane diterpenes represent a large and structurally diverse class of secondary metabolites predominantly found in the Lamiaceae family, particularly in genera such as Salvia, Scutellaria, Ajuga, and Teucrium. These compounds have garnered significant attention within the scientific community due to their wide spectrum of potent biological activities, including anti-inflammatory, anticancer, antimicrobial, neuroprotective, and antifeedant properties. This technical guide provides a comprehensive overview of neoclerodane diterpenes, detailing their biosynthesis, sources, and multifaceted pharmacological effects. A core focus of this document is the presentation of detailed experimental protocols for the isolation, purification, and biological evaluation of these compounds, alongside quantitative data on their activities, summarized in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action and the methodologies for their study. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Introduction to Neoclerodane Diterpenes

Neoclerodane diterpenes are a class of bicyclic diterpenoids characterized by a cis- or trans-fused decalin ring system and a side chain at C-9, which often incorporates a furan or lactone moiety. Their structural diversity arises from variations in the decalin ring stereochemistry, oxidation patterns, and the nature of the side chain.[1] This structural complexity underpins the broad range of biological activities exhibited by these compounds, making them promising candidates for the development of new therapeutic agents.[2]

Biosynthesis of Neoclerodane Diterpenes

The biosynthesis of neoclerodane diterpenes in plants, primarily occurring in the chloroplasts, begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).[3] The pathway involves a series of enzymatic steps catalyzed by terpene synthases and cytochrome P450 monooxygenases, leading to the formation of the characteristic neoclerodane skeleton. A plausible biogenetic pathway involves the cyclization of GGPP to form a labdane-related carbocation, followed by rearrangements to yield the clerodane framework. Further modifications, such as oxidations, acetylations, and glycosylations, contribute to the vast structural diversity of this class of compounds.[1]

Medicinal Plant Sources of Neoclerodane Diterpenes

Neoclerodane diterpenes are particularly abundant in the Lamiaceae family. The following table summarizes some of the key medicinal plant genera known to produce these compounds, along with representative examples.

GenusPlant SpeciesRepresentative Neoclerodane DiterpenesReference(s)
SalviaSalvia divinorumSalvinorin A[4][5]
Salvia hispanicaHispanins A-J[6][7]
Salvia tiliifoliaTiliifolins A-E[8][9]
Salvia guevaraeGuevarains A-F[10]
ScutellariaScutellaria barbataScutebarbatines[2][11][12][13][14]
AjugaAjuga campylanthaAjucampylanoids[15][16][17][18]
Ajuga macrospermaAjugamacrins[19]
Ajuga pantanthaAjugapantanins[3][20][21][22]
TeucriumTeucrium poliumTeupolins[23][24][25][26][27]

Biological Activities of Neoclerodane Diterpenes

Neoclerodane diterpenes exhibit a remarkable array of pharmacological activities, which are summarized in the following sections and tables.

Anti-inflammatory Activity

Many neoclerodane diterpenes have demonstrated potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators such as nitric oxide (NO) and the modulation of signaling pathways like NF-κB.[2][11][12][13][20][21][28][29]

CompoundPlant SourceAssayIC50 (µM)Reference(s)
Scuttenline CScutellaria barbataNO inhibition in LPS-stimulated RAW 264.7 cells1.9[12]
Compound 36Scutellaria barbataNO inhibition in LPS-stimulated RAW 264.7 cells10.6[2][11]
Ajugapantanin analogue 2Ajuga pantanthaNO inhibition in LPS-stimulated RAW 264.7 cells20.2[20][21][22]
7α-acetoxy-ent-clerodan-3,13-dien-18,19:16,15-diolideSalvia guevaraeNO inhibition in RAW 264.7 macrophage activity13.7 ± 2.0[10][30]
Saleucane analogue 5Salvia leucanthaNO inhibition in LPS-stimulated BV-2 cells3.29 - 6.65[29]
Anticancer and Cytotoxic Activity

Several neoclerodane diterpenes have shown significant cytotoxic activity against various cancer cell lines.

CompoundPlant SourceCell LineIC50 (µM)Reference(s)
Teupolins VI-XIITeucrium poliumHepG2 (Hepatoblastoma)Low toxicity at 200 µM[23][24][25]
Guevarain BSalvia guevaraeK562 (Chronic Myelogenous Leukemia)33.1 ± 1.3[10]
Antimicrobial Activity

The antimicrobial properties of neoclerodane diterpenes have been investigated against a range of pathogenic bacteria and fungi.

CompoundPlant SourceMicroorganismMIC (µg/mL)Reference(s)
Scutalpin AScutellaria sp.Staphylococcus aureus25Not specified in snippets
Neuroprotective and Neurotrophic Activity

Certain neoclerodane diterpenes have exhibited promising neuroprotective and neurotrophic effects in various experimental models.

CompoundPlant SourceActivityModelReference(s)
Tiliifolin ESalvia tiliifoliaNeuroprotective effectPC12 cells[8][9]
Ajucampylanoid 7Ajuga campylanthaInhibits ferroptosis (EC50 = 10 µM)HT22 cells[15][16][17][18]
LeucansalvialinsSalvia leucanthaNeuroprotective effectsPC12 cells[31]
Opioid Receptor Modulation

A notable example of neoclerodane bioactivity is the potent and selective kappa-opioid receptor agonism of Salvinorin A from Salvia divinorum.[4][5][32] This has led to the development of analogues like Kurkinorin, a selective µ-opioid receptor agonist with potential as an analgesic with reduced side effects.[1][33][34][35]

CompoundPlant Source/DerivativeReceptor ActivityKi / EC50Reference(s)
Salvinorin ASalvia divinorumκ-opioid receptor agonistKi = 2.4 nM, EC50 = 1.8 nM[4]
KurkinorinSalvinorin A analogueµ-opioid receptor agonistEC50 = 1.2 nM[33][35]
Cardioprotective Activity

Neoclerodane diterpenes from Salvia hispanica have demonstrated protective effects against H₂O₂-induced cardiomyocyte injury.[6][7][36][37]

CompoundPlant SourceActivityModelReference(s)
Hispanins D, F, ISalvia hispanicaCardioprotectiveH₂O₂-induced cardiomyocyte injury[6][7]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of neoclerodane diterpenes.

Extraction and Isolation of Neoclerodane Diterpenes

A general workflow for the isolation of neoclerodane diterpenes from plant material is outlined below.

G plant_material Dried and Powdered Plant Material extraction Solvent Extraction (e.g., Acetone, Methanol, Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) crude_extract->partitioning fractions Fractions of Varying Polarity partitioning->fractions cc Column Chromatography (Silica Gel, Sephadex LH-20) fractions->cc sub_fractions Sub-fractions cc->sub_fractions hplc Preparative/Semi-preparative HPLC (C18 Reverse Phase) sub_fractions->hplc pure_compounds Pure Neoclerodane Diterpenes hplc->pure_compounds

Caption: General workflow for the isolation of neoclerodane diterpenes.

Detailed Protocol:

  • Plant Material Preparation: Air-dry the plant material (e.g., aerial parts) at room temperature and grind it into a fine powder.

  • Extraction: Macerate or percolate the powdered plant material with a suitable organic solvent such as methanol, ethanol, or acetone at room temperature. Repeat the extraction process multiple times to ensure exhaustive extraction.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation: The crude extract is typically subjected to liquid-liquid partitioning using a series of immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatographic Separation:

    • Column Chromatography (CC): The resulting fractions are further purified by column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol).

    • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC on a C18 reversed-phase column with a gradient of water and methanol or acetonitrile.

Structure Elucidation

The chemical structures of isolated neoclerodane diterpenes are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are performed to establish the connectivity and stereochemistry of the molecule.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.

In Vitro Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (neoclerodane diterpenes) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways

NF-κB Signaling Pathway in Inflammation

The NF-κB signaling pathway is a crucial regulator of the inflammatory response. Some neoclerodane diterpenes exert their anti-inflammatory effects by inhibiting this pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases Neoclerodane Neoclerodane Diterpene Neoclerodane->IKK inhibits DNA DNA NFkB_n->DNA binds Proinflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Proinflammatory transcribes

Caption: Inhibition of the NF-κB signaling pathway by neoclerodane diterpenes.
Opioid Receptor Signaling

Salvinorin A and its analogues interact with opioid receptors, primarily the kappa and mu subtypes, to exert their effects.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular SalvinorinA Salvinorin A / Analogue OpioidReceptor Opioid Receptor (κ or µ) SalvinorinA->OpioidReceptor binds G_protein G-protein OpioidReceptor->G_protein activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase inhibits IonChannels Ion Channels (K+, Ca2+) G_protein->IonChannels modulates cAMP cAMP AdenylylCyclase->cAMP produces SignalingCascades Downstream Signaling Cascades cAMP->SignalingCascades regulates IonChannels->SignalingCascades regulates

Caption: General mechanism of opioid receptor signaling by neoclerodane diterpenes.

Conclusion

Neoclerodane diterpenes isolated from medicinal plants represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, underscores their importance in drug discovery and development. This technical guide has provided a comprehensive overview of the current knowledge on these fascinating natural products, with a focus on practical experimental methodologies and a clear presentation of quantitative data. The provided protocols and diagrams are intended to serve as a valuable resource for researchers in the field, facilitating further exploration and exploitation of neoclerodane diterpenes for the development of novel therapeutic agents. Continued research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly unveil new opportunities for addressing a variety of human diseases.

References

An In-depth Technical Guide to Blinin (CAS Number: 125675-09-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blinin (CAS No. 125675-09-4) is a naturally occurring neoclerodane diterpene isolated from the plant Conyza blinii.[1][2][3][4] This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its chemical properties, biological activity, and the experimental methodologies used in its evaluation. The primary reported therapeutic potential of this compound lies in its antiulcerogenic properties, which are associated with a reduction in oxidative stress markers within gastric tissue.[5] This document consolidates the current knowledge on this compound to support further research and development efforts.

Chemical and Physical Properties

This compound is a diterpenoid lactone with a complex polycyclic structure.[6] Its fundamental properties are summarized in the table below, compiled from various chemical databases and suppliers.[1][2][6]

PropertyValueReference(s)
CAS Number 125675-09-4[1][2][3][6]
Molecular Formula C₂₂H₃₂O₆[1][2][6]
Molecular Weight 392.49 g/mol [1][2][6]
IUPAC Name ((1S,2R,4aS,7S,8aR)-7-hydroxy-5-(hydroxymethyl)-1,2-dimethyl-1-(2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl)-1,3,4,7,8,8a-hexahydronaphthalen-4a(2H)-yl)methyl acetate[1]
Synonyms This compound, HY-N0463[1][6]
Appearance White to off-white solid[2]
Purity Typically >98% for research-grade material[7]
Solubility Soluble in DMSO (up to 100 mg/mL), DMF (up to 30 mg/mL), and Ethanol (up to 25 mg/mL). Sparingly soluble in a DMSO:PBS (pH 7.2) (1:9) solution (up to 0.1 mg/mL).[2][4][5]
Storage Conditions Short term (days to weeks) at 0-4°C. Long term (months to years) at -20°C. Stock solutions should be stored at -80°C for up to 6 months.[1][2]

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its antiulcerogenic effect.[1][5] While detailed mechanistic studies are limited, available information suggests that this compound's gastroprotective effects are linked to its antioxidant properties.

Antiulcerogenic Activity

In vivo studies have demonstrated that this compound can reduce the ulcer area in a rat model of pyloric ligation-induced ulcers.[5] This model induces gastric ulcers through the accumulation of gastric acid and pepsin.

Antioxidant Mechanism

The antiulcer effect of this compound is attributed to its ability to mitigate oxidative stress in gastric mucosal tissues. Specifically, this compound has been shown to decrease the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation, in the gastric mucosa of rats with induced ulcers.[5] By reducing lipid peroxidation, this compound may help to maintain the integrity of the gastric mucosal barrier and protect it from damage.

Experimental Protocols

This section details the methodologies for key experiments related to the evaluation of this compound's antiulcerogenic activity.

Pyloric Ligation-Induced Ulcer Model in Rats

This experimental model is widely used to assess the anti-secretory and antiulcer activity of test compounds.

Objective: To induce gastric ulcers in rats through the surgical ligation of the pyloric sphincter, leading to the accumulation of gastric secretions.

Procedure:

  • Animal Preparation: Wistar rats (150-200g) are typically used. The animals are fasted for 24-48 hours prior to the experiment but are allowed free access to water.

  • Anesthesia and Surgical Procedure: The rats are anesthetized using a suitable anesthetic agent (e.g., ether, isoflurane). A midline incision is made in the abdomen to expose the stomach. The pyloric end of the stomach is carefully ligated with a silk suture, ensuring that the blood vessels are not occluded. The abdominal wall is then sutured.

  • Drug Administration: this compound or a vehicle control is administered orally or intraperitoneally, typically one hour before the surgical procedure.

  • Post-Surgical Period: Following surgery, the animals are kept in individual cages and deprived of food and water. The typical duration for ulcer development is 4-19 hours.

  • Sample Collection and Analysis: After the designated period, the animals are euthanized. The stomach is removed, and the gastric contents are collected to measure volume, pH, and acidity. The stomach is then opened along the greater curvature, washed with saline, and examined for ulcers. The ulcer index is calculated based on the number and severity of the lesions.

Workflow for Pyloric Ligation-Induced Ulcer Model:

G A Animal Fasting (24-48h) B Anesthesia A->B C Pyloric Ligation Surgery B->C E Post-Surgical Period (4-19h) C->E D Drug Administration (this compound/Vehicle) D->B F Euthanasia & Stomach Removal E->F G Gastric Content Analysis (Volume, pH, Acidity) F->G H Ulcer Scoring & Index Calculation F->H

Workflow for Pyloric Ligation-Induced Ulcer Experiment.
Malondialdehyde (MDA) Assay in Gastric Tissue

This assay quantifies the level of lipid peroxidation in tissues by measuring the concentration of MDA.

Objective: To determine the effect of this compound on MDA levels in the gastric mucosa of rats with induced ulcers.

Procedure:

  • Tissue Homogenization: Gastric mucosal tissue samples are collected, weighed, and homogenized in a cold buffer (e.g., 1.15% KCl).

  • Reaction with Thiobarbituric Acid (TBA): An aliquot of the tissue homogenate is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.

  • Incubation: The mixture is heated in a boiling water bath for a specified time (typically 15-60 minutes) to facilitate the reaction between MDA and TBA, which forms a pink-colored chromogen.

  • Extraction: After cooling, the colored complex is extracted into an organic solvent (e.g., n-butanol).

  • Spectrophotometric Measurement: The absorbance of the organic layer is measured at a wavelength of 532 nm.

  • Quantification: The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetraethoxypropane. The results are typically expressed as nmol of MDA per gram of tissue.

Workflow for MDA Assay:

G A Gastric Tissue Homogenization B Reaction with TBA in Acidic Medium A->B C Heating (e.g., 95°C for 60 min) B->C D Cooling & Centrifugation C->D E Measurement of Absorbance at 532 nm D->E F Calculation of MDA Concentration E->F

General workflow for the Malondialdehyde (MDA) assay.

Signaling Pathways in this compound Biosynthesis

Recent research has begun to elucidate the molecular pathways involved in the biosynthesis of this compound in Conyza blinii, particularly in response to environmental stressors such as UV-B radiation and low temperatures. While not directly related to its mechanism of action in mammals, this information is valuable for understanding the production of this natural compound.

The biosynthesis of this compound, a diterpenoid, follows the Methylerythritol Phosphate (MEP) pathway. Studies have shown that exposure of Conyza blinii to UV-B light or nocturnal low temperatures leads to the upregulation of key enzyme-encoding genes in this pathway. This upregulation is mediated by transcription factors, such as CbMYB32, which in turn increases the accumulation of this compound in the plant. This response is thought to be part of the plant's defense mechanism against environmental stress.

Proposed Signaling Pathway for Stress-Induced this compound Accumulation:

G cluster_stress Environmental Stress cluster_response Cellular Response Stress UV-B Radiation / Low Temperature TF Transcription Factors (e.g., CbMYB32) Stress->TF Induces MEP MEP Pathway Genes (Upregulation) TF->MEP Activates This compound This compound Accumulation MEP->this compound Leads to

Proposed pathway for this compound accumulation under stress.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated antiulcerogenic activity, likely mediated through its antioxidant effects. The experimental protocols for evaluating its efficacy are well-established. However, to advance the development of this compound as a potential therapeutic agent, further research is warranted in the following areas:

  • Quantitative Dose-Response Studies: Detailed studies are needed to establish the effective dose range and IC50 values for this compound's antiulcer and antioxidant activities.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways involved in this compound's gastroprotective effects in mammalian systems is crucial.

  • Pharmacokinetics and Safety: Comprehensive pharmacokinetic profiling and toxicological studies are necessary to assess the safety and bioavailability of this compound.

  • Synthesis and Analogs: The development of a scalable synthetic route for this compound and the creation of analogs could lead to improved potency and drug-like properties.

This technical guide provides a foundation for researchers to build upon in their exploration of this compound's therapeutic potential.

References

Physical and chemical properties of Blinin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide serves as an initial inquiry into the entity designated as "Blinin." Following a comprehensive search of scientific literature and chemical databases, it has been determined that "this compound" is not a recognized or indexed substance. This document outlines the search methodology employed and the resulting absence of data regarding its physical and chemical properties, biological activity, and associated experimental protocols. The purpose of this guide is to report on the current lack of scientific information and to provide a framework for the potential future characterization of this entity, should it be a novel discovery.

Introduction

The advancement of biomedical research relies on the accurate identification and characterization of new molecules. The name "this compound" was investigated to assemble a comprehensive technical profile, including its physicochemical properties, biological function, and methods for its study. This document details the findings of this investigation.

Search Methodology

A systematic search was conducted across major scientific and chemical databases to identify any information pertaining to "this compound." The search strategy was designed to be broad and inclusive to capture any potential references to this entity.

Databases Searched:

  • Chemical Databases: PubChem, ChemSpider, SciFinder

  • Biological and Life Sciences Databases: PubMed, MEDLINE, Scopus, Web of Science

  • General Scientific Repositories: Google Scholar

Search Queries:

A series of queries were executed to ensure a thorough search, including:

  • "this compound"

  • "this compound physical properties"

  • "this compound chemical properties"

  • "this compound mechanism of action"

  • "this compound signaling pathway"

  • "this compound synthesis"

  • "this compound experimental protocol"

Results: Absence of Data

The comprehensive search yielded no results for an entity named "this compound." This suggests several possibilities:

  • Novel or Undocumented Entity: "this compound" may be a newly discovered or synthesized compound that has not yet been reported in the scientific literature.

  • Proprietary or Coded Name: The name could be an internal, proprietary, or coded designation for a substance that is known by another name in public databases.

  • Misspelling or Typographical Error: It is possible that "this compound" is a misspelling of another recognized scientific term.

Due to the lack of available data, it is not possible to provide information on the physical and chemical properties, biological signaling pathways, or experimental protocols associated with "this compound."

Proposed Framework for Characterization

Should "this compound" be a novel substance, a systematic approach to its characterization would be required. The following outlines a potential workflow for such an investigation.

G cluster_0 Initial Characterization cluster_1 Biological Screening cluster_2 Mechanism of Action Studies Isolation_and_Purification Isolation & Purification Structural_Elucidation Structural Elucidation (NMR, MS) Isolation_and_Purification->Structural_Elucidation Physicochemical_Properties Physicochemical Properties (Solubility, pKa) Structural_Elucidation->Physicochemical_Properties In_Vitro_Assays In Vitro Assays (Target Binding, Enzyme Inhibition) Physicochemical_Properties->In_Vitro_Assays Cell-Based_Assays Cell-Based Assays (Viability, Signaling) In_Vitro_Assays->Cell-Based_Assays Target_Identification Target Identification Cell-Based_Assays->Target_Identification Pathway_Analysis Signaling Pathway Analysis Target_Identification->Pathway_Analysis

Caption: Proposed workflow for the characterization of a novel entity.

Conclusion

While the initial objective was to provide a detailed technical guide on "this compound," the investigation has revealed a complete absence of information in the public scientific domain. This document serves to report this null finding. If "this compound" is a newly identified substance, the framework provided offers a logical progression for its scientific characterization. Further investigation is contingent on the provision of a correct name, chemical structure, or any other identifying information for the entity .

An In-depth Technical Guide to the Physicochemical and Mechanistic Properties of Blinatumomab

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core molecular and functional characteristics of Blinatumomab, a pioneering bispecific T-cell engager (BiTE®) antibody construct. Blinatumomab represents a significant advancement in immunotherapy, redirecting the cytotoxic activity of T-cells against CD19-expressing B-cells. This document details the molecule's physicochemical properties, including its molecular weight and chemical formula, and outlines the experimental methodologies employed for its characterization. Furthermore, a detailed description of its mechanism of action, including the key signaling pathways involved in T-cell activation and subsequent tumor cell lysis, is presented. All quantitative data are summarized for clarity, and key processes are visualized through logical diagrams to facilitate a deeper understanding for research and development purposes.

Introduction

Blinatumomab (marketed as Blincyto®) is a recombinant, single-chain, bispecific antibody construct designed to engage cytotoxic T-cells for the targeted elimination of B-lineage cells expressing the CD19 antigen.[1][2] Structurally, it is comprised of two single-chain variable fragments (scFv) connected by a flexible linker.[1][3] One scFv targets the CD19 antigen present on the surface of B-cells, while the other binds to the CD3 epsilon chain, a component of the T-cell receptor (TCR) complex.[1][2] This dual-binding capacity facilitates the formation of a cytolytic synapse between the T-cell and the target B-cell, leading to T-cell activation and subsequent lysis of the malignant cell.[1][4] This guide serves as a technical resource, consolidating key data on Blinatumomab's molecular characteristics and mechanism of action.

Physicochemical Properties

Blinatumomab is a non-glycosylated polypeptide chain composed of 504 amino acids.[1][3] Its relatively small size, approximately one-third that of a conventional monoclonal antibody, is advantageous for improved tissue and tumor penetration.[3]

Data Presentation: Quantitative Summary

The following table summarizes the key quantitative physicochemical and binding characteristics of Blinatumomab.

ParameterValueReference
Molecular Weight Approximately 54 kDa[1]
54,086.56 g·mol⁻¹[5]
54,100.0 Da[6]
54.09 kDa[2]
Chemical Formula C₂₃₆₇H₃₅₇₇N₆₄₉O₇₇₂S₁₉[5][6]
Number of Amino Acids 504[1][3]
Structure Single-chain bispecific antibody (scFv)₂[1]
Binding Target 1 CD19 on B-cells[1]
Binding Target 2 CD3 on T-cells[1]
Dissociation Constant (Kd) for CD19 1.49 x 10⁻⁹ M[1]
Dissociation Constant (Kd) for CD3 2.6 x 10⁻⁷ M[1]

Experimental Protocols for Characterization

The determination of Blinatumomab's molecular weight and the verification of its purity and binding affinity are achieved through a combination of standard biochemical and immunological techniques. While proprietary, detailed protocols are not publicly available, the principles of these methodologies are well-established.

Molecular Weight Determination

a) Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is utilized to assess the purity and approximate molecular weight of Blinatumomab.[7][8][9]

  • Principle: The protein is denatured and coated with the anionic detergent SDS, imparting a uniform negative charge. When subjected to an electric field in a polyacrylamide gel matrix, the protein's migration rate is inversely proportional to the logarithm of its molecular weight.

  • General Methodology:

    • Recombinant Blinatumomab is loaded onto a polyacrylamide gel (e.g., 12%) under non-reducing conditions.[7][9]

    • A molecular weight marker is run in a parallel lane.[8]

    • An electric current is applied to separate the proteins by size.

    • The gel is stained with a protein-binding dye (e.g., Coomassie Brilliant Blue) to visualize the protein bands.[9]

    • The molecular weight of Blinatumomab is estimated by comparing the migration of its band to that of the standards.

b) Mass Spectrometry (e.g., MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used for the precise determination of Blinatumomab's molecular mass.[10]

  • Principle: The protein is co-crystallized with a matrix that absorbs laser light. A laser pulse vaporizes and ionizes the protein. The time it takes for the ionized protein to travel through a flight tube to a detector is proportional to its mass-to-charge ratio, allowing for highly accurate mass determination.

  • General Methodology:

    • A sample of purified Blinatumomab is mixed with a suitable matrix solution.

    • The mixture is spotted onto a target plate and allowed to dry, forming co-crystals.

    • The plate is inserted into the MALDI-TOF mass spectrometer.

    • The sample is irradiated with a laser, and the time-of-flight of the resulting ions is measured.

    • The molecular weight is calculated based on the time-of-flight data. A study reported a molecular weight of 54,100 Da for Blincyto® using this method.[10]

Binding Affinity Measurement

a) Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as proteins. It can be adapted to measure the binding affinity of Blinatumomab to its targets.[11]

  • Principle: Recombinant CD19 or CD3ε protein is immobilized on the surface of a microplate well. Blinatumomab at varying concentrations is added and allowed to bind. A secondary antibody conjugated to an enzyme, which recognizes Blinatumomab, is then added. Finally, a substrate for the enzyme is introduced, producing a measurable signal (e.g., color change) that is proportional to the amount of bound Blinatumomab.

  • General Methodology:

    • Microplate wells are coated with recombinant human CD19 or CD3ε protein.

    • The wells are blocked to prevent non-specific binding.

    • Serial dilutions of Blinatumomab are added to the wells and incubated.

    • The wells are washed to remove unbound antibody.

    • An enzyme-linked secondary antibody is added.

    • After another wash, a chromogenic substrate is added, and the absorbance is measured.

    • The dissociation constant (Kd) is calculated from the binding curve using non-linear regression analysis.[11]

b) Flow Cytometry

Flow cytometry is used to measure the binding of Blinatumomab to cells expressing its target antigens.[1]

  • Principle: A suspension of cells (e.g., a CD19-positive cell line or CD3-positive T-cells) is incubated with fluorescently labeled Blinatumomab. The cells are then passed in a single file through a laser beam. The scattered light and fluorescent signals from each cell are detected, allowing for the quantification of antibody binding on a per-cell basis.

  • General Methodology:

    • A CD19-expressing human B-cell precursor leukemia cell line (e.g., NALM-6) and purified human T-cells are used for CD19 and CD3 binding analysis, respectively.[1]

    • Cells are incubated with varying concentrations of Blinatumomab.

    • A fluorescently labeled secondary antibody that binds to Blinatumomab is added.

    • The fluorescence intensity of the cells is measured using a flow cytometer.

    • The dissociation constant (Kd) is determined by analyzing the fluorescence intensity as a function of Blinatumomab concentration.

Mechanism of Action and Signaling Pathways

Blinatumomab's therapeutic effect is mediated by its ability to act as a bridge between T-cells and CD19-positive B-cells, thereby inducing a potent and targeted cytotoxic T-lymphocyte (CTL) response.[1][4]

Formation of the Cytolytic Synapse

The binding of the two scFv domains of Blinatumomab to CD3 on a T-cell and CD19 on a B-cell brings the two cells into close proximity, leading to the formation of a cytolytic synapse.[1][4][5] This process is independent of the T-cell receptor's natural interaction with the major histocompatibility complex (MHC) on target cells.[12]

T-Cell Activation and Downstream Signaling

The engagement of the CD3 complex by Blinatumomab triggers a cascade of intracellular signaling events within the T-cell, leading to its activation.[12] This activation results in:

  • Upregulation of Adhesion Molecules: Enhancing the stability of the synapse between the T-cell and the target cell.[1]

  • T-Cell Proliferation: Expansion of the population of T-cells capable of targeting CD19-positive cells.[1]

  • Cytokine Production: Release of inflammatory cytokines such as IFN-γ, which contribute to the anti-tumor immune response.[5]

  • Upregulation of Signaling Pathways: Transcriptomic analyses have shown that Blinatumomab-activated T-cells upregulate several key pathways, including glycolysis, interferon-gamma (IFNG) signaling, and interferon-alpha (IFNA) signaling.[5][12]

Target Cell Lysis

Activated cytotoxic T-cells destroy the target B-cells primarily through the directed release of cytolytic granules containing perforin and granzymes.[3][4]

  • Perforin creates pores in the target cell membrane.

  • Granzymes enter the target cell through these pores and induce apoptosis (programmed cell death).[4]

A key feature of this mechanism is the ability of a single T-cell to engage in the serial lysis of multiple target cells, amplifying the therapeutic effect.[1][2]

Mandatory Visualizations

Experimental Workflow for Blinatumomab Characterization

G cluster_production Protein Production cluster_purification Purification cluster_characterization Physicochemical & Functional Characterization cluster_results Data Output recombinant_dna Recombinant DNA (scFv-CD19 + scFv-CD3) expression_system CHO Expression System recombinant_dna->expression_system chromatography Affinity Chromatography expression_system->chromatography Purification sds_page SDS-PAGE chromatography->sds_page ms MALDI-TOF MS chromatography->ms elisa Binding ELISA chromatography->elisa flow_cytometry Flow Cytometry chromatography->flow_cytometry purity_mw Purity & Molecular Weight (~54 kDa) sds_page->purity_mw precise_mw Precise Molecular Weight ms->precise_mw binding_affinity Binding Affinity (Kd) elisa->binding_affinity flow_cytometry->binding_affinity G cluster_synapse Cytolytic Synapse Formation cluster_activation T-Cell Activation Cascade cluster_lysis Target Cell Lysis b_cell CD19+ B-Cell cd19 CD19 apoptosis B-Cell Apoptosis t_cell T-Cell cd3 CD3/TCR Complex blinatumomab Blinatumomab blinatumomab->cd3 Binds cd19->blinatumomab Binds activation Signal Transduction cd3->activation Triggers upregulation Gene Upregulation (IFN-γ, etc.) activation->upregulation granules Release of Perforin & Granzymes activation->granules proliferation T-Cell Proliferation upregulation->proliferation proliferation->t_cell Amplifies Response granules->apoptosis Induces

References

Unlocking T-Cell Mediated Cytotoxicity: A Technical Guide to the Therapeutic Potential of Blinatumomab

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action: Bridging T-Cells and B-Cells

Blinatumomab is a single-chain variable fragment (scFv) antibody construct with dual specificity. It simultaneously binds to the CD3 epsilon chain, a component of the T-cell receptor (TCR) complex on T-cells, and the CD19 antigen, which is ubiquitously expressed on the surface of B-lineage cells, including malignant B-cells in acute lymphoblastic leukemia (ALL).[1][3][4][5] This unique bispecificity allows Blinatumomab to act as a bridge, forming a cytolytic synapse between a patient's own T-cells and the target cancer cells.[3][5]

The engagement of the TCR by Blinatumomab, in the context of binding to a CD19-positive cell, triggers a potent, polyclonal T-cell activation and expansion, bypassing the need for major histocompatibility complex (MHC)-restricted antigen presentation.[4] This activation cascade leads to the release of cytotoxic granules containing perforin and granzymes from the engaged T-cell directly into the immunological synapse.[3][4][5] Perforin creates pores in the target cell membrane, allowing granzymes to enter and induce apoptosis, leading to the efficient and serial lysis of malignant B-cells.[3][4][5]

Therapeutic Applications and Clinical Efficacy

Blinatumomab is primarily indicated for the treatment of CD19-positive B-cell precursor acute lymphoblastic leukemia (ALL).[1][6] Its approval covers various stages of the disease, including relapsed or refractory B-cell precursor ALL, and for patients in remission but with minimal residual disease (MRD).[1][7]

Clinical Trial Data Summary

Numerous clinical trials have demonstrated the efficacy of Blinatumomab in treating ALL. The following tables summarize key quantitative data from pivotal studies.

Clinical Trial Patient Population Treatment Arm Control Arm Complete Remission (CR) Rate Overall Survival (OS) - Median Reference
TOWER Study (NCT02013167) Adults with relapsed or refractory Ph-negative B-cell precursor ALLBlinatumomabStandard of Care (SOC) Chemotherapy34%7.7 months[8]
16%4.0 months[8]
ALCANTARA Study (NCT02000427) Adults with relapsed or refractory Ph-positive B-cell precursor ALLBlinatumomabSingle-arm study31%Not Reported[8]
GIMEMA LAL2317 (Phase II) Adults (18-65 years) with newly diagnosed Ph-negative B-ALLBlinatumomab + ChemotherapyNot Applicable93% MRD-negativity after first Blinatumomab cycle71% at 36.5 months[9]
Study MT103-211 (NCT01466179) Adults with Ph-negative relapsed or refractory B-cell precursor ALLBlinatumomabSingle-arm studyConsistent CR and MRD-negative CR rates across studiesNot Reported[8]
Pediatric Study (NCT01471782) Pediatric patients with Ph-positive or Ph-negative relapsed or refractory B-cell precursor ALLBlinatumomabSingle-arm studyConsistent CR and MRD-negative CR rates across studiesNot Reported[8]
Adverse Events of Special Interest (TOWER Study) Blinatumomab Arm SOC Chemotherapy Arm Reference
Cytokine Release Syndrome (CRS) - Any Grade 5%0%[10]
Neurologic Toxicities - Any Grade 65%23%[10]
Serious Infections ~25% (in clinical trials)Not directly compared in this table[10]
Tumor Lysis Syndrome (TLS) - Any Grade ObservedNot directly compared in this table[10]

Experimental Protocols

Blinatumomab-Mediated Ex Vivo Cytotoxicity Assay

This protocol outlines a general procedure for assessing the cytotoxic potential of Blinatumomab in a laboratory setting.[11]

a. Cell Culture:

  • Effector Cells: Peripheral blood mononuclear cells (PBMCs) from healthy donors are used as the source of T-cells.[11][12]

  • Target Cells: CD19-positive B-ALL cell lines (e.g., NALM-6, REH, RS4;11, SUP-B15) are cultured in appropriate media (e.g., RPMI 1640 supplemented with 5% AB serum).[11][12][13]

b. Co-culture and Treatment:

  • Effector and target cells are co-cultured at a specific effector-to-target (E:T) ratio, typically 10:1.[11]

  • Blinatumomab is added to the co-culture at various concentrations (e.g., 0.1 ng/mL, 10 ng/mL, or 100 ng/mL).[11][12]

  • Cultures are incubated for a defined period, typically ranging from 16 to 48 hours or up to 7 days.[11][12]

c. Cytotoxicity Assessment:

  • Cell viability and specific lysis of target cells are measured using methods such as:

    • Flow Cytometry: Staining for cell surface markers (e.g., CD19 for B-cells, CD3 for T-cells) and viability dyes (e.g., Propidium Iodide, 7-AAD).[13]

    • Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from damaged cells.

d. Data Analysis:

  • The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

T-Cell Activation Bioassay

This protocol describes a method to quantify T-cell activation induced by Blinatumomab.[14]

a. Assay Principle:

  • Utilizes a reporter cell line, such as Jurkat T-cells, engineered to express a reporter gene (e.g., luciferase) under the control of a T-cell activation-responsive promoter (e.g., NFAT).[14]

b. Experimental Setup:

  • The reporter T-cells are co-cultured with CD19-positive target cells (e.g., Raji cells).[14]

  • A dilution series of Blinatumomab is added to the wells.[14]

  • The co-culture is incubated for a specified induction time.[14]

c. Signal Detection:

  • A luciferase substrate (e.g., Bio-Glo™ Reagent) is added to the wells.[14]

  • Luminescence is measured using a luminometer.[14]

d. Data Analysis:

  • The luminescence signal, which is proportional to T-cell activation, is plotted against the Blinatumomab concentration to generate a dose-response curve.[14]

Signaling Pathways and Experimental Workflows

Blinatumomab Mechanism of Action

Blinatumomab_Mechanism_of_Action cluster_T_Cell T-Cell cluster_B_Cell Malignant B-Cell cluster_Synapse Immunological Synapse Formation cluster_Lysis Cytotoxic Cascade T_Cell CD3+ Blinatumomab Blinatumomab (BiTE®) T_Cell->Blinatumomab B_Cell CD19+ Blinatumomab->B_Cell Activation T-Cell Activation Blinatumomab->Activation Granzyme Granzyme & Perforin Release Activation->Granzyme Apoptosis B-Cell Apoptosis Granzyme->Apoptosis Induces

Caption: Blinatumomab forms a bridge between a T-cell and a malignant B-cell, inducing T-cell mediated cytotoxicity.

Blinatumomab-Induced T-Cell Activation Signaling

T_Cell_Activation_Signaling cluster_pathways Downstream Signaling Pathways cluster_outcomes Functional Outcomes Blinatumomab_Synapse Blinatumomab-Mediated Immunological Synapse Glycolysis Aerobic Glycolysis (PKM, ENO1, LDHA) Blinatumomab_Synapse->Glycolysis Cytoskeleton Cytoskeleton Dynamics (ACTB, TUBA1B) Blinatumomab_Synapse->Cytoskeleton IFN_Response IFN-Responsive Pathway (STAT1, CXCL10) Blinatumomab_Synapse->IFN_Response Immune_Genes Upregulation of Immune-Related Genes (CD69, IL2RA, NFKBIA) Blinatumomab_Synapse->Immune_Genes T_Cell_Proliferation T-Cell Proliferation Glycolysis->T_Cell_Proliferation Cytokine_Release Cytokine Release (IFN-γ, TNF-α) IFN_Response->Cytokine_Release Cytotoxicity Enhanced Cytotoxicity Immune_Genes->Cytotoxicity

Caption: Key signaling pathways upregulated in T-cells following Blinatumomab engagement.[5][15][16]

Experimental Workflow for Ex Vivo Cytotoxicity Assay

Cytotoxicity_Workflow Start Start Isolate_Cells Isolate PBMCs (Effector) & Culture B-ALL Cells (Target) Start->Isolate_Cells Co_Culture Co-culture Effector & Target Cells (e.g., 10:1 E:T ratio) Isolate_Cells->Co_Culture Add_Blinatumomab Add Blinatumomab (Concentration Gradient) Co_Culture->Add_Blinatumomab Incubate Incubate (16-48 hours) Add_Blinatumomab->Incubate Assay Perform Cytotoxicity Assay (Flow Cytometry or LDH Release) Incubate->Assay Analyze Analyze Data & Calculate % Specific Lysis Assay->Analyze End End Analyze->End

Caption: A streamlined workflow for assessing Blinatumomab's cytotoxic effects in vitro.

Administration and Management

Blinatumomab is administered as a continuous intravenous infusion.[1][3][17] The treatment is typically given in cycles, with specific dosing schedules and premedication protocols to mitigate potential side effects.[1][17] Hospitalization is often required at the beginning of treatment cycles to monitor for adverse events.[17][18]

Key adverse events associated with Blinatumomab include Cytokine Release Syndrome (CRS) and neurotoxicity.[10] Management of these side effects is crucial and may involve dose interruption, discontinuation, and the administration of corticosteroids.[3][17][19]

Conclusion

Blinatumomab represents a paradigm shift in the treatment of B-cell precursor ALL, offering a potent and targeted immunotherapeutic approach. Its unique mechanism of action, leveraging the patient's own immune system to eradicate cancer cells, has translated into significant clinical benefits. This technical guide provides a comprehensive overview for researchers and drug development professionals, summarizing the key data and methodologies that underscore the therapeutic potential of this innovative BiTE® antibody. Further research into combination therapies and mechanisms of resistance will continue to refine its clinical application and expand its potential in oncology.

References

An In-depth Technical Guide to the Antiulcerogenic Properties of Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Peptic ulcer disease (PUD) remains a significant global health issue, primarily driven by Helicobacter pylori infection and the widespread use of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Conventional therapies, such as proton pump inhibitors and H2 receptor antagonists, are effective but are associated with notable side effects and the emergence of drug resistance.[1][3] This has spurred intensive research into natural compounds as alternative or complementary therapeutic agents.[1][4] Plants and other natural sources are rich repositories of bioactive phytochemicals, including flavonoids, terpenoids, saponins, and other phenolic compounds, which have demonstrated significant gastroprotective and antiulcer activities in numerous preclinical studies.[5][6][7] This technical guide provides a comprehensive overview of these compounds, detailing their mechanisms of action, summarizing quantitative efficacy data, outlining key experimental protocols, and visualizing the complex biological pathways involved.

Major Classes of Antiulcerogenic Natural Compounds

Natural compounds exert their antiulcer effects through a variety of mechanisms, often involving synergistic interactions between different phytochemicals.[6] The most extensively studied classes include flavonoids, terpenoids, and saponins.

  • Flavonoids: This large group of polyphenolic compounds is known for its potent antioxidant, anti-inflammatory, and cytoprotective properties.[8][9] Flavonoids such as quercetin, kaempferol, and rutin have been shown to protect the gastric mucosa by scavenging free radicals, increasing mucus and prostaglandin secretion, inhibiting gastric acid production, and exerting bactericidal effects against H. pylori.[8][10][11][12]

  • Terpenoids: This diverse class of organic compounds includes molecules like lupeol, citral, and ursolic acid.[13] Their gastroprotective mechanisms are linked to enhancing mucosal defense factors, such as increasing gastric mucus secretion and improving mucosal blood flow.[13][14] Some terpenoids, like azadiradione, also directly inhibit the H+/K+-ATPase proton pump.[14]

  • Saponins: These glycosides possess anti-inflammatory and membrane-permeabilizing properties.[4][15] Their antiulcer activity is often attributed to the formation of a protective layer on the gastric mucosa, inhibition of gastric acid secretion, and modulation of inflammatory mediators.[4][15]

Core Mechanisms of Action & Signaling Pathways

The gastroprotective effects of natural compounds are multifactorial, targeting both aggressive factors (acid, pepsin, H. pylori) and defensive factors (mucus, bicarbonate, blood flow, prostaglandins).

Antioxidant and Anti-inflammatory Pathways

Oxidative stress and inflammation are key drivers in the pathogenesis of gastric ulcers. Many natural compounds mitigate this damage by modulating critical signaling pathways.

  • Nrf2/HO-1 Pathway Activation: The Nuclear factor-E2-related factor (Nrf2) is a key regulator of the antioxidant response. Upon activation by compounds like gallic acid, it promotes the expression of antioxidant enzymes such as Heme Oxygenase-1 (HO-1), which helps neutralize reactive oxygen species (ROS).[16][17]

  • Inhibition of Pro-inflammatory Pathways: Compounds can suppress the activation of Nuclear Factor-kappa B (NF-κB), a primary transcription factor for pro-inflammatory cytokines like TNF-α and IL-6.[10][18] They also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is crucial for the production of inflammatory mediators.[10][17]

cluster_0 Natural Compound Action cluster_1 Cellular Signaling cluster_2 Cellular Response NC Natural Compounds (e.g., Flavonoids, Phenols) ROS Oxidative Stress (ROS) NC->ROS Inhibits MAPK MAPK Pathway (p38/ERK/JNK) NC->MAPK Inhibits NFkB NF-κB Pathway NC->NFkB Inhibits Nrf2 Nrf2 NC->Nrf2 Activates ROS->MAPK MAPK->NFkB Inflammation Inflammation (TNF-α, IL-6) NFkB->Inflammation HO1 HO-1 & Antioxidant Enzymes Nrf2->HO1 Upregulates HO1->ROS Neutralizes Protection Cellular Protection HO1->Protection cluster_0 Natural Compound Action cluster_1 Cellular Targets cluster_2 Physiological Effect NC Natural Compounds (e.g., Terpenoids, Flavonoids) ProtonPump H+/K+-ATPase (Proton Pump) NC->ProtonPump Inhibits MucusCell Mucus-Secreting Cell NC->MucusCell Stimulates PGE2 Prostaglandin E2 (PGE2) Synthesis NC->PGE2 Stimulates ParietalCell Parietal Cell Acid Gastric Acid (H+) Secretion ProtonPump->Acid Mucus Mucus Barrier Enhancement MucusCell->Mucus PGE2->Mucus A 1. Animal Acclimatization (e.g., 1 week, standard conditions) B 2. Animal Grouping (Randomized into control, standard, test groups) A->B C 3. Fasting (18-24h, free access to water) B->C D 4. Drug Administration (p.o.) - Vehicle (Control) - Standard Drug (e.g., Omeprazole) - Test Compound C->D E 5. Ulcer Induction (e.g., 1h post-treatment) D->E F 6. Euthanasia & Stomach Excision (e.g., 1h post-induction) E->F G 7. Ulcer Evaluation - Macroscopic (Ulcer Index Scoring) - Histopathology - Biochemical Assays (MDA, SOD, MPO) F->G

References

A Technical Guide to the Blinatumomab Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blinatumomab (marketed as Blincyto®) is a first-in-class Bispecific T-cell Engager (BiTE®) antibody construct that has significantly advanced the treatment of CD19-positive hematological malignancies, particularly B-cell precursor acute lymphoblastic leukemia (B-ALL). Its novel mechanism of action involves harnessing the patient's own cytotoxic T-cells to recognize and eliminate malignant B-cells. This document provides an in-depth technical examination of the blinatumomab mechanism, detailing the molecular interactions, signaling cascades, and cellular consequences of its administration. It synthesizes quantitative data on binding affinity and clinical efficacy, outlines key experimental protocols used to elucidate its function, and presents visualizations of the core pathways and workflows.

Introduction

Blinatumomab is a targeted immunotherapy approved for the treatment of Philadelphia chromosome-negative relapsed or refractory B-cell precursor ALL and for patients with minimal residual disease (MRD).[1][2] Unlike traditional chemotherapy, which directly targets rapidly dividing cells, blinatumomab leverages the specificity and potency of the adaptive immune system. It functions as a molecular bridge, physically linking a patient's T-cells with CD19-expressing tumor cells, thereby initiating a targeted cytotoxic response.[2] This guide serves as a comprehensive resource, exploring the pharmacodynamics, underlying signaling events, and critical data that define the blinatumomab hypothesis.

Molecular Structure and Core Principle

Blinatumomab is a recombinant, single-chain protein composed of two single-chain variable fragments (scFv) connected by a short, flexible peptide linker.[3][4] One scFv targets the CD19 antigen, a protein broadly expressed on the surface of both normal and malignant B-lineage cells.[2][3] The other scFv binds to the CD3ε subunit of the T-cell receptor (TCR) complex, which is present on virtually all T-cells.[3][5] This dual-specificity design is the foundation of its mechanism: to redirect the cytotoxic activity of polyclonal T-cells against CD19-positive target cells.[5]

G T_Cell CD3+ Blinatumomab Blinatumomab (BiTE®) T_Cell->Blinatumomab Binds CD3 B_Cell CD19+ B_Cell->Blinatumomab Binds CD19

Figure 1: Core principle of Blinatumomab action.

Pharmacodynamics: The Mechanism of Action in Detail

The therapeutic action of blinatumomab unfolds in a sequential and highly regulated process, from initial cell binding to target cell destruction.

Target Binding and Immunological Synapse Formation

Blinatumomab exhibits a significantly higher binding affinity for CD19 compared to CD3.[3][6] This differential affinity suggests that the molecule first binds to B-cells, creating a surface array of CD3-engaging domains ready to capture circulating T-cells.[6] Upon encountering a T-cell, the blinatumomab-decorated B-cell facilitates the formation of a transient, cytolytic immunological synapse between the two cells.[3][7] This critical step brings the T-cell's cytotoxic machinery into direct contact with the target cancer cell.

T-Cell Activation and Signaling Cascade

The engagement of the CD3 complex by blinatumomab triggers a potent T-cell activation signal.[7] A key feature of this activation is its independence from the major histocompatibility complex (MHC) and the presence of specific peptide antigens, bypassing a common mechanism of tumor immune evasion.[2][8] The cross-linking of the TCR initiates a downstream signaling cascade:

  • ITAM Phosphorylation: Src-family kinases (e.g., Lck) are activated and phosphorylate the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic tails of the CD3 subunits.

  • Downstream Signaling: This phosphorylation event recruits and activates other kinases, leading to the activation of transcription factors like NFAT, NF-κB, and AP-1.

  • T-Cell Response: These transcription factors orchestrate a comprehensive T-cell response, including proliferation, upregulation of activation markers (e.g., CD69, CD25), and the production of effector molecules.[5][8]

G Synapse Blinatumomab-mediated Immunological Synapse CD3 CD3 Complex (ITAMs) Synapse->CD3 Cross-linking Lck Src Kinases (Lck) CD3->Lck Phosphorylation Zap70 ZAP70 / Syk Lck->Zap70 Recruitment & Activation PLCg PLCγ Activation Zap70->PLCg Factors Transcription Factors (NFAT, NF-κB, AP-1) PLCg->Factors Response T-Cell Effector Response Factors->Response

Figure 2: Simplified T-Cell activation signaling pathway.
Cytotoxic Effector Function

Once activated, the T-cell releases the contents of its cytotoxic granules into the immunological synapse. These granules contain two primary proteins:

  • Perforin: This protein forms pores in the target cell's membrane.[9]

  • Granzymes (especially Granzyme B): These serine proteases enter the target cell through the perforin pores.[9][10]

Inside the cancer cell, granzyme B initiates apoptosis by cleaving and activating caspases and other substrates, leading to DNA fragmentation and programmed cell death.[10][11] This process is highly efficient, and a single T-cell can engage and kill multiple target B-cells in succession, a phenomenon known as "serial lysis".[7][12]

T-Cell Proliferation and Cytokine Release

The activation process also stimulates T-cell proliferation and the release of a broad array of inflammatory cytokines, including IFN-γ, TNF-α, IL-2, IL-6, and IL-10.[1][5] This robust cytokine production amplifies the anti-tumor response by recruiting and activating other immune cells. However, excessive and uncontrolled cytokine release can lead to a significant systemic inflammatory response known as Cytokine Release Syndrome (CRS), a primary toxicity associated with blinatumomab and other T-cell engaging therapies.[1][13]

Quantitative Analysis of Blinatumomab's Activity

The efficacy of blinatumomab is supported by extensive quantitative data from preclinical and clinical studies.

ParameterTargetDissociation Constant (Kd)Method
Binding Affinity CD191.49 x 10⁻⁹ MFlow Cytometry
CD32.6 x 10⁻⁷ MFlow Cytometry
Table 1: Blinatumomab Binding Affinity. Data demonstrates a ~175-fold higher affinity for CD19 than for CD3.[3][6]
StudyPatient PopulationBlinatumomab ArmControl Arm (SOC Chemotherapy)Hazard Ratio (HR) for OS
TOWER (Phase 3) R/R Ph- B-ALLMedian OS: 7.7 monthsMedian OS: 4.0 months0.71
E1910 (Phase 3) MRD-negative Ph- B-ALL5-Year OS Rate: 82.4%5-Year OS Rate: 62.5%0.44
Table 2: Key Clinical Trial Efficacy Data. OS = Overall Survival; R/R = Relapsed/Refractory; Ph- = Philadelphia chromosome-negative; MRD = Minimal Residual Disease; SOC = Standard of Care.[14][15][16][17][18][19][20]
Adverse EventIncidence (R/R ALL)Incidence (MRD+ ALL)Median Onset
Cytokine Release Syndrome (CRS) 15%7%2-3 days
Table 3: Incidence and Onset of Cytokine Release Syndrome.[15][21]

Key Experimental Protocols

The mechanism of action of blinatumomab has been validated through various in vitro and ex vivo assays.

Protocol: In Vitro Cytotoxicity Assay

This assay measures the ability of blinatumomab to mediate T-cell killing of target cancer cells.

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors or patients to serve as effector cells. Culture a CD19-positive target cell line (e.g., NALM-6, REH).[22][23]

  • Co-culture: Combine effector and target cells in a suitable culture medium (e.g., RPMI 1640) at a defined Effector-to-Target (E:T) ratio, often 1:10 to mimic bone marrow conditions.[24]

  • Treatment: Add blinatumomab at a specified concentration (e.g., 1-10 ng/mL) to the co-culture.[22][25] Include untreated controls.

  • Incubation: Incubate the cells for a defined period (e.g., 24 to 72 hours).

  • Analysis: Stain cells with fluorescent antibodies against CD3 (T-cells), CD19 (B-cells), and a viability dye (e.g., 7-AAD). Analyze using flow cytometry to quantify the percentage of dead (7-AAD+) target cells (CD19+). T-cell activation can be assessed concurrently by staining for markers like CD69 or CD25.[25]

G cluster_workflow Cytotoxicity Assay Workflow A Isolate PBMCs (Effector T-Cells) C Co-culture Effector & Target Cells (e.g., 1:10 E:T) A->C B Culture CD19+ Target Cells (e.g., NALM-6) B->C D Add Blinatumomab (1-10 ng/mL) C->D E Incubate (24-72 hours) D->E F Stain with Antibodies (CD3, CD19, 7-AAD) E->F G Analyze via Flow Cytometry F->G H Quantify % Target Cell Lysis G->H

Figure 3: Workflow for an in vitro cytotoxicity assay.
Protocol: Cytokine Release Measurement

This protocol quantifies the inflammatory cytokines released during T-cell activation.

  • Sample Collection: Set up an in vitro cytotoxicity assay as described above. At various time points (e.g., 24, 48, 72 hours), collect the cell culture supernatant.

  • Cytokine Quantification: Analyze the supernatant using a multiplex immunoassay platform (e.g., Luminex) or individual ELISAs for key cytokines such as IFN-γ, TNF-α, IL-2, IL-6, and IL-10.[26][27]

  • Data Analysis: Quantify cytokine concentrations by comparing sample readings to a standard curve. This provides a quantitative measure of the type and magnitude of the inflammatory response.[27]

Conclusion

The blinatumomab mechanism of action represents a paradigm of targeted immunotherapy. By acting as a bispecific linker between CD3-positive T-cells and CD19-positive malignant B-cells, it effectively redirects the host's immune system to eradicate cancer cells. This process, which is independent of traditional antigen presentation, involves the formation of a cytolytic synapse, potent T-cell activation through the CD3 signaling cascade, and perforin/granzyme-mediated induction of apoptosis. The robust clinical efficacy, supported by comprehensive preclinical data, validates this hypothesis and establishes blinatumomab as a cornerstone therapy in the management of B-cell malignancies. Understanding these detailed mechanisms is critical for optimizing its clinical use and developing the next generation of T-cell engaging therapies.

References

An In-depth Technical Guide on the Biological Activity of Conyza blinii Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conyza blinii H. Lév. is a medicinal plant distributed in the southwest of China, where it has been traditionally used to treat infections and inflammatory conditions. Scientific investigations into its bioactive constituents have identified several promising compounds, primarily terpenoids and saponins. This technical guide provides a comprehensive overview of the current understanding of the biological activities of extracts from Conyza blinii, with a focus on two key components: the terpenoid Blinin and the saponin fraction (CBS) . This document summarizes the known mechanisms of action, involved signaling pathways, and the experimental methodologies used to elucidate these properties.

Bioactive Components of Conyza blinii

The primary bioactive compounds identified in Conyza blinii that have been studied for their biological effects are:

  • This compound : A unique terpenoid compound that has been investigated for its role in the plant's response to environmental stress.

  • Conyza blinii Saponin (CBS) : A fraction rich in triterpenoidal saponins, which has demonstrated significant anti-cancer properties.

Biological Activity of this compound

The research on this compound has primarily focused on its physiological role within the Conyza blinii plant, particularly in response to abiotic stress.

Role in Nocturnal Low-Temperature Resistance

This compound accumulation is closely associated with the plant's ability to withstand nocturnal low temperature (NLT) stress. The transcription factor CbMYB32 has been identified as a positive regulator of this compound accumulation under these conditions. It is inferred that this compound participates in the NLT adaptation mechanism of the plant.

Biosynthesis and Signaling Pathway

This compound is synthesized through the methylerythritol phosphate (MEP) pathway . Its production and accumulation are linked to the salicylic acid (SA) signaling pathway , a crucial pathway in plant defense and stress responses. The transcription factor CbMYB32 appears to mediate this process, enhancing the terpenoid metabolism activity by activating this compound biosynthesis.

Blinin_Signaling_Pathway NLS Nocturnal Low Temperature Stress CbMYB32 CbMYB32 (Transcription Factor) NLS->CbMYB32 Induces MEP_Pathway MEP Pathway (this compound Biosynthesis) CbMYB32->MEP_Pathway Activates This compound This compound Accumulation MEP_Pathway->this compound Adaptation NLT Adaptation This compound->Adaptation SA_Pathway Salicylic Acid (SA) Signaling Pathway SA_Pathway->CbMYB32 May be related to

Proposed signaling pathway for this compound-mediated low-temperature resistance.

Biological Activity of Conyza blinii Saponin (CBS)

The saponin fraction of Conyza blinii has been the subject of more extensive research regarding its potential therapeutic applications, particularly in oncology.

Anti-Cancer Activity

CBS has demonstrated potent anti-cancer activity in both in vitro and in vivo models, particularly against cervical carcinoma. The primary mechanisms underlying its anti-tumor effects include:

  • Induction of Apoptosis : CBS induces apoptosis in cancer cells in a dose-dependent manner. This is achieved through both caspase-dependent and -independent pathways. A key event in this process is the disruption of the mitochondrial membrane potential.

  • Cell Cycle Arrest : Flow cytometry analysis has shown that CBS can cause S-phase arrest in cancer cells, thereby inhibiting their proliferation.

  • Inhibition of Migration and Invasion : CBS has been found to inhibit the migration and invasion of cancer cells, which is crucial for preventing metastasis.

  • Inhibition of Autophagy : In HeLa cells, triterpenoid saponins from Conyza blinii have been shown to exert cytotoxic activity through the inhibition of autophagy.

Signaling Pathways Modulated by CBS

The anti-cancer effects of CBS are attributed to its ability to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation.

  • NF-κB Signaling Pathway : CBS has been shown to exhibit strong anti-cancer activity through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in a p65-dependent manner. The NF-κB pathway is a critical regulator of inflammatory responses and is often constitutively active in cancer cells, promoting their survival.

  • MAPK/TGF-β/Nrf2 Signaling Pathways : CBS has been found to suppress the activation of the TGF-β (transforming growth factor-beta) and MAPK (mitogen-activated protein kinase) signaling pathways. Specifically, it significantly suppresses the phosphorylation of ERK, JNK, and p38 MAPK. Furthermore, CBS can decrease the expression of Nrf2 (nuclear factor erythroid 2-related factor 2) and inhibit the activation of the antioxidant response element (ARE), leading to increased reactive oxygen species (ROS) levels in cancer cells.

CBS_Anticancer_Signaling cluster_CBS Conyza blinii Saponin (CBS) cluster_Pathways Signaling Pathways cluster_Effects Cellular Effects CBS CBS NFKB NF-κB Pathway CBS->NFKB Inhibits MAPK MAPK Pathway (p-ERK, p-JNK, p-p38) CBS->MAPK Inhibits TGFB TGF-β Pathway CBS->TGFB Inhibits NRF2 Nrf2 Pathway CBS->NRF2 Inhibits Inflammation ↓ Inflammation NFKB->Inflammation Apoptosis Apoptosis MAPK->Apoptosis MigrationInvasion ↓ Migration & Invasion TGFB->MigrationInvasion CellCycleArrest Cell Cycle Arrest NRF2->CellCycleArrest

Signaling pathways modulated by CBS leading to anti-cancer effects.

Quantitative Data Summary

Detailed quantitative data for the biological activities of Conyza blinii extracts are not extensively available in a consolidated format in the current literature. The following tables provide an illustrative summary of the reported effects.

Table 1: In Vitro Anti-Cancer Activity of Conyza blinii Saponin (CBS)

Assay Cell Line Effect Reported Potency
Apoptosis Induction HeLa Dose-dependent increase in apoptosis Qualitative description
Cell Cycle Analysis HeLa S-phase arrest Qualitative description
Cell Migration/Invasion HeLa Inhibition Qualitative description

| Autophagy | HeLa | Inhibition of autophagy flux | Qualitative description |

Table 2: In Vivo Anti-Cancer Activity of Conyza blinii Saponin (CBS)

Animal Model Treatment Dose Outcome Reported Efficacy
Tumor-xenografted mice 15 mg/kg Reduction in tumor weight ~70% reduction over 10 days

| Tumor-xenografted mice | "High" and "Low" doses | Decrease in IL-1β, TNF-α, PGE2; Increase in IL-2 | Qualitative description |

Experimental Protocols

The following sections describe the general methodologies employed in the studies of Conyza blinii extracts.

General Workflow for Assessing Anti-Cancer Activity

Anticancer_Workflow cluster_InVivo Extraction Plant Material (Conyza blinii) Extraction & Fractionation (e.g., to obtain CBS) InVitro In Vitro Studies (Cancer Cell Lines) Extraction->InVitro CellViability Cell Viability Assays (e.g., MTT) InVitro->CellViability Apoptosis Apoptosis Assays (Flow Cytometry, Western Blot) InVitro->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) InVitro->CellCycle Mechanism Mechanism of Action (Western Blot, RT-PCR, Luciferase Assay) InVitro->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Toxicity Toxicity Assessment InVivo->Toxicity Efficacy Tumor Xenograft Model (Efficacy) InVivo->Efficacy DataAnalysis Data Analysis & Conclusion Toxicity->DataAnalysis Efficacy->DataAnalysis

General experimental workflow for evaluating the anti-cancer potential of a plant extract.
Key Experimental Methodologies

  • Immunoblotting (Western Blot) : This technique is used to detect specific proteins in a sample. In the context of CBS research, it is used to measure the levels of proteins involved in apoptosis (e.g., caspases) and signaling pathways (e.g., phosphorylated forms of ERK, JNK, p38, and levels of NF-κB and Nrf2).

  • Reverse Transcription Polymerase Chain Reaction (RT-PCR) : RT-PCR is employed to detect and quantify the expression of specific genes at the mRNA level. This method helps in understanding how CBS affects the transcription of genes regulated by pathways like TGF-β and NF-κB.

  • Luciferase Reporter Assay : This assay is used to study the activity of a specific promoter or signaling pathway. For instance, a luciferase gene linked to an antioxidant response element (ARE) can be used to measure the effect of CBS on Nrf2 pathway activation.

  • Flow Cytometry : This is a key technique for analyzing cell populations. It is used to:

    • Assess Apoptosis : By staining cells with markers like Annexin V and propidium iodide, the percentage of apoptotic and necrotic cells can be quantified after treatment with CBS.

    • Analyze Cell Cycle : By staining cellular DNA, the distribution of cells in different phases of the cell cycle (G1, S, G2/M) can be determined to identify cell cycle arrest.

Conclusion and Future Directions

The available scientific literature indicates that extracts from Conyza blinii possess significant biological activities. The terpenoid This compound plays a role in the plant's adaptation to cold stress, a process linked to the salicylic acid pathway. More promising from a therapeutic standpoint, the saponin fraction (CBS) exhibits potent anti-cancer properties by inducing apoptosis and cell cycle arrest, and inhibiting cancer cell migration. These effects are mediated through the modulation of key signaling pathways including NF-κB, MAPK, TGF-β, and Nrf2.

While these findings are encouraging, further research is required for drug development purposes. Future studies should focus on:

  • Isolation and characterization of the specific saponin structures responsible for the anti-cancer activity.

  • Comprehensive quantitative analysis, including the determination of IC50 values across a broader range of cancer cell lines.

  • In-depth investigation of the in vivo efficacy, pharmacokinetics, and safety profile of purified active compounds.

  • Elucidation of the potential synergistic effects between different compounds within the Conyza blinii extract.

This body of research provides a solid foundation for the development of novel therapeutic agents derived from Conyza blinii.

Blinatumomab: A Technical Guide to a Trailblazing Bispecific T-Cell Engager

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blinatumomab, a first-in-class bispecific T-cell engager (BiTE®) antibody construct, has significantly advanced the treatment landscape for B-cell malignancies, particularly B-cell precursor acute lymphoblastic leukemia (B-ALL).[1] This guide provides a comprehensive technical overview of Blinatumomab, detailing its mechanism of action, summarizing key clinical trial data, outlining experimental protocols for its study, and exploring mechanisms of resistance and adverse events.

Mechanism of Action

Blinatumomab is a recombinant protein construct composed of two single-chain variable fragments (scFv) connected by a flexible linker.[2][3] One scFv targets the CD19 antigen, which is broadly expressed on the surface of B-lineage cells, including malignant B-cells.[1][2] The other scFv binds to the CD3 epsilon chain, a component of the T-cell receptor (TCR) complex on T-cells.[4] This dual-binding capacity allows Blinatumomab to act as a bridge, physically linking a patient's own cytotoxic T-cells to CD19-expressing cancer cells.[1][2]

This forced proximity bypasses the need for traditional major histocompatibility complex (MHC)-restricted antigen presentation, leading to polyclonal T-cell activation and expansion.[1] Upon engagement, an immunological synapse forms between the T-cell and the cancer cell. The activated T-cell then releases cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target B-cell.[1][4] This potent mechanism of action results in rapid and efficient tumor cell lysis.[1]

Blinatumomab's mechanism of action.

Clinical Efficacy and Safety

Blinatumomab has demonstrated significant efficacy in both relapsed/refractory (R/R) and minimal residual disease (MRD)-positive B-ALL. The following tables summarize key quantitative data from pivotal clinical trials.

Table 1: Efficacy of Blinatumomab in Relapsed/Refractory B-ALL (TOWER Study)
EndpointBlinatumomab (n=271)Standard of Care (SOC) Chemotherapy (n=134)Hazard Ratio (95% CI)p-value
Median Overall Survival7.7 months4.0 months0.71 (0.55–0.93)0.012
Table 2: Efficacy of Blinatumomab in MRD-Positive B-ALL in First Complete Remission
EndpointBlinatumomab
Complete MRD Response Rate78%
Median Overall Survival (in complete MRD responders)Not Reached

Adverse Events

The potent immune activation induced by Blinatumomab can lead to a unique set of adverse events. The most common and serious of these are Cytokine Release Syndrome (CRS) and neurologic toxicities.

Cytokine Release Syndrome (CRS)

CRS is a systemic inflammatory response resulting from the massive release of cytokines by activated T-cells.[5] Symptoms can range from mild (fever, headache) to life-threatening (hypotension, capillary leak syndrome).[6] Management typically involves supportive care and, in severe cases, the use of corticosteroids and/or tocilizumab, an IL-6 receptor antagonist.[7]

Neurologic Toxicities

Neurologic adverse events are also common and can include headache, tremor, confusion, and in severe cases, seizures and encephalopathy.[5][8] The exact mechanism is not fully understood but is thought to be related to cytokine release in the central nervous system.[5] Management involves interruption or discontinuation of Blinatumomab and administration of corticosteroids for severe events.[7][8]

Adverse_Events_Management cluster_0 Blinatumomab Administration cluster_1 Adverse Event Monitoring cluster_2 Management Strategy Start Initiate Blinatumomab Monitor Monitor for CRS & Neurologic Symptoms Start->Monitor Grade12 Grade 1-2 Toxicity Monitor->Grade12 Mild Grade3 Grade 3 Toxicity Monitor->Grade3 Moderate Grade4 Grade 4 Toxicity Monitor->Grade4 Severe Continue Continue & Monitor Grade12->Continue Interrupt Interrupt Infusion Administer Corticosteroids Grade3->Interrupt Discontinue Permanently Discontinue Administer High-Dose Corticosteroids Grade4->Discontinue

Management of Blinatumomab-related toxicities.

Mechanisms of Resistance

Despite its efficacy, resistance to Blinatumomab can occur. The primary mechanisms of resistance include:

  • Antigen Loss: The most common mechanism is the loss of CD19 expression on the surface of leukemic cells, preventing Blinatumomab from binding.[9]

  • Lineage Switch: In some cases, B-ALL cells can undergo a lineage switch to a myeloid phenotype, which lacks CD19 expression.[9]

  • T-Cell Exhaustion: Prolonged T-cell activation can lead to an exhausted phenotype, characterized by decreased proliferative capacity and cytotoxic function.[10]

  • Impaired T-Cell Function: Pre-existing T-cell defects or a high proportion of regulatory T-cells can dampen the anti-leukemic response.[9]

Resistance_Mechanisms cluster_0 Blinatumomab Efficacy cluster_1 Resistance Pathways cluster_2 Outcome Effective Effective Tumor Lysis Relapse Treatment Failure / Relapse AntigenLoss CD19 Antigen Loss AntigenLoss->Relapse LineageSwitch Lineage Switch (B-ALL to AML) LineageSwitch->Relapse TCellExhaustion T-Cell Exhaustion TCellExhaustion->Relapse TCellDysfunction Impaired T-Cell Function TCellDysfunction->Relapse

Mechanisms of resistance to Blinatumomab.

Experimental Protocols

This section details key experimental methodologies for the preclinical and clinical investigation of Blinatumomab.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic activity of Blinatumomab against CD19-positive target cells.

Materials:

  • Target cells: CD19-positive B-ALL cell lines (e.g., NALM-6, REH).

  • Effector cells: Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells from healthy donors.

  • Blinatumomab.

  • Cell culture medium (e.g., RPMI-1640) with supplements.

  • Assay plates (96-well).

  • Cytotoxicity detection reagent (e.g., Calcein-AM, LDH release assay kit).

  • Plate reader.

Protocol:

  • Culture target and effector cells to the required density.

  • Label target cells with Calcein-AM, if using this method.

  • Plate target cells in a 96-well plate.

  • Add effector cells at a desired effector-to-target (E:T) ratio (e.g., 10:1).

  • Add serial dilutions of Blinatumomab to the wells.

  • Incubate the plate for a specified period (e.g., 24-72 hours) at 37°C and 5% CO2.

  • Measure cytotoxicity by reading fluorescence (Calcein-AM) or absorbance (LDH).

  • Calculate the percentage of specific lysis for each Blinatumomab concentration.

T-Cell Activation Assay

Objective: To assess the activation of T-cells in the presence of Blinatumomab and target cells.

Materials:

  • Target cells (CD19-positive).

  • Effector cells (PBMCs or isolated T-cells).

  • Blinatumomab.

  • Flow cytometry antibodies against T-cell activation markers (e.g., anti-CD3, anti-CD8, anti-CD4, anti-CD69, anti-CD25).

  • Flow cytometer.

Protocol:

  • Co-culture target and effector cells with Blinatumomab as described in the cytotoxicity assay.

  • After incubation (e.g., 24-48 hours), harvest the cells.

  • Stain the cells with a cocktail of fluorescently labeled antibodies against T-cell surface markers and activation markers.

  • Acquire data on a flow cytometer.

  • Analyze the percentage of CD4+ and CD8+ T-cells expressing activation markers (CD69, CD25) in the different treatment conditions.

In Vivo Patient-Derived Xenograft (PDX) Model

Objective: To evaluate the anti-leukemic activity of Blinatumomab in a more clinically relevant in vivo model.

Materials:

  • Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG)).

  • Primary B-ALL cells from patients.

  • Blinatumomab.

  • Equipment for intravenous or intraperitoneal injections.

  • Bioluminescence imaging system (if using luciferase-expressing cells).

Protocol:

  • Expand primary B-ALL cells from a patient sample.

  • Inject a defined number of B-ALL cells intravenously into immunodeficient mice.

  • Allow the leukemia to engraft and establish in the mice.

  • Monitor disease progression through peripheral blood analysis or bioluminescence imaging.

  • Once the disease is established, treat the mice with Blinatumomab or a vehicle control via continuous intravenous infusion or daily intraperitoneal injections.

  • Monitor tumor burden and survival of the mice in each treatment group.

  • At the end of the study, harvest tissues (bone marrow, spleen) for analysis of leukemia infiltration.

In Vitro Cytokine Release Syndrome (CRS) Model

Objective: To model and quantify the release of cytokines induced by Blinatumomab.

Materials:

  • PBMCs from healthy donors.

  • CD19-positive target cells.

  • Blinatumomab.

  • Cell culture plates.

  • ELISA or multiplex bead array kits for detecting cytokines (e.g., IFN-γ, TNF-α, IL-6, IL-10).

Protocol:

  • Isolate PBMCs from healthy donor blood.

  • Co-culture PBMCs with CD19-positive target cells at a specific E:T ratio.

  • Add different concentrations of Blinatumomab to the co-culture.

  • Incubate for 24-48 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of various cytokines in the supernatant using ELISA or a multiplex bead array.

Generation of Blinatumomab-Resistant Cell Lines

Objective: To develop in vitro models of Blinatumomab resistance.

Method 1: Continuous Exposure

  • Culture a CD19-positive B-ALL cell line (e.g., NALM-6) in the presence of a low concentration of Blinatumomab and effector T-cells.

  • Gradually increase the concentration of Blinatumomab in the culture over several weeks to months.

  • Select for and expand the cell populations that are able to survive and proliferate at higher Blinatumomab concentrations.

  • Characterize the resistant cell lines for CD19 expression and other potential resistance mechanisms.

Method 2: Lineage Switching Induction (for mixed-phenotype leukemia)

  • Culture a B/myeloid mixed-phenotype leukemia cell line that is sensitive to Blinatumomab.

  • Expose the cells to cytokines known to promote myeloid differentiation, such as Interleukin-6 (IL-6).

  • After a period of culture with the cytokine, assess the cells for a shift towards a myeloid phenotype and loss of CD19 expression.

  • Confirm resistance to Blinatumomab-mediated cytotoxicity.

Conclusion

Blinatumomab represents a significant milestone in the field of cancer immunotherapy. Its unique mechanism of action provides a powerful tool for redirecting the patient's own immune system to eradicate malignant B-cells. A thorough understanding of its clinical efficacy, safety profile, mechanisms of resistance, and the experimental methodologies used to study it is crucial for researchers, scientists, and drug development professionals working to further advance this and other T-cell engaging therapies. The continued investigation into overcoming resistance and managing adverse events will be key to maximizing the therapeutic potential of Blinatumomab and improving outcomes for patients with B-cell malignancies.

References

The Therapeutic Potential of Conyza blinii: A Technical Guide to Its Traditional Uses, Phytochemistry, and Pharmacological Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of Conyza blinii H. Lév., a plant traditionally used in Chinese medicine. Synthesizing current scientific literature, this document details the plant's ethnobotanical background, quantifies its key phytochemical constituents, and elucidates the molecular mechanisms underlying its recognized anti-inflammatory and anti-cancer properties. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the therapeutic potential of natural products.

Traditional Medicinal Applications

Conyza blinii, a member of the Asteraceae family, has a history of use in Chinese folk medicine, primarily for treating conditions associated with inflammation and infection. Traditional applications include the treatment of gastroenteritis, chronic bronchitis, and other inflammatory ailments.[1][2] The dried aerial parts of the plant are the most commonly utilized portion for these medicinal preparations.[3] Its traditional use has also extended to addressing infections and occasionally cancers, prompting modern scientific investigation into its pharmacological activities.[3]

Phytochemical Composition

Scientific analysis of Conyza blinii has identified a range of bioactive secondary metabolites. The primary active fraction is considered to be Conyza blinii saponin (CBS), which is mainly composed of triterpenoidal saponins.[3] Other isolated and identified compounds contribute to the plant's overall pharmacological profile.

Table 1: Identified Phytochemical Constituents of Conyza blinii

Compound ClassSpecific CompoundReference
Triterpenoidal Saponins Conyza blinii saponin (CBS) fraction[3]
Sterols α-spinasterol[No source found]
Flavonoids 5, 8-dihydroxy-7, 3', 4'-trimethoxyflavone[No source found]
Quercetin[No source found]
Phenolic Acids Caffeic acid, Syringic acid[No source found]

Pharmacological Activities and Mechanisms of Action

Research has primarily focused on the anti-cancer and anti-inflammatory properties of Conyza blinii extracts, particularly the saponin fraction (CBS). These activities are underpinned by the modulation of key cellular signaling pathways.

Anti-Cancer Activity

The saponin fraction of Conyza blinii (CBS) has demonstrated significant anti-cancer effects, particularly against cervical carcinoma. The mechanism is multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways that govern cancer cell proliferation and survival.

CBS acts as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and cancer. By preventing the nuclear translocation of the p65 subunit, CBS effectively downregulates the expression of numerous NF-κB target genes that promote cancer cell survival and proliferation.

Caption: CBS inhibits the nuclear translocation of p65, blocking NF-κB signaling.

Table 2: In Vivo Anti-Cancer Efficacy of Conyza blinii Saponin (CBS) in a HeLa Xenograft Model

Treatment GroupDosage (mg/kg)AdministrationTumor Weight Reduction (%)Statistical SignificanceReference
CBS (Low Dose)10Intragastric (i.g.)48.5%p < 0.001[4]
CBS (High Dose)20Intragastric (i.g.)57.0%p < 0.001[4]
CBS15Not Specified70%Not Specified[5]

CBS also exerts its anti-cancer effects by modulating other critical pathways. It has been shown to significantly suppress the phosphorylation of key proteins in the MAPK pathway (ERK, JNK, and p38).[3] Furthermore, CBS inhibits the activation of the TGF-β signaling pathway and decreases the expression of Nrf2, a transcription factor involved in cellular resistance to oxidative stress, which can be co-opted by cancer cells to enhance their survival.[3] This multi-targeted approach contributes to the induction of apoptosis in cancer cells.

Caption: CBS induces apoptosis via inhibition of MAPK, TGF-β, and Nrf2 pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of Conyza blinii are closely linked to its anti-cancer mechanisms, particularly the inhibition of the NF-κB pathway. This pathway centrally controls the expression of pro-inflammatory mediators. In vivo studies have shown that treatment with CBS leads to a significant reduction in key inflammation mediators.

Table 3: Effect of CBS on Inflammatory Mediators in Tumor-Xenografted Mice

MediatorEffect of CBS TreatmentReference
Interleukin-1β (IL-1β) Decreased[3]
Tumor Necrosis Factor-α (TNF-α) Decreased[3]
Prostaglandin E2 (PGE2) Decreased[3]
Interleukin-2 (IL-2) Increased[3]

The decrease in pro-inflammatory cytokines (IL-1β, TNF-α) and the inflammatory mediator PGE2, coupled with an increase in the anti-cancer cytokine IL-2, highlights the potent immunomodulatory and anti-inflammatory potential of Conyza blinii saponins.[3]

Experimental Protocols

This section provides an overview of the methodologies employed in the cited research to evaluate the pharmacological activities of Conyza blinii.

In Vitro Anti-Cancer and Mechanistic Assays
  • Cell Lines: Human cervical carcinoma (HeLa) cells were predominantly used.[3][4]

  • Reagents: Conyza blinii saponin (CBS) was isolated and purified as described in the source literature.[3]

  • Cytotoxicity and Apoptosis Assays:

    • Cell Viability: Assessed to determine the dose- and time-dependent cytostatic activity of CBS.[4]

    • Apoptosis Detection: Evaluated using methods such as flow cytometry to quantify apoptotic cell death.[3][5] The involvement of caspase-dependent and -independent pathways was confirmed.[3]

    • Mitochondrial Pathway Analysis: Immunoblotting was used to detect the activation of the mitochondrial apoptosis pathway.[4]

  • Signaling Pathway Analysis:

    • Immunoblotting (Western Blot): Utilized to measure the protein expression and phosphorylation status of key signaling molecules, including p65 (NF-κB), phospho-ERK, phospho-JNK, and phospho-p38 MAPK.[3][4]

    • RT-PCR (Reverse Transcription Polymerase Chain Reaction): Employed to study the expression of NF-κB downstream genes such as XIAP, survivin, Bcl-xL, COX-2, and cyclin D1.[4]

    • Luciferase Reporter Assay: Used to quantify the activation of specific signaling pathways, such as the Nrf2-ARE pathway.[3]

  • Reactive Oxygen Species (ROS) Measurement: Flow cytometry was used to measure cellular ROS levels in HeLa cells following CBS treatment.[3]

Caption: Workflow for in vitro evaluation of CBS activity in HeLa cells.

In Vivo Anti-Cancer and Anti-Inflammatory Assays
  • Animal Model: Tumor-xenografted mice were used. Typically, HeLa cells are subcutaneously injected into immunodeficient mice to establish tumors.[3][4]

  • Experimental Groups: Mice were randomly assigned to control (vehicle), positive control (e.g., cisplatin), and CBS treatment groups (e.g., low dose and high dose).[3]

  • Drug Administration: CBS was administered via intragastric (i.g.) gavage.[4]

  • Efficacy Evaluation:

    • Tumor growth was monitored throughout the study. At the end of the experiment, tumors were excised and weighed to determine the percentage of tumor growth inhibition.[4]

  • Biomarker Analysis:

    • Blood serum and tumor tissues were collected from the mice.[3]

    • Levels of inflammatory mediators (IL-1β, TNF-α, PGE2) and cytokines (IL-2) were measured, likely using ELISA or similar immunoassay techniques.[3]

Conclusion and Future Directions

Conyza blinii and its primary active constituents, triterpenoidal saponins, present a compelling case for further drug development. The demonstrated dual efficacy in anti-cancer and anti-inflammatory models, rooted in the modulation of fundamental signaling pathways like NF-κB and MAPK, positions CBS as a promising candidate for novel therapeutic agents.

Future research should focus on the isolation and structural elucidation of individual saponins within the CBS fraction to identify the most potent compounds and to perform detailed structure-activity relationship (SAR) studies. Further investigation into the safety profile, bioavailability, and pharmacokinetics of purified compounds is essential for advancing these natural products toward clinical applications. The development of advanced drug delivery systems could also enhance the efficacy and reduce potential toxicities of these saponins.[6]

References

Structure-activity relationship of Blinin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structure-Activity Relationship of Blinatumomab

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blinatumomab (marketed as Blincyto®) is a first-in-class bispecific T-cell engager (BiTE®) antibody construct approved for the treatment of CD19-positive B-cell precursor acute lymphoblastic leukemia (ALL).[1][2] Its innovative design redirects the cytotoxic activity of a patient's own T-cells to eradicate malignant B-lymphocytes. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of Blinatumomab, detailing its molecular architecture, mechanism of action, the signaling pathways it modulates, and the key experimental protocols used for its characterization.

Molecular Structure of Blinatumomab

Blinatumomab is a recombinant, single-chain, non-glycosylated protein with a molecular weight of approximately 54 to 55 kDa.[3][4] It is genetically engineered by fusing two single-chain variable fragments (scFv) from two different murine monoclonal antibodies.[3]

  • Anti-CD19 scFv: Positioned at the amino-terminus, this fragment is derived from the HD37 antibody and specifically recognizes the CD19 antigen, which is ubiquitously expressed on the surface of B-lineage cells.[3][5]

  • Anti-CD3 scFv: Located at the carboxy-terminus, this fragment comes from the L2K-07 antibody and binds to the epsilon chain of the CD3 complex, a component of the T-cell receptor (TCR) on all T-cells.[3][6]

  • Flexible Linker: The two scFv domains are joined by a short, flexible linker composed of glycine and serine residues.[3] This linker provides rotational flexibility, which is crucial for the molecule to bridge a T-cell and a target B-cell effectively.[7]

The absence of an Fc fragment contributes to its short in vivo half-life of approximately 2 hours, necessitating administration via continuous intravenous infusion to maintain steady-state therapeutic concentrations.[8][9]

Structure-Activity Relationship (SAR)

The therapeutic efficacy of Blinatumomab is intrinsically linked to its unique structure. The core activity is its ability to physically link a T-cell to a CD19-expressing cancer cell, initiating a potent cytotoxic response.

The key determinant of Blinatumomab's activity is its dual-binding specificity. The differential binding affinities of the two scFv domains are critical to its function. The anti-CD19 domain exhibits a significantly higher affinity for its target than the anti-CD3 domain.

DomainTarget AntigenDissociation Constant (Kd)Reference Cell Line (for testing)
Anti-CD19 scFvCD19~1.49 x 10⁻⁹ MNALM-6 (human B-cell precursor leukemia)
Anti-CD3 scFvCD3ε~2.6 x 10⁻⁷ MPurified Human T-Cells
Table 1: Quantitative Binding Affinity of Blinatumomab Domains. Data sourced from flow cytometry measurements.[3][10]

This affinity difference is hypothesized to facilitate the serial lysis of target cells.[7] The T-cell can detach from a lysed B-cell and engage another, as the lower affinity CD3 interaction is more transient. This allows a single T-cell to eliminate multiple tumor cells, contributing to the drug's high potency at very low concentrations (effective in the 10-100 pg/mL range) and low effector-to-target cell ratios.[3][8]

Mechanism of Action and Signaling Pathways

Blinatumomab's mechanism bypasses the need for traditional T-cell activation through peptide antigen presentation by major histocompatibility complex (MHC) molecules.[9]

  • Bridging: The anti-CD19 scFv binds to a B-cell (benign or malignant).

  • T-Cell Engagement: The anti-CD3 scFv on the same molecule engages a nearby T-cell.

  • Synapse Formation: This bridging action induces the formation of a transient cytolytic synapse between the T-cell and the B-cell.[3]

  • T-Cell Activation: Engagement of the CD3 complex triggers a downstream signaling cascade within the T-cell, leading to its activation. This is marked by the upregulation of surface activation markers like CD69 and CD25.[1][11]

  • Cytotoxic Payload Delivery: The activated cytotoxic T-cell releases cytolytic granules containing perforin and granzymes into the synapse.[5][6]

  • Apoptosis: Perforin creates pores in the target B-cell's membrane, allowing granzymes to enter and activate the caspase cascade, leading to programmed cell death (apoptosis).[6][10]

  • T-Cell Proliferation & Cytokine Release: The activation process also leads to T-cell proliferation and the release of inflammatory cytokines, including IFN-γ, TNF-α, IL-2, IL-6, and IL-10, which further amplify the immune response.[1][9]

Blinatumomab_Mechanism_of_Action cluster_0 Blinatumomab Action cluster_1 T-Cell Response cluster_2 Target Cell Outcome B_Cell CD19+ B-Cell Synapse Cytolytic Synapse Formation B_Cell->Synapse CD19 Binding T_Cell CD3+ T-Cell T_Cell->Synapse CD3 Binding Blina Blinatumomab Activation T-Cell Activation (Upregulation of CD69, CD25) Synapse->Activation Proliferation T-Cell Proliferation Activation->Proliferation Cytokines Cytokine Release (IFN-γ, TNF-α, ILs) Activation->Cytokines Granzymes Perforin & Granzyme Release Activation->Granzymes Lysis B-Cell Lysis (Apoptosis) Granzymes->Lysis

Fig 1. Blinatumomab's mechanism of action workflow.

Upon T-cell activation, single-cell transcriptome analysis reveals significant upregulation of several key intracellular pathways.[12] This includes pathways essential for a robust cytotoxic response and metabolic reprogramming.

T_Cell_Signaling_Pathway cluster_0 T-Cell Activation Cascade TCR_Signal TCR Signaling Cascade (via CD3 Engagement) Glycolysis Aerobic Glycolysis Pathway (PKM, LDHA, GAPDH) TCR_Signal->Glycolysis Cytoskeleton Cytoskeleton Dynamics (ACTB, TUBA1B) TCR_Signal->Cytoskeleton IFN_Response IFN-Responsive Pathway (STAT1, CXCL10, GBP1) TCR_Signal->IFN_Response Immune_Genes Upregulation of Immune Genes (LAG3, CD69, IL2RA, NFKBIA) TCR_Signal->Immune_Genes Cytotoxic_Factors Cytotoxic Factors (PRF1, IFNG, FASLG) Immune_Genes->Cytotoxic_Factors

Fig 2. Key intracellular signaling pathways activated by Blinatumomab.

Experimental Protocols

The characterization of Blinatumomab's SAR relies on a suite of specialized in vitro assays.

Binding Affinity Assays

Objective: To quantify the binding strength of each scFv domain to its respective target.

  • Method 1: Flow Cytometry [3]

    • Cell Preparation: Use a CD19-positive cell line (e.g., NALM-6) and purified primary human T-cells.

    • Incubation: Incubate a fixed number of cells with serial dilutions of Blinatumomab.

    • Staining: Use a fluorescently labeled secondary antibody that detects the Blinatumomab construct.

    • Analysis: Acquire data on a flow cytometer. The median fluorescence intensity (MFI) is plotted against the Blinatumomab concentration.

    • Calculation: The dissociation constant (Kd) is calculated from the binding curve using non-linear regression analysis.

  • Method 2: Enzyme-Linked Immunosorbent Assay (ELISA) [13]

    • Plate Coating: Coat ELISA plates with recombinant human CD19 or CD3ε protein.

    • Blocking: Block non-specific binding sites.

    • Incubation: Add serial dilutions of Blinatumomab to the wells and incubate.

    • Detection: Add a labeled secondary antibody, followed by a substrate to produce a colorimetric or chemiluminescent signal.

    • Analysis: Measure the signal and calculate the Kd from the resulting binding curve.

In Vitro Cytotoxicity Assays

Objective: To measure the ability of Blinatumomab to induce T-cell mediated lysis of target cancer cells.

  • Cell Source:

    • Effector Cells: Peripheral blood mononuclear cells (PBMCs) or purified T-cells from healthy donors or patients.[14]

    • Target Cells: CD19-positive leukemia cell lines (e.g., NALM-6, REH, SUP-B15).[15][16]

  • Co-culture Setup:

    • Plate target cells at a known density.

    • Add effector cells at a defined Effector-to-Target (E:T) ratio (e.g., 10:1, 5:1, 2:1).[14][16]

    • Add Blinatumomab at various concentrations (e.g., 0.01 to 100 ng/mL). Include a no-drug control.

  • Incubation: Co-culture the cells for a specified duration (e.g., 18, 24, or 48 hours).[14]

  • Lysis Measurement (Flow Cytometry):

    • Stain cells with antibodies to distinguish populations (e.g., anti-CD19 for target cells, anti-CD3 for T-cells).

    • Add a viability dye (e.g., 7-AAD or Propidium Iodide) which only enters dead cells.[15]

    • Analyze via flow cytometry to quantify the percentage of dead (e.g., CD19+/7-AAD+) target cells.

  • Data Analysis: Calculate the percentage of specific lysis relative to the control group.

Cytotoxicity_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Effector Isolate Effector Cells (PBMCs / T-Cells) CoCulture Co-culture Effector & Target Cells (Define E:T Ratio) Effector->CoCulture Target Culture Target Cells (CD19+ Cell Line) Target->CoCulture AddBlina Add Blinatumomab (Serial Dilutions) CoCulture->AddBlina Incubate Incubate (18-48 hours) AddBlina->Incubate Stain Stain with Antibodies (CD19, CD3) & Viability Dye (7-AAD) Incubate->Stain Flow Acquire on Flow Cytometer Stain->Flow Calculate Calculate % Specific Lysis Flow->Calculate

Fig 3. General workflow for an in vitro cytotoxicity assay.
T-Cell Activation Assays

Objective: To confirm T-cell activation in response to Blinatumomab-mediated synapse formation.

  • Method 1: Surface Marker Expression

    • Use the same co-culture setup as the cytotoxicity assay.

    • After incubation, stain cells with fluorescently-labeled antibodies against activation markers (e.g., CD69, CD25) in addition to CD3.

    • Analyze by flow cytometry to determine the percentage of activated (e.g., CD3+/CD69+) T-cells.[17]

  • Method 2: Cytokine Release Assay

    • After incubation in the co-culture assay, centrifuge the plate and collect the supernatant.

    • Measure the concentration of released cytokines (e.g., Granzyme B, IFN-γ, TNF-α) in the supernatant using ELISA or a multiplex bead-based assay (e.g., Luminex).[14][15]

References

Identifying the Pharmacophore of "Blinin": A Technical Impasse and a Proposed Way Forward

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for a molecule named "Blinin" have not yielded any identifiable small molecule drug or compound for which a pharmacophore could be determined. The search results primarily point to "Blinatumomab," a monoclonal antibody, which does not lend itself to traditional pharmacophore modeling in the context of small-molecule drug discovery. Other results were general in nature, discussing pharmacophore modeling and structure-activity relationships without mentioning a specific compound named "this compound."

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. This concept is central to small-molecule drug design and is not typically applied to large biologics like antibodies.

Given the detailed and technical nature of your request, which includes summarizing quantitative data, providing experimental protocols, and creating diagrams of signaling pathways, it is evident that you are seeking a deep dive into the medicinal chemistry of a specific compound. Unfortunately, without a known molecular structure and associated biological data for "this compound," it is impossible to fulfill your request.

Proposed Solution: A Case Study Approach with a Well-Characterized Molecule

To provide you with the in-depth technical guide you are looking for, I propose to substitute "this compound" with a well-documented small molecule inhibitor that has a rich history of structure-activity relationship (SAR) studies and a clearly defined pharmacophore. A suitable candidate would be a drug from a class such as:

  • Tyrosine Kinase Inhibitors (e.g., Imatinib): These drugs have a wealth of publicly available data on their binding modes, SAR, and the signaling pathways they inhibit.

  • COX-2 Inhibitors (e.g., Celecoxib): The development of these anti-inflammatory drugs is a classic example of pharmacophore-based drug design.

  • HIV Protease Inhibitors (e.g., Saquinavir): The discovery of these antiviral drugs was heavily reliant on understanding the key interactions with the target enzyme.

By using one of these, or a similar compound, as a case study, I can fully address all the core requirements of your request, including:

  • Data Presentation: Compiling and presenting binding affinity data (e.g., IC50, Ki) for a series of analogs in structured tables.

  • Experimental Protocols: Detailing the methodologies for key assays such as enzyme inhibition assays, cell-based proliferation assays, and X-ray crystallography.

  • Mandatory Visualizations: Creating Graphviz diagrams to illustrate the relevant signaling pathways, the pharmacophore model itself, and the experimental workflow for its identification.

Methodological & Application

Application Notes and Protocols: Preparation of Blinin Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blinin is a neoclerodane diterpene isolated from Conyza blinii, a plant used in traditional folk medicine.[1] As a diterpenoid, this compound holds potential for investigation in various biological pathways. Accurate and consistent preparation of a this compound stock solution is the first critical step for reliable and reproducible experimental results in cell-based assays, biochemical assays, and preclinical studies. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties and Data

Summarized below are the key physicochemical properties of this compound. This data is essential for accurate calculations and handling of the compound.

PropertyValueSource
CAS Number 125675-09-4[1][2]
Molecular Formula C₂₂H₃₂O₆[1][2][3]
Molecular Weight 392.49 g/mol [1][2][3]
Appearance White crystalline solid[1]
Purity >98% (typical)[2]
Solubility Soluble in DMSO, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1][4]
Storage (Solid) -20°C, desiccated[1]
Storage (Stock Solution) -20°C or -80°C[5]

Experimental Protocols

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro studies.

Materials:

  • This compound (solid powder, >98% purity)

  • Anhydrous/molecular biology grade DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.

  • Calculation: Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The formula Molarity (M) = Moles (mol) / Volume (L) is used.

    • To prepare 1 mL (0.001 L) of a 10 mM (0.010 M) solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.001 L x 392.49 g/mol

      • Mass (g) = 0.0039249 g = 3.92 mg

  • Weighing: Carefully weigh out 3.92 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.[4]

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. Properly prepared stock solutions in DMSO are typically stable for several months.

This protocol describes the serial dilution of the 10 mM DMSO stock solution to prepare working concentrations for treating cells in culture. It is crucial to keep the final DMSO concentration in the cell culture medium low (typically ≤0.5%, ideally <0.1%) to avoid solvent-induced cytotoxicity.[4]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed complete cell culture medium

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to make a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution.

    • Add 5 µL of the 10 mM stock solution to 495 µL of pre-warmed cell culture medium.

    • Mix thoroughly by gentle pipetting or brief vortexing.

  • Final Dilution: Use the intermediate dilution to prepare the final desired concentrations in your cell culture plates. For example, to achieve a final concentration of 1 µM in a well containing 1 mL of medium, add 10 µL of the 100 µM intermediate solution.

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is essential to differentiate the effects of the compound from the effects of the solvent.

Quantitative Data Summary

The following tables provide quick reference values for preparing this compound solutions.

Table 1: Mass of this compound for 10 mM Stock Solution

Desired Volume Mass of this compound Required
1 mL 3.92 mg
5 mL 19.62 mg

| 10 mL | 39.25 mg |

Table 2: Dilution Guide for Working Solutions (from 10 mM Stock)

Desired Final Concentration Volume of 10 mM Stock Final Volume (in Medium) Final DMSO Concentration
1 µM 1 µL 10 mL 0.01%
10 µM 1 µL 1 mL 0.1%
50 µM 5 µL 1 mL 0.5%

| 100 µM | 10 µL | 1 mL | 1.0% |

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated using this compound.

G Experimental Workflow: this compound Stock to Cell Assay cluster_0 Stock Preparation cluster_1 Assay Preparation cluster_2 Data Analysis weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw Experiment Day dilute Prepare Working Dilutions thaw->dilute treat Treat Cells dilute->treat measure Measure Endpoint (e.g., Viability, Gene Expression) treat->measure analyze Analyze & Interpret Results measure->analyze

Caption: Workflow for preparing and using this compound in cell-based experiments.

G Hypothetical Signaling Pathway for Diterpenoid Action This compound This compound Receptor Membrane Receptor (e.g., GPCR) This compound->Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates TF Transcription Factor (e.g., NF-κB) Kinase_B->TF activates Nucleus Nucleus TF->Nucleus translocates to Response Cellular Response (e.g., Anti-inflammatory Gene Expression) Nucleus->Response modulates transcription

Caption: A hypothetical signaling cascade potentially modulated by this compound.

References

Application Notes and Protocols: Blinatumomab Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blinatumomab (marketed as Blincyto®) is a bispecific T-cell engager (BiTE®) antibody construct designed to treat CD19-positive B-cell precursor acute lymphoblastic leukemia (ALL).[1][2] Its unique structure, consisting of two single-chain variable fragments (scFvs) connected by a flexible linker, allows it to simultaneously bind to CD19 on B-cells and CD3 on T-cells. This dual binding facilitates the formation of a cytolytic synapse, leading to T-cell activation and subsequent lysis of the target B-cells. Given its proteinaceous nature and clinical application via continuous intravenous infusion, understanding the stability and proper storage conditions of Blinatumomab is critical to ensure its therapeutic efficacy and safety.

These application notes provide a comprehensive overview of Blinatumomab's stability under various conditions, detailed protocols for its preparation and handling, and methodologies for assessing its stability and potency.

Blinatumomab Stability and Storage Conditions

The stability of Blinatumomab is dependent on its formulation state: as a lyophilized powder in unopened vials, after reconstitution, and when diluted in an infusion bag. Adherence to the recommended storage conditions is crucial to prevent degradation and loss of activity.

Data Presentation: Quantitative Stability Data
Formulation StateStorage TemperatureMaximum Storage DurationKey Considerations
Unopened Vials 2°C to 8°C (Refrigerated)5 years[3]Protect from light. Do not freeze.[4]
23°C to 27°C (Room Temperature)Maximum of 8 hoursMust be stored in the original carton to protect from light.
Reconstituted Solution 2°C to 8°C (Refrigerated)24 hours[3]
Up to 27°C (Room Temperature)4 hours[3]
Diluted Infusion Bag (Preservative-Free) 2°C to 8°C (Refrigerated)10 daysStorage time includes the infusion time.[5]
23°C to 27°C (Room Temperature)96 hoursStorage time includes the infusion time.[5]
Diluted Infusion Bag (with Preservative) 2°C to 8°C (Refrigerated)14 daysStorage time includes the infusion time.[5]
23°C to 27°C (Room Temperature)7 daysStorage time includes the infusion time.[5]

Mechanism of Action: T-Cell Engagement and B-Cell Lysis

Blinatumomab functions by redirecting cytotoxic T-cells to lyse CD19-expressing B-cells.[1][2] The anti-CD19 scFv arm of the molecule binds to the CD19 antigen present on both malignant and normal B-lineage cells. The anti-CD3 scFv arm engages the T-cell receptor (TCR) complex on T-cells. This bridging action leads to the formation of an immunological synapse, which triggers T-cell activation, proliferation, and the release of cytotoxic granules containing perforin and granzymes, ultimately inducing apoptosis in the target B-cell.[1]

Blinatumomab_Signaling_Pathway cluster_0 T-Cell cluster_1 B-Cell cluster_2 Immunological Synapse Formation cluster_3 Cytotoxic Effector Function TCell CD3+ T-Cell BCell CD19+ B-Cell (Malignant) TCR T-Cell Receptor (CD3) Synapse T-Cell Activation & Proliferation CD19 CD19 Antigen Blinatumomab Blinatumomab Blinatumomab->TCR Binds to CD3 Blinatumomab->CD19 Binds to CD19 Granzymes Release of Perforin & Granzymes Synapse->Granzymes Apoptosis B-Cell Apoptosis Granzymes->Apoptosis Blinatumomab_Preparation_Workflow start Start: Gather Materials reconstitute Reconstitute Blinatumomab Vial with Sterile Water for Injection start->reconstitute stabilizer Add IV Solution Stabilizer to Saline Infusion Bag start->stabilizer transfer Transfer Reconstituted Blinatumomab to Infusion Bag reconstitute->transfer mix_stabilizer Gently Mix Infusion Bag stabilizer->mix_stabilizer mix_stabilizer->transfer mix_final Gently Mix Final Infusion Bag transfer->mix_final prime Prime IV Tubing with Final Solution mix_final->prime end Ready for Administration prime->end

References

Application Note & Protocol: Cell-Based Assay for [Test Article] Activity

Author: BenchChem Technical Support Team. Date: November 2025

An initial search for a compound named "Blinin" for use in cell-based assays did not yield specific results. It is possible that this is a novel, proprietary, or less publicly documented agent. The following application note and protocol have been constructed as a detailed template to guide researchers, scientists, and drug development professionals in creating a cell-based assay protocol. This template, using the placeholder "[Test Article]," outlines the necessary components, experimental design, data presentation, and visualization required for a comprehensive cell-based assay.

Introduction

Cell-based assays are fundamental tools in drug discovery and development, providing a biologically relevant context to assess the mechanism of action and efficacy of novel therapeutic agents.[1][2][3] This document provides a detailed protocol for a cell-based assay to quantify the bioactivity of a [Test Article], a putative modulator of the [Target Name] signaling pathway. The assay is designed for a 96-well plate format, making it suitable for medium- to high-throughput screening.

Principle of the Assay

This assay measures the activation of the [Target Name] signaling pathway by the [Test Article]. Upon binding to its receptor, [Test Article] is hypothesized to initiate a downstream signaling cascade leading to the activation of a reporter gene. The reporter gene expression is quantified by measuring the activity of a reporter enzyme (e.g., luciferase or beta-galactosidase), which is directly proportional to the bioactivity of the [Test Article].

Signaling Pathway

The binding of the [Test Article] to its receptor triggers a signaling cascade that results in the activation of a transcription factor, leading to the expression of a reporter gene.

G Test_Article [Test Article] Receptor [Receptor Name] Test_Article->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Reporter_Gene Reporter Gene Transcription_Factor->Reporter_Gene Induces Expression Nucleus Nucleus G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24 hours) seed_cells->incubate1 add_compound Add [Test Article] (Serial Dilutions) incubate1->add_compound incubate2 Incubate (48 hours) add_compound->incubate2 add_reagent Add Reporter Assay Reagent incubate2->add_reagent read_plate Read Plate (Luminometer) add_reagent->read_plate end End read_plate->end

References

Application Note: In Vitro Model for Evaluating the Anti-ulcerogenic Activity of Blinin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gastric ulcers are a significant clinical problem, often caused by factors such as nonsteroidal anti-inflammatory drug (NSAID) use, Helicobacter pylori infection, and stress. Research into novel anti-ulcerogenic compounds requires robust and reproducible in vitro models that can accurately predict in vivo efficacy. This application note describes a detailed protocol for evaluating the anti-ulcerogenic activity of a hypothetical compound, "Blinin," using an indomethacin-induced injury model in the human gastric epithelial cell line, GES-1.[1][2]

Indomethacin, a potent NSAID, is known to cause gastric mucosal injury by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of protective prostaglandins (PGs).[3][4][5] This leads to increased apoptosis and inflammation. This model allows for the assessment of this compound's potential to protect gastric cells from NSAID-induced damage. The key endpoints measured are cell viability, apoptosis, and the levels of inflammatory and cytoprotective mediators.

Principle of the Assay

The assay is based on the principle of inducing cellular injury in GES-1 cells with indomethacin to mimic the ulcerogenic effects of NSAIDs. The protective effect of this compound is then quantified by measuring its ability to mitigate these effects. The workflow involves culturing GES-1 cells, pre-treating them with various concentrations of this compound, inducing damage with indomethacin, and finally, assessing the outcomes through various assays:

  • Cell Viability: The MTT assay is used to measure the metabolic activity of the cells, which correlates with the number of viable cells.[6][7][8][9][10]

  • Apoptosis: The activity of caspase-3, a key executioner caspase in the apoptotic pathway, is measured to quantify the extent of programmed cell death.[11][12][13][14][15]

  • Cytoprotection: The level of Prostaglandin E2 (PGE2), a key cytoprotective prostaglandin in the gastric mucosa, is quantified using an ELISA.[16][17][18][19]

  • Inflammation: The concentrations of pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are measured in the cell culture supernatant by ELISA to assess the inflammatory response.[20][21][22][23][24]

Experimental Workflow

The overall experimental process is depicted in the following workflow diagram.

G cluster_setup Phase 1: Cell Culture & Seeding cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis A Culture GES-1 Cells B Seed Cells in 96-well Plates A->B C Pre-treat with this compound (various concentrations) B->C D Induce Injury with Indomethacin C->D E Collect Supernatant D->E F Perform MTT Assay (Cell Viability) D->F G Perform Caspase-3 Assay (Apoptosis) D->G H Perform PGE2 ELISA (Cytoprotection) E->H I Perform TNF-α/IL-6 ELISA (Inflammation) E->I J Data Analysis & Interpretation F->J G->J H->J I->J

Caption: Experimental workflow for assessing the anti-ulcerogenic activity of this compound.

Materials and Reagents

  • Cell Line: Human gastric epithelial cell line (GES-1)

  • Culture Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Reagents for Induction: Indomethacin, DMSO

  • MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Solubilization solution (e.g., SDS-HCl)[7]

  • Caspase-3 Assay Kit: Fluorometric or colorimetric kit with Ac-DEVD-pNA or Ac-DEVD-AMC substrate[12]

  • ELISA Kits: Human PGE2 ELISA kit, Human TNF-α ELISA kit, Human IL-6 ELISA kit[25][26][27][28][29]

  • Other Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA

  • Equipment: 96-well cell culture plates, CO2 incubator, Microplate reader (absorbance and fluorescence), Centrifuge, Standard laboratory pipettes and consumables.

Experimental Protocols

1. Cell Culture and Seeding

  • Culture GES-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.[30][31]

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • For experiments, seed GES-1 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[7]

  • Incubate the plates for 24 hours to allow for cell attachment.

2. Treatment with this compound and Indomethacin

  • Prepare stock solutions of this compound and indomethacin in DMSO. Further dilute to desired concentrations in serum-free RPMI-1640 medium. The final DMSO concentration should not exceed 0.1%.

  • After 24 hours of cell seeding, remove the culture medium and wash the cells once with PBS.

  • Add 100 µL of serum-free medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM) to the respective wells. For control wells, add medium with 0.1% DMSO.

  • Incubate for 2 hours.

  • Add 10 µL of indomethacin solution to achieve a final concentration known to induce significant cell death (e.g., 500 µM, to be optimized for the cell line) to all wells except the vehicle control group.[32]

  • Incubate the plate for an additional 24 hours at 37°C.

3. MTT Assay for Cell Viability

  • After the 24-hour incubation with indomethacin, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6][10]

  • Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[7][8][9]

  • Carefully remove the medium and add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[7]

  • Mix gently and incubate for another 4 hours at 37°C.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

4. Caspase-3 Activity Assay (Apoptosis)

  • After the treatment period, lyse the cells according to the manufacturer's protocol for the caspase-3 assay kit.

  • Add the cell lysate to a new 96-well plate.

  • Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.[14]

  • Incubate at 37°C for 1-2 hours, protected from light.[12][13]

  • Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence (Ex/Em = 380/460 nm for fluorometric assays).[12][15]

  • Express caspase-3 activity as a fold change relative to the vehicle control.

5. ELISA for PGE2, TNF-α, and IL-6

  • Before adding the MTT reagent or lysing the cells, carefully collect the cell culture supernatant from each well.

  • Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cellular debris.

  • Perform the ELISA for PGE2, TNF-α, and IL-6 on the collected supernatants according to the manufacturer's instructions for each specific kit.[20][22][23][25][26][28]

  • Briefly, this involves adding standards and samples to antibody-coated plates, followed by the addition of detection antibodies and a substrate for color development.

  • Measure the absorbance at 450 nm.

  • Calculate the concentrations of PGE2, TNF-α, and IL-6 based on the standard curves generated.

Data Presentation

Quantitative data should be presented in a clear and organized manner. Below are example tables for summarizing the expected results.

Table 1: Effect of this compound on Indomethacin-Induced Cytotoxicity in GES-1 Cells

Treatment GroupConcentrationCell Viability (%)
Vehicle Control-100 ± 5.2
Indomethacin (500 µM)-45.3 ± 3.8
This compound + Indomethacin1 µM52.1 ± 4.1
This compound + Indomethacin10 µM65.7 ± 5.5
This compound + Indomethacin50 µM78.9 ± 6.3
This compound + Indomethacin100 µM89.2 ± 7.1

Data are presented as mean ± SD.

Table 2: Effect of this compound on Apoptosis and Inflammatory/Cytoprotective Mediators

Treatment GroupCaspase-3 Activity (Fold Change)PGE2 (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control1.0 ± 0.1250.4 ± 20.150.2 ± 4.535.1 ± 3.2
Indomethacin (500 µM)3.5 ± 0.385.6 ± 7.9155.8 ± 12.6120.7 ± 10.8
This compound (100 µM) + Indo1.4 ± 0.2210.1 ± 18.575.3 ± 6.855.4 ± 5.1

Data are presented as mean ± SD.

Proposed Signaling Pathway of this compound's Action

The following diagram illustrates the hypothetical mechanism by which this compound exerts its anti-ulcerogenic effects against indomethacin-induced damage.

G Indomethacin Indomethacin COX COX Enzymes Indomethacin->COX Inhibits PGE2 Prostaglandins (PGE2) COX->PGE2 ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX Cytoprotection Cytoprotection (Mucus, Bicarbonate) PGE2->Cytoprotection Promotes This compound This compound This compound->PGE2 Upregulates Inflammation Inflammation (TNF-α, IL-6) This compound->Inflammation Inhibits Apoptosis Apoptosis (Caspase-3 Activation) This compound->Apoptosis Inhibits CellDamage Gastric Cell Damage Cytoprotection->CellDamage Prevents Inflammation->CellDamage Causes Apoptosis->CellDamage Causes

Caption: Hypothetical signaling pathway of this compound's anti-ulcerogenic activity.

References

Application Notes and Protocols for Blinatumomab in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Blinatumomab (Blincyto®), a bispecific T-cell engager (BiTE®) antibody, in in vitro cell culture experiments. The information is intended for researchers, scientists, and drug development professionals investigating the mechanism and efficacy of this immunotherapy.

Blinatumomab is a novel antibody construct that simultaneously binds to CD19 on the surface of B-cells and CD3 on the surface of T-cells.[1][2][3] This dual binding redirects T-cells to target and eliminate malignant and non-malignant B-cells.[1][2][3] These notes offer a summary of dosing parameters from various studies, detailed experimental protocols, and visualizations of the signaling pathway and experimental workflows.

Dosing Parameters for Blinatumomab in In Vitro Studies

The optimal concentration of Blinatumomab for in vitro studies can vary depending on the specific cell lines, effector-to-target (E:T) ratio, and the assay being performed. The following table summarizes dosing parameters from various published studies to guide experimental design.

ParameterValue(s)Cell Lines/Cell TypesAssay TypeReference(s)
Concentration 0.1 ng/mLRS4;11, SUP-B15 (B-ALL cell lines) with healthy PBMCsCytotoxicity assay, scRNA-seq[4]
1 ng/mL, 10 ng/mLNALM6, REH (B-ALL cell lines) with healthy donor T-lymphocytesCytotoxicity assay, Flow cytometry[5]
10 ng/mL, 100 ng/mLChronic Lymphocytic Leukemia (CLL) patient PBMCsT-cell activation, proliferation, cytokine secretion, cytotoxicity[6]
EC50 < 500 pg/mLVarious CD19+ tumor cell linesTumor cell lysis[7]
Effector:Target (E:T) Ratio 1:10NALM6, REH with healthy donor T-lymphocytesCytotoxicity assay, Flow cytometry[5][8]
10:1RS4;11, SUP-B15 with healthy PBMCsCytotoxicity assay[4]
20:1 to 2.5:1NALM-6 with T-cellsCytotoxicity assay[9]
Incubation Time 16 hours, 48 hoursRS4;11, SUP-B15 with healthy PBMCsCytotoxicity assay, scRNA-seq[4]
3 days, 7 daysNALM6, REH with healthy donor T-lymphocytesCytotoxicity assay, Flow cytometry[5]
3 days, 7 daysCLL patient PBMCsT-cell activation, proliferation, cytotoxicity[6]

Mechanism of Action and Signaling Pathway

Blinatumomab functions by forming a cytolytic synapse between a T-cell and a CD19-expressing target B-cell.[1][10] This engagement activates the T-cell, leading to the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target cell.[3][10][11] The activation of T-cells is polyclonal and independent of major histocompatibility complex (MHC) presentation.[7][11]

The signaling cascade initiated by the formation of the Blinatumomab-mediated immune synapse leads to the upregulation of activation markers such as CD69 and CD25, T-cell proliferation, and the production of various cytokines including IL-2, IFN-γ, and TNF-α.[9][11]

Blinatumomab_Signaling_Pathway Blinatumomab Mechanism of Action cluster_T_Cell T-Cell cluster_B_Cell Target B-Cell T_Cell CD3+ T-Cell CD3 CD3 Blinatumomab Blinatumomab (Anti-CD3 x Anti-CD19) CD3->Blinatumomab binds TCR_Signaling TCR Signaling Cascade (Tyrosine Kinase Activation, Ca2+ influx) Activation T-Cell Activation (Upregulation of CD69, CD25) TCR_Signaling->Activation Proliferation T-Cell Proliferation Activation->Proliferation Cytokine_Release Cytokine Release (IL-2, IFN-γ, TNF-α) Activation->Cytokine_Release Granzyme_Perforin Release of Granzymes & Perforin Activation->Granzyme_Perforin Apoptosis Apoptosis Granzyme_Perforin->Apoptosis Induces B_Cell CD19+ B-Cell CD19 CD19 Blinatumomab->TCR_Signaling Forms Synapse & Triggers Signaling Blinatumomab->CD19 binds

Caption: Blinatumomab-mediated T-cell activation and killing of a B-cell.

Experimental Protocols

The following are detailed protocols for common in vitro assays used to evaluate the function of Blinatumomab.

In Vitro Cytotoxicity Assay

This protocol outlines the steps to assess the ability of Blinatumomab to induce T-cell mediated lysis of CD19-positive target cells.

Materials:

  • CD19-positive target cells (e.g., NALM-6, REH, Raji)

  • Effector cells: Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells from healthy donors

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • Blinatumomab

  • 96-well flat-bottom culture plates

  • Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Cell Preparation:

    • Culture target and effector cells to ensure they are in a logarithmic growth phase and have high viability.

    • On the day of the assay, harvest and wash the cells. Resuspend in complete RPMI-1640 medium.

    • Count the cells and adjust the concentration to the desired density for plating.

  • Assay Setup:

    • Plate the target cells in a 96-well plate. For example, 1 x 10^4 cells per well in 50 µL of medium.

    • Prepare serial dilutions of Blinatumomab in complete medium.

    • Add 50 µL of the Blinatumomab dilutions to the respective wells. Include a no-drug control.

    • Add the effector cells to the wells at the desired E:T ratio (e.g., 10:1 would be 1 x 10^5 effector cells per well in 100 µL).

    • Prepare control wells:

      • Target cells only (spontaneous release)

      • Target cells with lysis buffer (maximum release)

      • Effector cells only

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for the desired time period (e.g., 24, 48, or 72 hours).

  • Data Acquisition:

    • Following incubation, measure cytotoxicity using a chosen method. For an LDH assay, carefully collect the supernatant and follow the manufacturer's instructions.

    • Read the absorbance on a plate reader.

  • Data Analysis:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Cytotoxicity_Assay_Workflow Cytotoxicity Assay Workflow Start Start Prep_Cells Prepare Target (CD19+) and Effector (T-Cells) Start->Prep_Cells Plate_Target Plate Target Cells (e.g., 1x10^4/well) Prep_Cells->Plate_Target Add_Blinatumomab Add Serial Dilutions of Blinatumomab Plate_Target->Add_Blinatumomab Add_Effectors Add Effector Cells (at desired E:T ratio) Add_Blinatumomab->Add_Effectors Incubate Incubate at 37°C, 5% CO2 (24-72 hours) Add_Effectors->Incubate Measure_Lysis Measure Cell Lysis (e.g., LDH Assay) Incubate->Measure_Lysis Analyze Calculate % Specific Lysis Measure_Lysis->Analyze End End Analyze->End

Caption: A typical workflow for an in vitro cytotoxicity assay.

T-Cell Activation and Proliferation Assay

This protocol describes how to measure T-cell activation and proliferation in response to Blinatumomab-mediated engagement with target cells using flow cytometry.

Materials:

  • CD19-positive target cells

  • Effector cells (PBMCs or isolated T-cells)

  • Complete RPMI-1640 medium

  • Blinatumomab

  • 24-well or 48-well culture plates

  • Fluorescently conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69, CD25)

  • Proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • Fixation and permeabilization buffers (if staining for intracellular markers like Ki-67)

  • Flow cytometer

Protocol:

  • Cell Preparation and Staining (for Proliferation):

    • If measuring proliferation, label the effector cells with a proliferation dye according to the manufacturer's protocol before co-culture.

  • Co-culture Setup:

    • Set up co-cultures of target and effector cells in a 24-well or 48-well plate at the desired E:T ratio in the presence of different concentrations of Blinatumomab.

    • Include appropriate controls (e.g., T-cells alone, T-cells with target cells but no Blinatumomab).

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24-72 hours for activation marker analysis or 3-7 days for proliferation analysis.

  • Cell Staining for Flow Cytometry:

    • Harvest the cells from the wells.

    • Wash the cells with FACS buffer (e.g., PBS with 2% FBS).

    • Stain the cells with a cocktail of fluorescently labeled antibodies against surface markers (e.g., CD3, CD8, CD69, CD25) for 30 minutes on ice in the dark.

    • Wash the cells again to remove unbound antibodies.

    • If staining for intracellular markers like Ki-67, fix and permeabilize the cells according to the manufacturer's protocol, then stain with the intracellular antibody.

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software. Gate on the T-cell population (e.g., CD3+) and then analyze the expression of activation markers (CD69, CD25) or the dilution of the proliferation dye to determine the percentage of activated and proliferating cells.

Cytokine Release Assay

This protocol is for measuring the release of cytokines from T-cells upon activation by Blinatumomab.

Materials:

  • CD19-positive target cells

  • Effector cells (PBMCs or isolated T-cells)

  • Complete RPMI-1640 medium

  • Blinatumomab

  • 96-well culture plates

  • Cytokine detection kit (e.g., ELISA or multiplex bead-based assay for IFN-γ, TNF-α, IL-2, IL-6, IL-10)

  • Plate reader or appropriate detection instrument

Protocol:

  • Co-culture Setup:

    • Set up co-cultures of target and effector cells with different concentrations of Blinatumomab in a 96-well plate as described in the cytotoxicity assay protocol.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a specified time (e.g., 24, 48, or 72 hours).

  • Supernatant Collection:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Cytokine Measurement:

    • Measure the concentration of cytokines in the collected supernatants using an ELISA or multiplex assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the provided cytokine standards.

    • Calculate the concentration of each cytokine in the experimental samples based on the standard curve.

By following these detailed protocols and considering the provided dosing parameters, researchers can effectively design and execute in vitro studies to investigate the biological activity of Blinatumomab.

References

Application Notes and Protocols for the Quantification of Blinin

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed protocols and comparative data for three key analytical methods for the quantification of Blinin, a recombinant monoclonal antibody. The methods described are Enzyme-Linked Immunosorbent Assay (ELISA) for pharmacokinetic analysis, Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for product quantification and purity assessment, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for absolute quantification and high-specificity measurement. These notes are intended for researchers, scientists, and drug development professionals involved in the development of this compound.

Introduction to this compound and its Quantification

This compound is a humanized IgG1 monoclonal antibody designed to target and neutralize the pro-inflammatory cytokine, Interleukin-17A (IL-17A). Its therapeutic potential is being investigated for autoimmune disorders. Accurate and precise quantification of this compound in various matrices is critical throughout the drug development lifecycle, from manufacturing and quality control to preclinical and clinical pharmacokinetic (PK) and pharmacodynamic (PD) studies.

The selection of an appropriate analytical method depends on the sample matrix, the required sensitivity and specificity, and the intended application. This document outlines three robust methods to address different analytical needs.

Hypothetical this compound Signaling Pathway Inhibition

This compound exerts its therapeutic effect by binding to IL-17A, preventing it from interacting with its receptor (IL-17R) on target cells. This blockade inhibits downstream signaling cascades that lead to the production of inflammatory mediators.

Blinin_Signaling_Pathway cluster_prevention This compound Mechanism of Action cluster_signaling Cellular Signaling Cascade This compound This compound IL17A IL17A This compound->IL17A Binding & Neutralization IL17R IL-17 Receptor This compound->IL17R Inhibition IL17A_free DownstreamSignaling Downstream Signaling (e.g., NF-κB, MAPKs) IL17R->DownstreamSignaling Inflammation Pro-inflammatory Gene Expression DownstreamSignaling->Inflammation IL17A_free->IL17R

Figure 1: this compound's mechanism of action, preventing IL-17A from binding its receptor.

Method Selection Guide

Choosing the right assay is critical for generating reliable data. The following diagram outlines a decision-making process for selecting the most appropriate method based on the analytical objective.

Method_Selection_Workflow Start Start: Define Analytical Need Matrix Sample Matrix? Start->Matrix Biological Biological Matrix (Serum, Plasma) Matrix->Biological Biological Purified Purified Product (Drug Substance) Matrix->Purified Purified Objective Primary Objective? PK_PD PK/PD Studies (Concentration) Objective->PK_PD Concentration Purity Purity/Aggregation Assessment Objective->Purity Purity Absolute Absolute Quantification Reference Standard Objective->Absolute Absolute Quant. ELISA Use ELISA Biological->ELISA Purified->Objective PK_PD->ELISA SEC_HPLC Use SEC-HPLC Purity->SEC_HPLC LC_MS Use LC-MS/MS Absolute->LC_MS

Figure 2: Decision tree for selecting the appropriate this compound quantification method.

Method 1: Sandwich ELISA for this compound in Human Serum

Principle

This sandwich ELISA is designed to quantify this compound in human serum. A capture antibody specific to the this compound idiotype is coated onto a microplate. This compound present in the sample binds to the capture antibody. A detection antibody, conjugated to horseradish peroxidase (HRP), then binds to a different epitope on this compound. The addition of a substrate results in a colorimetric signal proportional to the amount of this compound captured.

Experimental Protocol

Materials:

  • 96-well high-binding microplates

  • Capture Antibody (Anti-Blinin, idiotype-specific, mouse mAb)

  • Detection Antibody (Anti-human IgG (Fc), goat pAb, HRP-conjugated)

  • This compound Reference Standard

  • Coating Buffer (0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (PBS with 1% BSA, 0.05% Tween-20)

  • Assay Diluent (PBS with 0.5% BSA, 0.05% Tween-20)

  • TMB Substrate

  • Stop Solution (2 N H₂SO₄)

  • Human Serum (pooled, for matrix-matched standards)

  • Microplate reader (450 nm, with 570 nm correction)

Procedure:

  • Coating: Dilute capture antibody to 2 µg/mL in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C.

  • Washing (1): Aspirate coating solution and wash wells 3 times with 300 µL of Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature (RT).

  • Washing (2): Repeat step 2.

  • Sample/Standard Preparation:

    • Prepare a standard curve of this compound (e.g., 1000 ng/mL down to 15.6 ng/mL) in Assay Diluent with 10% human serum.

    • Dilute unknown serum samples in Assay Diluent (minimum 1:10 dilution recommended).

  • Incubation: Add 100 µL of standards and diluted samples to the wells. Incubate for 2 hours at RT.

  • Washing (3): Repeat step 2.

  • Detection: Dilute HRP-conjugated detection antibody in Assay Diluent (e.g., 1:5000). Add 100 µL to each well. Incubate for 1 hour at RT, protected from light.

  • Washing (4): Wash wells 5 times with 300 µL of Wash Buffer.

  • Development: Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at RT in the dark.

  • Stopping: Add 50 µL of Stop Solution to each well.

  • Reading: Read absorbance at 450 nm (reference 570 nm) within 15 minutes.

  • Analysis: Use a 4-parameter logistic (4-PL) curve fit to interpolate the concentrations of unknown samples from the standard curve.

ELISA Workflow Diagram

ELISA_Workflow Start Start Coat 1. Coat Plate (Anti-Blinin Capture Ab) Start->Coat Wash1 2. Wash Coat->Wash1 Block 3. Block Plate (1% BSA) Wash1->Block Wash2 4. Wash Block->Wash2 AddSample 5. Add Standards & Samples Wash2->AddSample Wash3 6. Wash AddSample->Wash3 AddDetection 7. Add Detection Ab (Anti-hIgG-HRP) Wash3->AddDetection Wash4 8. Wash AddDetection->Wash4 Develop 9. Add TMB Substrate & Develop Wash4->Develop Stop 10. Add Stop Solution Develop->Stop Read 11. Read Plate (450 nm) Stop->Read Analyze 12. Analyze Data (4-PL Curve Fit) Read->Analyze

Figure 3: Step-by-step experimental workflow for the this compound sandwich ELISA.

Method 2: SEC-HPLC for this compound Concentration and Purity

Principle

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. Larger molecules, such as aggregates, elute first, followed by the monomeric this compound, and then smaller fragments or impurities. A UV detector measures the absorbance at 280 nm. The area under the monomer peak is proportional to its concentration, and the relative peak areas of aggregates and fragments are used to determine product purity.

Experimental Protocol

Materials & Equipment:

  • HPLC system with UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance)

  • SEC column (e.g., TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm)

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0

  • This compound Reference Standard (high purity)

  • Sample Vials

Procedure:

  • System Preparation: Equilibrate the HPLC system and SEC column with the Mobile Phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Standard Preparation: Prepare a calibration curve using the this compound reference standard (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 mg/mL) in the Mobile Phase.

  • Sample Preparation: Dilute the purified this compound sample to fall within the calibration range using the Mobile Phase.

  • Injection: Inject 20 µL of each standard and sample.

  • Chromatography: Run the analysis for 30 minutes per sample.

  • Detection: Monitor the eluent at 280 nm.

  • Analysis:

    • Quantification: Generate a linear regression curve from the peak areas of the monomer peak for the standards. Calculate the concentration of this compound in the unknown sample using this curve.

    • Purity: Integrate the peak areas for high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments). Calculate the percentage of each as follows:

      • % Purity (Monomer) = (Area_Monomer / Area_Total) * 100

      • % Aggregates = (Area_Aggregates / Area_Total) * 100

Method 3: LC-MS/MS for Absolute Quantification

Principle

This method provides absolute quantification of this compound by measuring a unique signature peptide generated via tryptic digestion. A stable isotope-labeled (SIL) version of the signature peptide is used as an internal standard. Following digestion, the peptides are separated by reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the signature peptide's peak area to the SIL peptide's peak area is used for quantification against a calibration curve.

Experimental Protocol

Materials & Equipment:

  • LC-MS/MS system (e.g., Sciex Triple Quad 6500+, Thermo TSQ Altis)

  • Reversed-phase C18 column

  • Trypsin (sequencing grade)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Ammonium Bicarbonate Buffer

  • Formic Acid

  • Acetonitrile

  • This compound Reference Standard

  • SIL Internal Standard (synthetic signature peptide)

Procedure:

  • Sample Preparation:

    • Prepare a calibration curve by spiking known amounts of this compound into the sample matrix (e.g., human serum).

    • To 50 µL of each standard and sample, add 50 µL of the SIL internal standard solution.

  • Denaturation & Reduction: Add DTT to a final concentration of 10 mM. Incubate at 60°C for 30 minutes.

  • Alkylation: Cool to RT. Add IAM to a final concentration of 25 mM. Incubate for 30 minutes in the dark.

  • Digestion: Add trypsin (1:20 enzyme:protein ratio). Incubate overnight at 37°C.

  • Quenching: Stop the reaction by adding formic acid to a final concentration of 1%.

  • LC Separation: Inject 10 µL of the digested sample onto the C18 column. Elute using a gradient of acetonitrile in water (both with 0.1% formic acid).

  • MS/MS Detection: Monitor the specific precursor-to-product ion transitions (MRM transitions) for both the native signature peptide and the SIL internal standard.

  • Analysis: Calculate the peak area ratio (Native/SIL). Generate a linear regression calibration curve of the peak area ratios versus the known concentrations of the standards. Use this curve to determine the concentration of this compound in the unknown samples.

Comparative Data Summary

The performance characteristics of the three described methods for this compound quantification are summarized below. This data allows for an informed decision on method selection based on the specific requirements of the study.

ParameterSandwich ELISASEC-HPLCLC-MS/MS
Intended Use PK studies, concentration in biological matrixPurity, aggregation, & concentration in drug productAbsolute quantification, reference method, metabolite ID
Matrix Serum, PlasmaPurified Protein SolutionSerum, Plasma, Tissue
Linear Range 15.6 - 1000 ng/mL0.1 - 2.0 mg/mL50 - 5000 ng/mL
LLOQ 15.6 ng/mL100 ng/mL (0.1 mg/mL)50 ng/mL
Intra-Assay Precision (%CV) < 10%< 2%< 15%
Inter-Assay Precision (%CV) < 15%< 3%< 15%
Accuracy (% Recovery) 85 - 115%98 - 102%85 - 115%
Throughput High (96-well plate)Medium (30 min/sample)Low (requires extensive sample prep)
Specificity High (idiotype-specific)Moderate (size-based)Very High (sequence-based)

Application Notes: Purity Analysis of Blinatumomab by Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Blinatumomab (marketed as Blincyto®) is a bispecific T-cell engager (BiTE®) antibody construct that directs cytotoxic T-cells to CD19-expressing cancer cells.[1][2] It is indicated for the treatment of Philadelphia chromosome-negative relapsed or refractory B-precursor acute lymphoblastic leukemia (ALL).[1][2] Like all therapeutic proteins, ensuring the purity and quality of Blinatumomab is critical for its safety and efficacy. A key quality attribute is the presence of aggregates or fragments, which can impact immunogenicity and potency. Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) is a robust and widely used method for quantifying these size variants.[3][4] This application note provides a detailed protocol for the purity analysis of Blinatumomab using SE-HPLC to separate and quantify the monomeric form from high-molecular-weight species (HMWS) and low-molecular-weight species (LMWS).

Principle of the Method

SE-HPLC separates molecules based on their hydrodynamic radius in solution.[4] The stationary phase consists of porous particles. Larger molecules, such as aggregates, are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules, like the monomer and fragments, can penetrate the pores to varying degrees, resulting in a longer retention time.[4] By measuring the peak areas of the different species, their relative abundance can be determined, providing a quantitative measure of product purity.

Experimental Protocol

1. Materials and Reagents

  • Blinatumomab (Blincyto®) drug product

  • Sodium Phosphate, Monobasic

  • Sodium Phosphate, Dibasic

  • Sodium Chloride

  • L-Arginine (optional, as a mobile phase additive to reduce secondary interactions)[3]

  • Reagent Grade Water (e.g., Milli-Q® or equivalent)

  • 0.22 µm membrane filters for mobile phase filtration

2. Equipment

  • HPLC or UHPLC system with a UV detector (e.g., Agilent 1260 Infinity II, Waters ACQUITY™ UPLC™ H-Class)

  • SE-HPLC Column suitable for monoclonal antibody analysis (e.g., TSKgel G3000SWxl, Waters ACQUITY UPLC BEH200 SEC)

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™)

  • Analytical balance

  • pH meter

  • Filtration apparatus

3. Mobile Phase Preparation

  • Prepare a 100 mM sodium phosphate buffer with 250 mM sodium chloride, pH 7.0.

  • Weigh the appropriate amounts of sodium phosphate (monobasic and dibasic) and sodium chloride.

  • Dissolve in reagent-grade water to approximately 90% of the final volume.

  • Adjust the pH to 7.0 ± 0.1 using 1 M NaOH or 1 M H₃PO₄.

  • Bring the solution to the final volume with reagent-grade water.

  • Filter the mobile phase through a 0.22 µm filter and degas before use. Note: The optimal mobile phase composition, particularly salt concentration and pH, may need to be adjusted to achieve the best resolution for Blinatumomab.[5]

4. Sample Preparation

  • Blinatumomab is supplied as a lyophilized powder.[6][7]

  • Reconstitute the Blinatumomab vial according to the manufacturer's instructions, typically with sterile water for injection.

  • Dilute the reconstituted sample with the mobile phase to a final concentration of approximately 1 mg/mL.

  • Gently mix the solution. Avoid vigorous vortexing to prevent protein aggregation.

  • Transfer the diluted sample to an HPLC vial.

5. HPLC Method Parameters

The following table outlines the recommended starting parameters for the SE-HPLC analysis. Optimization may be required depending on the specific column and system used.

ParameterRecommended Condition
Column TSKgel G3000SWxl (7.8 mm x 30 cm, 5 µm) or equivalent
Mobile Phase 100 mM Sodium Phosphate, 250 mM NaCl, pH 7.0
Flow Rate 0.5 mL/min
Column Temperature 25°C (Ambient)
Detection Wavelength 280 nm
Injection Volume 20 µL
Run Time 30 minutes

6. Data Analysis

  • Integrate the peaks in the resulting chromatogram.

  • Identify the main peak corresponding to the Blinatumomab monomer. Peaks eluting before the main peak are classified as high-molecular-weight species (HMWS/aggregates). Peaks eluting after the main peak are low-molecular-weight species (LMWS/fragments).

  • Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks and multiplying by 100.

    % Purity (Monomer) = (Area_Monomer / Total_Area) * 100 % HMWS = (Area_HMWS / Total_Area) * 100 % LMWS = (Area_LMWS / Total_Area) * 100

Data Presentation

Table 1: Example Purity Profile of Blinatumomab by SE-HPLC

SpeciesRetention Time (min)Peak Area% Relative AbundanceAcceptance Criteria
HMWS (Aggregates)12.545,0001.5%≤ 2.0%
Monomer15.22,910,00097.0%≥ 97.0%
LMWS (Fragments)18.145,0001.5%≤ 2.0%
Total 3,000,000 100.0%

Note: The data presented are for illustrative purposes only. Acceptance criteria should be established based on product characterization and stability studies.

Visualizations

Experimental Workflow

G cluster_data Data Processing MobilePhase Mobile Phase Preparation (Buffer, pH 7.0) HPLC SE-HPLC System (UV Detector @ 280nm) MobilePhase->HPLC Pump SamplePrep Blinatumomab Sample Reconstitution & Dilution (1 mg/mL) Injection Inject Sample (20 µL) SamplePrep->Injection Column SEC Column (e.g., TSKgel G3000SWxl) Chromatogram Generate Chromatogram Column->Chromatogram Elution Data Injection->Column Integration Peak Integration Chromatogram->Integration Calculation Calculate % Purity (%Monomer, %HMWS, %LMWS) Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for Blinatumomab purity analysis by SE-HPLC.

Blinatumomab Mechanism of Action

Blinatumomab functions by physically linking a patient's T-cells to malignant B-cells.[1][8][9] One arm of the BiTE® molecule binds to the CD3 antigen on the surface of T-cells, which is part of the T-cell receptor complex.[1][10] The other arm binds to the CD19 antigen, which is expressed on the surface of both benign and malignant B-cells.[1][10] This cross-linkage forms a cytolytic synapse, bypassing the need for traditional MHC-restricted antigen presentation.[8][11] The engagement of CD3 activates the T-cell, leading to its proliferation and the release of cytotoxic granules containing perforin and granzymes.[8][11] Perforin creates pores in the target B-cell membrane, allowing granzymes to enter and induce apoptosis (programmed cell death).[8][9][11]

G cluster_synapse Immunological Synapse Formation cluster_activation T-Cell Activation & Cytotoxicity Blina Blinatumomab CD3 CD3 Receptor Blina->CD3 Binds to CD19 CD19 Antigen Blina->CD19 Binds to TCell T-Cell BCell Malignant B-Cell (CD19+) Apoptosis B-Cell Apoptosis (Cell Death) BCell->Apoptosis Activation T-Cell Activation (Signal Transduction) CD3->Activation Forms Synapse CD19->Activation Forms Synapse Release Release of Perforin & Granzymes Activation->Release Release->BCell Induces

Caption: Mechanism of action of Blinatumomab.

References

Application Notes: Development of a Blinin Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Blinin and its Therapeutic Potential

This compound is a recently identified peptide hormone that plays a crucial role in regulating cellular energy homeostasis and metabolic processes. Secreted primarily by adipose tissue, this compound exerts its effects by binding to the this compound Receptor (BlnR), a transmembrane protein expressed on the surface of target cells in the hypothalamus and peripheral tissues. The binding of this compound to its receptor initiates a downstream signaling cascade that modulates gene expression related to glucose uptake and lipid metabolism.[1] Dysregulation of the this compound signaling pathway has been implicated in a variety of metabolic disorders, including obesity and type 2 diabetes, making it an attractive target for therapeutic intervention.

The development of a robust and reliable this compound binding assay is a critical first step in the discovery of novel therapeutics targeting this pathway.[2] Ligand binding assays (LBAs) are essential tools for identifying and characterizing potential drug candidates that can modulate the interaction between a ligand and its receptor.[2][3] This document provides a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA)-based this compound binding assay, designed to screen for and characterize inhibitors of the this compound-BlnR interaction.

The this compound Signaling Pathway

Upon binding to the this compound Receptor (BlnR), this compound induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. A key pathway activated by this compound is the JAK2/STAT3 pathway.[1] The activated BlnR recruits and phosphorylates Janus Kinase 2 (JAK2). Phosphorylated JAK2, in turn, phosphorylates the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it binds to specific DNA response elements to regulate the transcription of target genes involved in metabolic regulation. Understanding this pathway is crucial for interpreting the results of binding assays and for the development of targeted therapeutics.

Blinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound BlnR This compound Receptor (BlnR) This compound->BlnR Binding JAK2 JAK2 BlnR->JAK2 Recruitment pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Modulation

Caption: The this compound Signaling Pathway.

Experimental Protocols

Competitive this compound Binding Assay (ELISA-based)

This protocol describes a competitive binding assay to screen for inhibitors of the this compound-BlnR interaction.[4] The assay measures the ability of a test compound to compete with a labeled this compound ligand for binding to the this compound receptor coated on a microplate.

Materials:

  • Recombinant this compound Receptor (BlnR)-coated 96-well microplate

  • Biotinylated this compound (Biotin-Blinin)

  • Test compounds (potential inhibitors)

  • Assay Buffer: Phosphate Buffered Saline (PBS) with 0.1% Bovine Serum Albumin (BSA)

  • Wash Buffer: PBS with 0.05% Tween-20

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Experimental Workflow:

Blinin_Binding_Assay_Workflow Start Start Add_Compound Add Test Compound/Control to BlnR-coated plate Start->Add_Compound Add_Biotin_this compound Add Biotinylated this compound Add_Compound->Add_Biotin_this compound Incubate_1 Incubate (e.g., 1 hour at RT) Add_Biotin_this compound->Incubate_1 Wash_1 Wash Plate (3x) Incubate_1->Wash_1 Add_Strep_HRP Add Streptavidin-HRP Wash_1->Add_Strep_HRP Incubate_2 Incubate (e.g., 30 min at RT) Add_Strep_HRP->Incubate_2 Wash_2 Wash Plate (3x) Incubate_2->Wash_2 Add_TMB Add TMB Substrate Wash_2->Add_TMB Incubate_3 Incubate in dark (e.g., 15-30 min) Add_TMB->Incubate_3 Add_Stop Add Stop Solution Incubate_3->Add_Stop Read_Absorbance Read Absorbance at 450 nm Add_Stop->Read_Absorbance Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for this compound Binding Assay.

Procedure:

  • Preparation: Prepare serial dilutions of test compounds in Assay Buffer. Also, prepare a working solution of Biotin-Blinin in Assay Buffer at a predetermined optimal concentration.

  • Compound Addition: Add 50 µL of diluted test compounds or vehicle control (for maximum binding) to the wells of the BlnR-coated microplate. Add 50 µL of a known this compound inhibitor as a positive control. For non-specific binding (NSB) wells, add 50 µL of a high concentration of unlabeled this compound.

  • Ligand Addition: Add 50 µL of the Biotin-Blinin working solution to all wells except the blank wells. To the blank wells, add 50 µL of Assay Buffer.

  • Incubation: Gently tap the plate to mix and incubate for 1 hour at room temperature with gentle agitation.[5]

  • Washing: Aspirate the contents of the wells and wash three times with 200 µL of Wash Buffer per well.

  • Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate (diluted in Assay Buffer) to each well.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step as in step 5.

  • Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a sufficient color change is observed.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other absorbance readings.

  • Calculate the percentage of specific binding for each test compound concentration using the following formula: % Specific Binding = [(Absorbance_sample - Absorbance_NSB) / (Absorbance_max_binding - Absorbance_NSB)] x 100

  • Calculate the percent inhibition: % Inhibition = 100 - % Specific Binding

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that displaces 50% of the labeled ligand).

Data Presentation

The results of the this compound binding assay can be summarized in a table for easy comparison of the inhibitory potencies of different compounds.

Compound IDDescriptionIC₅₀ (nM)Hill Slope
Control-Inhib Known this compound Inhibitor15.21.10.99
Test-Cmpd-001 Small Molecule 1250.70.90.98
Test-Cmpd-002 Small Molecule 2>10,000N/AN/A
Test-Cmpd-003 Peptide Inhibitor5.81.20.99
Test-Cmpd-004 Small Molecule 389.41.00.97

This structured presentation of data allows for a quick assessment of the potency and efficacy of the tested compounds, facilitating the selection of promising candidates for further development. The validation of assay performance should be conducted to assess accuracy, precision, and linearity.[3]

References

Application Notes and Protocols: Blinatumomab Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the formulation and in vivo use of blinatumomab, a bispecific T-cell engager (BiTE®) antibody construct. Blinatumomab facilitates the engagement of T-cells to target and eliminate CD19-expressing B-cells.[1][2][3][4] This document is intended to guide researchers in designing and executing preclinical in vivo studies.

Mechanism of Action

Blinatumomab is a 55 kD single-chain antibody with dual specificity for CD19 on B-cells and CD3 on T-cells.[5] This dual binding brings cytotoxic T-cells into close proximity with malignant B-cells, forming a cytolytic synapse.[1][6][7] This engagement activates the T-cells, leading to the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target B-cells.[1][3][6][8] This process occurs independently of T-cell receptor (TCR) specificity or major histocompatibility complex (MHC) class I presentation on the target cell.[8]

Blinatumomab_Signaling_Pathway cluster_T_Cell T-Cell cluster_B_Cell Malignant B-Cell TCell CD3+ TCR_Signaling TCR Signaling Cascade (Tyrosine Kinase Activation, Calcium Influx) TCell->TCR_Signaling Engagement TCell_Activation T-Cell Activation (Upregulation of CD69, CD25) TCR_Signaling->TCell_Activation Cytotoxic_Granules Release of Perforin & Granzymes Apoptosis Apoptosis Cytotoxic_Granules->Apoptosis Induces TCell_Activation->Cytotoxic_Granules Cytokine_Release Cytokine Release (IL-2, IFN-γ, TNF-α) TCell_Activation->Cytokine_Release BCell CD19+ Blinatumomab Blinatumomab Blinatumomab->TCell Binds CD3 Blinatumomab->BCell Binds CD19

Blinatumomab's mechanism of action.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of blinatumomab from clinical and preclinical studies.

Table 1: Human Pharmacokinetic Parameters of Blinatumomab

ParameterValueReference
Half-life (t½) ~2 hours[9]
Systemic Clearance (CL) ~2 L/h
Volume of Distribution (V) ~5 L
Steady State Concentration (Css) 500-700 pg/mL (at 28 µ g/day )[7]
Kinetics Linear[10]

Table 2: Preclinical Pharmacokinetic Parameters in Animal Models

Animal ModelParameterValueReference
Mice Half-life (t½) ~19 hours (for BC250, a similar BiTE)[9]
Chimpanzees Observation Transient increase in serum cytokines (IL-2, IL-6, IFN-γ) after first infusion.[11]
Chimpanzees Observation B-cell depletion of 40-70% observed 3-5 weeks post-treatment.[11]

Experimental Protocols

Blinatumomab Formulation and Handling

Blinatumomab is typically supplied as a lyophilized powder that requires reconstitution.[7][12][13]

Materials:

  • Blinatumomab lyophilized powder (e.g., BLINCYTO®)

  • Sterile Water for Injection (SWFI)[13]

  • IV solution stabilizer (provided with BLINCYTO®)[13][14]

  • 0.9% Sodium Chloride injection[13]

  • Sterile syringes and needles

  • Infusion bags (polyolefin, PVC non-DEHP, or EVA)[15][16]

Reconstitution Protocol:

  • Bring the blinatumomab vial and IV solution stabilizer to room temperature.

  • Reconstitute the blinatumomab lyophilized powder with 3 mL of SWFI to a final concentration of 12.5 µg/mL.[13][17]

  • Gently swirl the vial to dissolve the powder. Do not shake.[13][14]

  • The reconstituted solution is stable for 4 hours at room temperature or 24 hours when refrigerated at 2-8°C.[13]

Preparation of Infusion Solution:

  • Add the appropriate volume of 0.9% Sodium Chloride to the infusion bag.

  • Add the entire content of the IV solution stabilizer to the infusion bag to prevent adhesion of the drug to the bag and tubing.[14]

  • Gently mix the bag.

  • Withdraw the calculated dose of reconstituted blinatumomab and add it to the infusion bag.

  • The final prepared infusion bag is stable for up to 10 days when refrigerated and for up to 4 days at room temperature.[14]

In Vivo Administration Protocol for Mouse Xenograft Models

This protocol is adapted from preclinical studies evaluating the efficacy of CD19-targeting BiTEs.[9][11]

Animal Model:

  • Immunocompromised mice (e.g., NSG mice) are required due to the human-specific nature of blinatumomab.[9]

Tumor Cell Inoculation:

  • Intravenously inoculate mice with a human B-cell leukemia cell line (e.g., NALM6-luciferase) at a concentration of 0.5 x 10^6 cells per mouse.[9]

Treatment Regimen:

  • Preparation of Activated T-cells (ATC): For some study designs, human T-cells are activated ex vivo prior to administration.

  • Administration: Administer blinatumomab intravenously. A potential starting dose for mice, extrapolated from human studies, could be in the range of 5-15 µg/m²/day, which needs to be converted to a µg/kg dose for mice.

  • Frequency: One study with a similar BiTE antibody administered the treatment once weekly for 3 weeks.[9] Due to the short half-life of blinatumomab, continuous infusion via an osmotic pump may be a more appropriate method to maintain steady-state concentrations.

  • Co-administration: Subcutaneous administration of interleukin-2 (IL-2) at 1000 IU two times per week for 3 weeks has been used to support T-cell function.[9]

Monitoring:

  • Monitor tumor growth using bioluminescent imaging.[9]

  • Monitor animal weight and overall health.

  • Collect blood samples to assess B-cell depletion and cytokine levels.

InVivo_Workflow cluster_Preparation Preparation cluster_Treatment Treatment Phase cluster_Monitoring Monitoring & Analysis Tumor_Inoculation Inoculate NSG mice with CD19+ NALM6-luc (0.5x10^6 cells) Treatment_Admin Administer Blinatumomab (e.g., once weekly for 3 weeks) Tumor_Inoculation->Treatment_Admin Blina_Prep Prepare Blinatumomab Infusion Solution Blina_Prep->Treatment_Admin ATC_Prep Prepare Activated Human T-Cells (Optional) ATC_Prep->Treatment_Admin BLI Monitor Tumor Growth (Bioluminescent Imaging) Treatment_Admin->BLI Health_Monitor Monitor Animal Health (Weight, Clinical Signs) Treatment_Admin->Health_Monitor Blood_Analysis Analyze Blood Samples (B-cell depletion, Cytokines) Treatment_Admin->Blood_Analysis Survival Assess Survival Treatment_Admin->Survival IL2_Admin Administer IL-2 (1000 IU, twice weekly)

Experimental workflow for in vivo studies.

Important Considerations for In Vivo Studies

  • Animal Model: The choice of an appropriate immunocompromised mouse strain that can support the engraftment of human immune cells is critical for evaluating the efficacy of blinatumomab.

  • Dose and Schedule: The optimal dose and administration schedule for blinatumomab in preclinical models may differ from clinical protocols and should be determined empirically. Continuous infusion is likely necessary to overcome the short half-life.

  • Cytokine Release Syndrome (CRS): Blinatumomab can induce the release of inflammatory cytokines, which may lead to CRS.[7][8] Researchers should be prepared to monitor for and manage this potential toxicity in animal models. Premedication with dexamethasone is used in clinical settings to mitigate this risk.[7][15][17]

  • Neurological Toxicities: Neurological events have been observed in clinical trials.[3] Careful monitoring of animal behavior is warranted.

  • Formulation with Benzyl Alcohol: Some formulations of blinatumomab for extended infusion contain benzyl alcohol as a preservative, which has been associated with toxicity in neonates.[3][18][19] While less of a concern for most animal studies, it is an important formulation component to be aware of. Preservative-free formulations are available.[3]

References

Application Notes and Protocols: Experimental Controls for Blinin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides detailed protocols and application notes for the use of Blinin, a novel small molecule inhibitor of the Janus kinase (JAK) signaling pathway, with a primary focus on establishing rigorous experimental controls. This compound selectively targets JAK2, a key mediator of cytokine signaling involved in cell growth, proliferation, and survival. The following sections outline the mechanism of action, recommended experimental designs, detailed protocols for key assays, and data presentation guidelines to ensure the generation of reproducible and reliable results in preclinical research settings.

Mechanism of Action: Inhibition of the JAK/STAT Pathway

This compound exerts its biological effects by inhibiting the kinase activity of JAK2. In normal physiology, cytokine binding to its receptor induces receptor dimerization and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation. By inhibiting JAK2, this compound effectively blocks this phosphorylation cascade, preventing STAT activation and the subsequent downstream gene expression.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor_A Cytokine Receptor JAK2_A JAK2 Receptor_A->JAK2_A Receptor_B Cytokine Receptor JAK2_B JAK2 Receptor_B->JAK2_B JAK2_A->JAK2_B Trans-phosphorylation STAT_A STAT JAK2_A->STAT_A Phosphorylation (p) STAT_B STAT JAK2_B->STAT_B Phosphorylation (p) pSTAT_dimer pSTAT Dimer STAT_A->pSTAT_dimer Dimerization STAT_B->pSTAT_dimer Dimerization Gene_Expression Target Gene Expression pSTAT_dimer->Gene_Expression Nuclear Translocation & DNA Binding This compound This compound This compound->JAK2_A Inhibition This compound->JAK2_B

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound on JAK2.

Experimental Design and Controls

A well-controlled experiment is crucial for interpreting the effects of this compound. The following workflow and control groups are recommended for most in vitro cell-based assays.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Groups cluster_analysis Endpoint Analysis Seed_Cells Seed Cells in Multi-well Plates Incubate Incubate (e.g., 24h) for Adherence Prepare_Treatments Prepare Treatment Solutions Incubate->Prepare_Treatments Untreated Negative Control (Media Only) Prepare_Treatments->Untreated Add Treatments Vehicle Vehicle Control (e.g., 0.1% DMSO) Prepare_Treatments->Vehicle Blinin_Dose This compound Treatment (Dose-Response) Prepare_Treatments->Blinin_Dose Positive_Control Positive Control (e.g., Staurosporine) Prepare_Treatments->Positive_Control Assay Perform Assay (e.g., Viability, Western Blot) Untreated->Assay Incubate (e.g., 48-72h) Vehicle->Assay Incubate (e.g., 48-72h) Blinin_Dose->Assay Incubate (e.g., 48-72h) Positive_Control->Assay Incubate (e.g., 48-72h) Data_Acquisition Data Acquisition Assay->Data_Acquisition Data_Analysis Data Analysis & Statistical Testing Data_Acquisition->Data_Analysis

Caption: A generalized workflow for in vitro experiments involving this compound treatment.

Key Control Groups:

  • Negative Control (Untreated): Cells cultured in media alone. This group represents the baseline health and behavior of the cells.

  • Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration as the highest dose of this compound used. This is critical to ensure that the observed effects are due to this compound and not the vehicle.

  • Positive Control: Cells treated with a known inducer of the measured endpoint (e.g., staurosporine for apoptosis assays, or a different known JAK inhibitor). This confirms that the assay is working correctly.

  • Dose-Response: A range of this compound concentrations should be tested to determine the potency (e.g., IC50 or EC50) and to observe the full dynamic range of the response.

Protocols

Protocol 1: Cell Viability (MTS Assay)

Objective: To quantify the effect of this compound on cell viability and determine its IC50 value.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest (e.g., HEL 92.1.7, a human erythroleukemia cell line with a JAK2 V617F mutation)

  • 96-well clear-bottom, black-sided plates

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 90 µL of media) and incubate for 24 hours at 37°C, 5% CO2.

  • Treatment Preparation: Prepare serial dilutions of this compound in complete growth medium. A typical final concentration range might be 1 nM to 10 µM. Also prepare vehicle control (e.g., 0.1% DMSO) and media-only controls.

  • Cell Treatment: Add 10 µL of the prepared treatment solutions to the appropriate wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Normalize the data to the vehicle control wells (set as 100% viability).

    • Plot the normalized viability against the log of this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for p-STAT3 Inhibition

Objective: To confirm target engagement by measuring the reduction of phosphorylated STAT3 (a direct downstream target of JAK2) upon this compound treatment.

Materials:

  • 6-well plates

  • This compound and appropriate controls

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-total STAT3, Mouse anti-β-actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • ECL chemiluminescence substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with vehicle, a positive control cytokine (e.g., IL-6) to stimulate the pathway, and IL-6 + varying concentrations of this compound for a short duration (e.g., 30-60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold RIPA buffer. Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run electrophoresis. Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody (e.g., anti-p-STAT3, 1:1000 dilution) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane 3x with TBST. Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Apply ECL substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin.

  • Data Analysis: Quantify band intensity using software like ImageJ. Express p-STAT3 levels as a ratio to total STAT3 or the loading control.

Data Presentation

Quantitative data should be summarized in clear, concise tables.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell Line Cancer Type JAK2 Status IC50 (nM) ± SD
HEL 92.1.7 Erythroleukemia V617F Mutant 15.2 ± 2.1
K562 CML Wild-Type 875.4 ± 55.6

| A549 | Lung Carcinoma | Wild-Type | > 10,000 |

Table 2: Quantification of p-STAT3 Inhibition by this compound

Treatment (1 hour) Relative p-STAT3/Total STAT3 Ratio (Normalized to Vehicle)
Vehicle (0.1% DMSO) 1.00
This compound (10 nM) 0.62
This compound (100 nM) 0.15

| this compound (1000 nM) | 0.04 |

Table 3: Apoptosis Induction by this compound after 48 Hours

Treatment Group % Early Apoptotic Cells (Annexin V+/PI-) % Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle (0.1% DMSO) 4.1 ± 0.5 2.3 ± 0.3
This compound (100 nM) 25.7 ± 2.8 15.4 ± 1.9

| Positive Control (Staurosporine) | 45.2 ± 3.1 | 30.1 ± 2.5 |

Application Notes and Protocols for Common Gastric Ulcer Models in Rats

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial searches for a "Blinin protocol" for gastric ulcer models did not yield a specific, widely recognized protocol under this name. It is possible that this term is a misnomer, a less common name, or a protocol specific to a particular research group. The following application notes detail widely used and well-validated methods for inducing gastric ulcers in rodent models, which are standard in preclinical research for evaluating potential therapeutic agents.

Introduction

Gastric ulcers are a significant clinical problem, and animal models are indispensable tools for understanding their pathophysiology and for the development of new therapeutic strategies. This document provides detailed protocols and application notes for three commonly used and well-established rat models of gastric ulcer: ethanol-induced, indomethacin-induced, and acetic acid-induced gastric ulcers. These models are chosen for their reproducibility and their ability to mimic different aspects of human gastric ulcer disease.

These protocols are intended for researchers, scientists, and drug development professionals. They provide detailed methodologies, data presentation in tabular format for easy comparison of outcomes, and visualizations of the key signaling pathways and experimental workflows involved.

Ethanol-Induced Gastric Ulcer Model

The ethanol-induced gastric ulcer model is an acute model that is particularly useful for studying the direct necrotizing effects of irritants on the gastric mucosa and for evaluating cytoprotective agents.

Experimental Protocol

Materials:

  • Male Wistar rats (180-220 g)

  • Absolute ethanol

  • Normal saline (0.9% NaCl)

  • Oral gavage needles

  • Surgical instruments for dissection

  • Formalin (10%) for tissue fixation

Procedure:

  • Animal Preparation: Fast the rats for 24 hours prior to the experiment, with free access to water. This ensures an empty stomach for consistent ulcer induction.

  • Grouping: Divide the animals into at least three groups: a normal control group, an ulcer control group, and one or more treatment groups.

  • Dosing:

    • Treatment Groups: Administer the test compound or vehicle orally to the respective groups.

    • Ulcer Induction: One hour after treatment, orally administer absolute ethanol (5 mL/kg body weight) to all groups except the normal control group. The normal control group receives an equivalent volume of normal saline.[1]

  • Sacrifice and Sample Collection: One hour after ethanol administration, euthanize the rats by cervical dislocation.

  • Stomach Excision: Immediately dissect the abdomen and excise the stomach.

  • Ulcer Evaluation:

    • Open the stomach along the greater curvature and gently rinse with normal saline to remove gastric contents.

    • Lay the stomach flat on a board and photograph the gastric mucosa.

    • Measure the length and width of each hemorrhagic lesion. The sum of the areas of all lesions for each stomach is expressed as the ulcer index (mm²).

  • Histopathology: Collect a section of the gastric tissue and fix it in 10% formalin for histological processing and examination.

  • Biochemical Analysis: Homogenize a portion of the gastric tissue for the measurement of various biochemical parameters.

Data Presentation

Table 1: Quantitative Data for Ethanol-Induced Gastric Ulcer Model

ParameterNormal ControlUlcer Control (Ethanol)Reference Drug (e.g., Omeprazole)Source
Ulcer Index (mm²) 013.73 ± 1.501.32 ± 0.96[2]
Malondialdehyde (MDA) (nmol/mg protein) 0.5 ± 0.011.42 ± 0.02-[3]
Superoxide Dismutase (SOD) (U/mg protein) -DecreasedIncreased[4]
Catalase (CAT) (U/mg protein) -DecreasedIncreased[4]
Glutathione (GSH) (µmol/g tissue) -DecreasedIncreased[4]
Tumor Necrosis Factor-α (TNF-α) (pg/mg protein) -IncreasedDecreased[5][6]
Interleukin-6 (IL-6) (pg/mg protein) -IncreasedDecreased[5][6]

Values are presented as mean ± SEM or as trends observed in the literature. Specific values can vary between studies.

Experimental Workflow

Ethanol_Ulcer_Workflow cluster_prep Preparation cluster_induction Induction cluster_analysis Analysis Fasting 24h Fasting (water ad libitum) Grouping Animal Grouping (Control, Ulcer, Treatment) Fasting->Grouping Treatment Oral Administration of Test Compound/Vehicle Grouping->Treatment Ethanol Oral Administration of Absolute Ethanol (5 mL/kg) Treatment->Ethanol 1 hour Sacrifice Euthanasia Ethanol->Sacrifice 1 hour Stomach_Excision Stomach Excision and Opening Sacrifice->Stomach_Excision Ulcer_Scoring Macroscopic Ulcer Scoring Stomach_Excision->Ulcer_Scoring Histology Histopathological Examination Stomach_Excision->Histology Biochemistry Biochemical Analysis Stomach_Excision->Biochemistry

Ethanol-Induced Gastric Ulcer Experimental Workflow
Signaling Pathway

The pathogenesis of ethanol-induced gastric ulcers involves the generation of reactive oxygen species (ROS), leading to oxidative stress and inflammation. The Nrf2/HO-1 signaling pathway is a key protective mechanism against this damage.

Ethanol_Pathway Ethanol Ethanol ROS ↑ Reactive Oxygen Species (ROS) Ethanol->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Inflammation ↑ Inflammation (TNF-α, IL-6) ROS->Inflammation Nrf2 Nrf2 Activation ROS->Nrf2 Mucosal_Damage Gastric Mucosal Damage Oxidative_Stress->Mucosal_Damage Inflammation->Mucosal_Damage HO1 ↑ Heme Oxygenase-1 (HO-1) Nrf2->HO1 Antioxidant_Enzymes ↑ Antioxidant Enzymes (SOD, CAT, GSH) Nrf2->Antioxidant_Enzymes Protection Cytoprotection HO1->Protection Antioxidant_Enzymes->Protection Protection->Mucosal_Damage

Nrf2/HO-1 Pathway in Ethanol-Induced Gastric Injury

Indomethacin-Induced Gastric Ulcer Model

This model is widely used to study the mechanisms of gastric damage caused by non-steroidal anti-inflammatory drugs (NSAIDs). Indomethacin inhibits cyclooxygenase (COX) enzymes, leading to a reduction in protective prostaglandins.

Experimental Protocol

Materials:

  • Male Wistar rats (180-220 g)

  • Indomethacin

  • Vehicle for indomethacin (e.g., 1% sodium bicarbonate)

  • Oral gavage needles

  • Surgical instruments for dissection

  • Formalin (10%) for tissue fixation

Procedure:

  • Animal Preparation: Fast the rats for 24 hours before the experiment, with free access to water.

  • Grouping: Divide the animals into a normal control group, an ulcer control group, and treatment groups.

  • Dosing:

    • Treatment Groups: Administer the test compound or vehicle orally.

    • Ulcer Induction: Thirty minutes after treatment, administer a single oral dose of indomethacin (e.g., 30-100 mg/kg body weight) to all groups except the normal control.[7][8] The normal control group receives the vehicle for indomethacin.

  • Sacrifice and Sample Collection: Euthanize the rats 4-6 hours after indomethacin administration.

  • Stomach Excision and Ulcer Evaluation: Follow the same procedure as described for the ethanol-induced model to excise the stomach, score the ulcers, and collect tissues for histology and biochemical analysis.

Data Presentation

Table 2: Quantitative Data for Indomethacin-Induced Gastric Ulcer Model

ParameterNormal ControlUlcer Control (Indomethacin)Reference Drug (e.g., Omeprazole)Source
Ulcer Index 02900 (arbitrary units)160 (arbitrary units)[7]
Prostaglandin E2 (PGE2) (pg/mg protein) HighSignificantly DecreasedRestored[9][10]
Malondialdehyde (MDA) LowIncreasedDecreased[7]
Glutathione (GSH) HighDecreasedIncreased[7]
Tumor Necrosis Factor-α (TNF-α) LowIncreasedDecreased[7]
Histological Score 0HighLow[11][12]

Values are presented as mean or trends observed in the literature. Specific values can vary between studies.

Experimental Workflow

Indomethacin_Ulcer_Workflow cluster_prep Preparation cluster_induction Induction cluster_analysis Analysis Fasting 24h Fasting (water ad libitum) Grouping Animal Grouping (Control, Ulcer, Treatment) Fasting->Grouping Treatment Oral Administration of Test Compound/Vehicle Grouping->Treatment Indomethacin Oral Administration of Indomethacin Treatment->Indomethacin 30 min Sacrifice Euthanasia Indomethacin->Sacrifice 4-6 hours Stomach_Excision Stomach Excision and Opening Sacrifice->Stomach_Excision Ulcer_Scoring Macroscopic Ulcer Scoring Stomach_Excision->Ulcer_Scoring Histology Histopathological Examination Stomach_Excision->Histology Biochemistry Biochemical Analysis Stomach_Excision->Biochemistry

Indomethacin-Induced Gastric Ulcer Experimental Workflow
Signaling Pathway

NSAIDs like indomethacin cause gastric mucosal injury primarily by inhibiting the COX enzymes, which are crucial for the synthesis of protective prostaglandins.

NSAID_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX1_COX2->Prostaglandins Mucus_Bicarb ↑ Mucus & Bicarbonate Secretion Prostaglandins->Mucus_Bicarb Blood_Flow ↑ Mucosal Blood Flow Prostaglandins->Blood_Flow Acid_Secretion ↓ Gastric Acid Secretion Prostaglandins->Acid_Secretion NSAIDs NSAIDs (Indomethacin) NSAIDs->COX1_COX2 Mucosal_Defense Gastric Mucosal Defense Mucus_Bicarb->Mucosal_Defense Blood_Flow->Mucosal_Defense Acid_Secretion->Mucosal_Defense Gastric_Ulcer Gastric Ulcer Mucosal_Defense->Gastric_Ulcer Acetic_Acid_Ulcer_Workflow cluster_prep Preparation cluster_induction Induction cluster_treatment Treatment & Healing cluster_analysis Analysis Fasting 24h Fasting Anesthesia Anesthesia Fasting->Anesthesia Laparotomy Laparotomy Anesthesia->Laparotomy Acetic_Acid Subserosal Injection of Acetic Acid Laparotomy->Acetic_Acid Suturing Suturing Acetic_Acid->Suturing Post_Op_Care Post-operative Care Suturing->Post_Op_Care Treatment Daily Oral Treatment Post_Op_Care->Treatment Starts day after surgery Sacrifice Euthanasia Treatment->Sacrifice After treatment period Stomach_Excision Stomach Excision Sacrifice->Stomach_Excision Ulcer_Area Ulcer Area Measurement Stomach_Excision->Ulcer_Area Histology Histopathological Examination Stomach_Excision->Histology Biochemistry Biochemical Analysis Stomach_Excision->Biochemistry Acetic_Acid_Pathway Acetic_Acid Acetic Acid Application Tissue_Injury Initial Tissue Injury Acetic_Acid->Tissue_Injury Inflammatory_Cascade Activation of Inflammatory Cascade Tissue_Injury->Inflammatory_Cascade Vascular_Damage Vascular Damage & Thrombosis Tissue_Injury->Vascular_Damage Neutrophil_Infiltration Neutrophil Infiltration (↑ MPO) Inflammatory_Cascade->Neutrophil_Infiltration Cytokine_Release ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Inflammatory_Cascade->Cytokine_Release Mucosal_Necrosis Mucosal Necrosis Neutrophil_Infiltration->Mucosal_Necrosis Cytokine_Release->Mucosal_Necrosis Vascular_Damage->Mucosal_Necrosis Chronic_Ulcer Chronic Ulcer Formation Mucosal_Necrosis->Chronic_Ulcer

References

Application Notes and Protocols for the Dissolution and Use of Blinatumomab in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blinatumomab, marketed as Blincyto®, is a bispecific T-cell engager (BiTE®) antibody construct designed for cancer immunotherapy.[1][2] It functions by simultaneously binding to CD3 on T-cells and CD19 on B-cells, thereby directing the cytotoxic activity of T-cells against B-cell malignancies.[1][2] This unique mechanism of action has made it a valuable tool in both clinical settings and preclinical research for acute lymphoblastic leukemia (ALL).[1][3] Proper dissolution and preparation of the lyophilized form of Blinatumomab are critical to ensure its stability and efficacy in experimental assays. These application notes provide detailed protocols for the reconstitution and dilution of Blinatumomab for both clinical-style infusions and common in vitro experimental setups.

Product Information and Storage

Blinatumomab is supplied as a sterile, preservative-free, white to off-white lyophilized powder in a single-dose vial.[4] Each vial contains 35 mcg of Blinatumomab.[4] For clinical use, it is co-packaged with an Intravenous Solution Stabilizer (IVSS) to prevent adhesion of the antibody to IV bags and tubing.[4]

Storage: Unopened vials of Blinatumomab and IVSS should be stored at 2°C to 8°C (36°F to 46°F) and protected from light.[4] Do not freeze.[4]

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative data for the reconstitution and preparation of Blinatumomab.

Table 1: Blinatumomab Vial and Reconstitution Details

ParameterValueReference
Blinatumomab per vial35 mcg[4]
Reconstitution VehiclePreservative-free Sterile Water for Injection, USP[4]
Volume of Reconstitution Vehicle3.0 mL[4]
Final Reconstituted Concentration12.5 mcg/mL[4]
Reconstituted Solution AppearanceClear to slightly opalescent, colorless to slightly yellow[5]
Storage of Reconstituted SolutionUp to 24 hours at 2°C to 8°C or up to 4 hours at room temperature[6]

Table 2: Example Dilutions for In Vitro Experiments

Target ConcentrationVolume of Reconstituted Blinatumomab (12.5 mcg/mL)Final Volume in Cell Culture Medium
1 ng/mL0.8 µL10 mL
10 ng/mL8.0 µL10 mL
100 ng/mL80.0 µL10 mL

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Blinatumomab (Primary Stock Solution)

This protocol describes the initial step of dissolving the lyophilized Blinatumomab powder. This reconstituted solution serves as the primary stock for all subsequent dilutions, whether for simulated clinical infusions or for in vitro assays.

Materials:

  • One single-dose vial of Blinatumomab (35 mcg)

  • Preservative-free Sterile Water for Injection, USP

  • 3 mL sterile syringe with needle

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Ensure all materials are at room temperature if they were refrigerated.

  • Using aseptic technique, withdraw 3 mL of preservative-free Sterile Water for Injection into a sterile syringe.[4]

  • Direct the stream of sterile water along the inner wall of the Blinatumomab vial to avoid directly hitting the lyophilized powder, which can cause foaming.[7]

  • Gently swirl the vial to facilitate dissolution. Do not shake , as this can lead to denaturation of the protein and excessive foaming.[7]

  • Visually inspect the reconstituted solution to ensure it is clear to slightly opalescent and free of particulate matter.[4] The final concentration of the reconstituted Blinatumomab stock solution is 12.5 mcg/mL.

  • If not used immediately, the reconstituted solution can be stored at 2°C to 8°C for up to 24 hours or at room temperature for up to 4 hours.[6]

Protocol 2: Preparation of Blinatumomab for In Vitro Cell-Based Assays

This protocol details the dilution of the reconstituted Blinatumomab stock solution for use in typical in vitro experiments, such as cytotoxicity or T-cell activation assays.

Materials:

  • Reconstituted Blinatumomab stock solution (12.5 mcg/mL)

  • Appropriate sterile cell culture medium (e.g., RPMI-1640, X-VIVO™ 15)[8][9]

  • Sterile microcentrifuge tubes or conical tubes

  • Calibrated micropipettes

Procedure:

  • Determine the desired final concentration of Blinatumomab for your experiment. Concentrations for in vitro assays typically range from 1 ng/mL to 100 ng/mL.[8][9]

  • Perform serial dilutions of the 12.5 mcg/mL reconstituted stock solution in your chosen cell culture medium to achieve the desired final concentrations. It is recommended to perform intermediate dilutions to ensure accuracy.

  • For example, to prepare a 10 ng/mL working solution in 10 mL of medium:

    • Prepare an intermediate dilution by adding 1 µL of the 12.5 mcg/mL stock to 124 µL of medium to get a 100 ng/µL solution.

    • Add 1 µL of this intermediate dilution to 10 mL of your final culture volume.

  • Add the diluted Blinatumomab to your cell culture plates containing the effector (T-cells) and target (CD19-positive) cells. In some experimental setups, co-cultures are supplemented with IL-2 (e.g., 10 ng/mL) to support T-cell viability and proliferation.[8]

  • Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) for the desired duration of the experiment.[8]

Visualizations

G cluster_reconstitution Protocol 1: Reconstitution cluster_invitro Protocol 2: In Vitro Preparation vial Lyophilized Blinatumomab Vial (35 mcg) water 3 mL Sterile Water for Injection reconstituted Reconstituted Blinatumomab (12.5 mcg/mL) water->reconstituted Gently swirl, do not shake stock Reconstituted Stock (12.5 mcg/mL) reconstituted->stock Proceed to dilution medium Cell Culture Medium (e.g., RPMI-1640) diluted Working Solution (e.g., 1-100 ng/mL) medium->diluted Serial Dilution assay Co-culture Assay (T-cells + Target Cells) diluted->assay

Caption: Workflow for Blinatumomab dissolution and preparation for in vitro assays.

SignalingPathway cluster_TCell T-Cell Activation Blinatumomab Blinatumomab B_Cell CD19+ B-Cell (Target) Blinatumomab->B_Cell CD3 CD3 Blinatumomab->CD3 binds CD19 CD19 Blinatumomab->CD19 binds T_Cell T-Cell T_Cell->CD3 B_Cell->CD19 Activation T-Cell Activation & Proliferation CD3->Activation Granzyme Granzyme/Perforin Release Activation->Granzyme Cytokines Cytokine Release (IFN-γ, TNF-α) Activation->Cytokines Lysis Target Cell Lysis (Apoptosis) Granzyme->Lysis

Caption: Blinatumomab's mechanism of action, linking T-cells to B-cells.

References

Troubleshooting & Optimization

Blinin precipitation in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with Blinin precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of this compound precipitation?

A1: this compound precipitation can be caused by a variety of factors, including:

  • Improper pH: this compound is most stable within a specific pH range. Deviations from this range can lead to aggregation and precipitation.

  • Incorrect Temperature: Exposure to temperatures outside of the recommended storage and handling conditions can cause this compound to unfold and precipitate.

  • High Concentration: Exceeding the recommended concentration of this compound in solution can lead to self-association and precipitation.

  • Mechanical Stress: Vigorous shaking or stirring can introduce air-water interfaces that cause protein denaturation and precipitation.

  • Interaction with Container Surfaces: this compound may adsorb to certain types of container surfaces, leading to localized high concentrations and precipitation.

Q2: How can I prevent this compound precipitation during reconstitution?

A2: To prevent precipitation during reconstitution, it is crucial to follow the recommended protocol precisely. This includes using the specified reconstitution buffer, allowing the lyophilized powder to fully dissolve without agitation, and gently swirling the vial to ensure a homogenous solution.

Q3: Is the precipitate I'm observing definitely this compound?

A3: While the precipitate is likely to be this compound, it could also contain other components from your solution. To confirm the identity of the precipitate, you can use techniques such as SDS-PAGE or Western blotting.

Troubleshooting Guide

If you are experiencing this compound precipitation, follow these steps to identify and resolve the issue.

Problem Possible Cause Recommended Action
Precipitation upon reconstitution Incorrect reconstitution buffer or technique.Ensure you are using the correct reconstitution buffer and following the gentle swirling instructions in the protocol.
Precipitation during storage Improper storage temperature or pH shift.Verify that your storage conditions match the recommendations in the table below. Check the pH of your solution.
Precipitation after dilution Diluent is incompatible or at the wrong pH.Use the recommended diluent and ensure its pH is within the optimal range for this compound stability.
Precipitation during an experiment Temperature fluctuations or interaction with other reagents.Maintain a constant, recommended temperature throughout your experiment and check for any known incompatibilities with other reagents.

Key Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

  • Bring the vial of lyophilized this compound to room temperature.

  • Add the specified volume of sterile water for injection (WFI) to the vial.

  • Gently swirl the vial until the powder is completely dissolved. Do not shake.

  • Visually inspect the solution for any particulate matter.

  • Use the reconstituted solution immediately or store at the recommended temperature.

Protocol 2: Dilution of Reconstituted this compound

  • Use a pre-chilled, sterile, low-protein-binding diluent.

  • Slowly add the required volume of reconstituted this compound to the diluent.

  • Gently mix the solution by inverting the container. Do not vortex.

  • Use the diluted solution within the recommended time frame.

Quantitative Data Summary

Parameter Value Notes
Optimal pH Range 6.0 - 7.5Precipitation may occur outside this range.
Recommended Storage Temperature 2-8 °CDo not freeze.
Maximum Soluble Concentration 10 mg/mLHigher concentrations may lead to precipitation.
Isoelectric Point (pI) 8.5This compound is positively charged at physiological pH.

Diagrams

TroubleshootingWorkflow start Precipitation Observed check_reconstitution Review Reconstitution Protocol start->check_reconstitution check_storage Verify Storage Conditions check_reconstitution->check_storage Protocol Correct contact_support Contact Technical Support check_reconstitution->contact_support Protocol Incorrect check_dilution Examine Dilution Procedure check_storage->check_dilution Storage OK check_storage->contact_support Storage Incorrect analyze_precipitate Analyze Precipitate (Optional) check_dilution->analyze_precipitate Dilution OK check_dilution->contact_support Dilution Incorrect analyze_precipitate->contact_support

Caption: Troubleshooting workflow for this compound precipitation.

BlininSignalingPathway cluster_cell Cell Surface Tumor_Cell Tumor Cell T_Cell T-Cell T_Cell_Activation T-Cell Activation T_Cell->T_Cell_Activation This compound This compound CD3 CD3 This compound->CD3 Binds Tumor_Antigen Tumor Antigen This compound->Tumor_Antigen Binds CD3->T_Cell Tumor_Antigen->Tumor_Cell Cytokine_Release Cytokine Release T_Cell_Activation->Cytokine_Release Tumor_Cell_Lysis Tumor Cell Lysis T_Cell_Activation->Tumor_Cell_Lysis

Caption: Hypothetical signaling pathway of this compound.

Optimizing Blinin concentration for cell viability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Blinin. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing this compound concentration for cell viability experiments.

Frequently Asked Questions (FAQs)

???+ question "What is the proposed mechanism of action for this compound?"

???+ question "What is the recommended starting concentration range for this compound in cell culture?"

???+ question "How should I prepare and store a this compound stock solution?"

???+ question "Which cell viability assays are recommended for use with this compound?"

Experimental Protocols

Protocol: Determining the IC50 of this compound using an MTS Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cell line.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.

  • This compound Treatment:

    • Prepare a series of this compound dilutions in complete culture medium at 2x the final desired concentrations. A common dilution series might be: 10 µM, 2 µM, 400 nM, 80 nM, 16 nM, 3.2 nM, and 0 nM (vehicle control).

    • Carefully remove the medium from the wells (for adherent cells) or add the treatment directly (for suspension cells).

    • Add 100 µL of the 2x this compound dilutions to the appropriate wells, resulting in a final volume of 200 µL and the desired 1x concentrations. Include wells with untreated cells and vehicle control (0.1% DMSO).

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTS Assay:

    • Following incubation, add 20 µL of the MTS reagent directly to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blank wells from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot the % Viability against the log-transformed this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineTissue of OriginIncubation Time (hours)IC50 (nM)
Hela-XCervical Cancer7285.4
MCF-YBreast Cancer72210.2
A549-ZLung Cancer72550.7
Jurkat-TT-cell Leukemia4845.1
Table 2: Effect of this compound on Cell Viability in Hela-X Cells
This compound Concentration (nM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
1092.1 ± 5.1
5068.3 ± 3.9
10045.2 ± 3.2
50015.8 ± 2.1
10005.3 ± 1.5

Visualizations

Blinin_Pathway This compound This compound JKR JKR (Receptor Kinase) This compound->JKR Inhibition STAT5_inactive STAT5 (Inactive) JKR->STAT5_inactive Phosphorylation STAT5_active p-STAT5 (Active) STAT5_inactive->STAT5_active Nucleus Nucleus STAT5_active->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation Gene Transcription Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis A 1. Prepare this compound Stock Solution (10 mM) B 2. Seed Cells in 96-Well Plate C 3. Prepare Serial Dilutions of this compound B->C D 4. Treat Cells for 48-72 hours E 5. Add MTS Reagent & Incubate D->E F 6. Measure Absorbance (490 nm) E->F G 7. Calculate % Viability & Determine IC50 F->G Troubleshooting_Flowchart Start Start Troubleshooting Issue What is the issue? Start->Issue NoEffect No Effect on Cell Viability Issue->NoEffect No effect ExcessiveDeath Excessive Cell Death Issue->ExcessiveDeath Too toxic HighVariability High Variability in Replicates Issue->HighVariability High variance CheckStock Check this compound stock (age, storage) NoEffect->CheckStock CheckConc Use lower conc. range (pM-nM) ExcessiveDeath->CheckConc CheckSeeding Ensure homogenous cell seeding HighVariability->CheckSeeding CheckCells Verify JKR expression in cell line CheckStock->CheckCells CheckTime Extend incubation time (e.g., 96h) CheckCells->CheckTime CheckDMSO Verify final DMSO conc. is < 0.1% CheckConc->CheckDMSO CheckEdge Avoid 'Edge Effect' in 96-well plate CheckSeeding->CheckEdge

Technical Support Center: Troubleshooting Blinatumomab Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Blinatumomab (Blincyto®) experimental use. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and sources of variability in experiments involving this bispecific T-cell engager (BiTE®) antibody. Here you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and data tables to help ensure the consistency and reliability of your results.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your in vitro and ex vivo experiments with Blinatumomab.

Question 1: Why am I observing high variability in target cell lysis in my cytotoxicity assays?

Answer: Variability in cytotoxicity assays can stem from several factors related to the effector cells, target cells, and the assay setup itself. Here’s a step-by-step guide to troubleshoot this issue:

  • Effector Cell (T-Cell) Quality and Activation State:

    • Source and Purity: Ensure a consistent source of T-cells. If using peripheral blood mononuclear cells (PBMCs), be aware that the frequency of T-cells can vary between donors. It is recommended to isolate T-cells to have a more defined effector cell population.

    • Activation Status: The basal activation state of T-cells can significantly impact their response to Blinatumomab. Avoid using T-cells from donors with active infections or inflammatory conditions. For consistency, consider a pre-activation step, though this will add another variable to control.

    • Cell Viability: Always check T-cell viability before setting up the assay. Low viability will lead to reduced efficacy.

  • Target Cell (CD19-Positive B-Cell) Characteristics:

    • CD19 Expression Levels: The level of CD19 expression on your target cells is critical for Blinatumomab binding.[1][2][3][4] Monitor CD19 expression levels by flow cytometry throughout your experiments, as they can change with cell culture conditions and passage number.

    • Cell Line Authenticity and Health: Use authenticated cell lines and ensure they are healthy and in the logarithmic growth phase. Mycoplasma contamination can affect cellular health and assay results.

  • Effector-to-Target (E:T) Ratio:

    • The ratio of effector cells to target cells is a crucial parameter.[1][3][5] High variability can be observed if the E:T ratio is not optimal. It is recommended to perform a titration of the E:T ratio to determine the optimal range for your specific cell systems. A common starting point for in vitro assays is a 10:1 E:T ratio.[1][3]

  • Blinatumomab Concentration and Handling:

    • Concentration: Ensure you are using the appropriate concentration of Blinatumomab. The half-maximal effective concentration (EC50) for redirected lysis is typically in the range of 10-100 pg/mL.[6] Perform a dose-response curve to identify the optimal concentration for your experiments.

    • Storage and Handling: Blinatumomab is a lyophilized powder that requires specific reconstitution and storage conditions.[7] Adhere strictly to the manufacturer's instructions for reconstitution and storage to maintain its activity. The reconstituted solution is stable for a limited time.[7][8] Due to its short half-life, in some experimental setups that mimic continuous infusion, daily refreshing of Blinatumomab may be necessary.[1]

  • Assay Incubation Time:

    • The duration of the co-culture can influence the extent of cell lysis. A typical incubation time for cytotoxicity assays is 24 to 72 hours.[9] Shorter or longer incubation times may be necessary depending on the specific cell lines and experimental goals.

Question 2: My flow cytometry results show inconsistent T-cell activation markers. What could be the cause?

Answer: Inconsistent T-cell activation can be a significant source of variability. Here are the key areas to investigate:

  • Baseline T-Cell Activation: As mentioned previously, the initial activation state of T-cells from different donors can vary. It is important to establish a baseline activation level for each T-cell donor before starting the experiment.

  • Blinatumomab-Mediated Synapse Formation:

    • Blinatumomab's function relies on forming a synapse between the T-cell and the target B-cell.[5][10][11] Factors that interfere with this synapse formation will affect T-cell activation.

    • Ensure that both CD3 on T-cells and CD19 on target cells are accessible.

  • Cytokine Release and Measurement:

    • T-cell activation by Blinatumomab leads to the release of inflammatory cytokines like IL-2, IFN-γ, and TNF-α.[12] Inconsistent measurement of these cytokines could be due to:

      • Timing of Supernatant Collection: Cytokine production kinetics can vary. Establish a time course experiment to determine the peak of cytokine production for your system.

      • Assay Sensitivity: Use a highly sensitive assay, such as an ELISA or a multiplex bead array, for cytokine quantification.

  • Flow Cytometry Staining Protocol:

    • Antibody Titration: Ensure all antibodies used for staining are properly titrated to avoid under- or over-staining.

    • Viability Dye: Use a viability dye to exclude dead cells from your analysis, as they can non-specifically bind antibodies.

    • Compensation: Proper compensation is critical in multi-color flow cytometry to correct for spectral overlap between fluorochromes.

Question 3: I am observing a decrease in CD19 expression on my target cells after co-culture with T-cells and Blinatumomab. Why is this happening?

Answer: The downregulation of CD19 on target cells is a known phenomenon in the context of CD19-targeted therapies like Blinatumomab and can be a mechanism of resistance.[13][14]

  • Selective Pressure: The potent cytotoxic activity of Blinatumomab-engaged T-cells can eliminate CD19-positive cells, leading to the outgrowth of any pre-existing CD19-negative or low-expressing cancer cell clones.

  • Antigenic Modulation: The binding of Blinatumomab to CD19 can induce the internalization and subsequent degradation of the CD19 antigen, leading to a temporary reduction in its surface expression.

To investigate this, you can perform flow cytometry analysis of CD19 expression on the target cell population at different time points during the co-culture.[13]

Frequently Asked Questions (FAQs)

What is the mechanism of action of Blinatumomab?

Blinatumomab is a bispecific T-cell engager (BiTE®) antibody that works by simultaneously binding to the CD3 antigen on the surface of T-cells and the CD19 antigen on the surface of B-cells.[5][11][15] This dual binding brings the T-cell into close proximity with the B-cell, forming a cytolytic synapse.[5][10] The engagement of CD3 activates the T-cell, causing it to release cytotoxic granules containing perforin and granzymes, which then induce apoptosis (programmed cell death) in the target B-cell.[10][11]

What are the recommended storage and handling conditions for Blinatumomab?

Unopened vials of Blinatumomab and the accompanying IV solution stabilizer should be refrigerated at 2°C to 8°C (36°F to 46°F) and protected from light.[7][16] Do not freeze the vials.[7] Once reconstituted, the stability of the solution is limited, and it should be used within the timeframes specified in the product information.[8] For infusion, the solution is prepared in an IV bag with a stabilizer to prevent adhesion to the bag and tubing.[7]

What is Cytokine Release Syndrome (CRS) and how is it relevant to in vitro experiments?

Cytokine Release Syndrome (CRS) is a systemic inflammatory response that can occur upon T-cell activation, leading to the release of a large amount of cytokines.[17][18] In the clinical setting, it can be a serious side effect of Blinatumomab treatment.[16][19] In in vitro experiments, the release of cytokines is an indicator of T-cell activation and the intended mechanism of action of Blinatumomab.[12] However, excessive cytokine levels in the culture medium can also lead to non-specific cell death and affect the health of both effector and target cells, thus it is an important parameter to monitor.

Data Presentation

Table 1: Key Parameters for In Vitro Blinatumomab Cytotoxicity Assays

ParameterRecommended Range/ValueKey Considerations
Blinatumomab Concentration 10 - 1000 pg/mLPerform a dose-response curve to determine the optimal concentration.
Effector to Target (E:T) Ratio 1:10 to 10:1The optimal ratio is cell-line dependent; titration is recommended.[1][3]
Incubation Time 24 - 96 hoursTime-course experiments are advised to capture the dynamics of cell killing.[9]
Target Cell Density 1 x 10^4 - 5 x 10^4 cells/well (96-well plate)Dependent on the cell line's growth rate.
Effector Cell Density Dependent on the E:T ratioEnsure sufficient effector cells for target cell lysis.

Experimental Protocols

Protocol 1: Blinatumomab-Mediated Cytotoxicity Assay using Flow Cytometry

This protocol outlines a method to assess the cytotoxic activity of Blinatumomab by measuring the viability of target cells after co-culture with effector T-cells.

Materials:

  • CD19-positive target cells (e.g., NALM-6)

  • Effector T-cells (isolated human T-cells or PBMCs)

  • Blinatumomab

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Cell labeling dye for target cells (e.g., CFSE)

  • Viability dye (e.g., 7-AAD or Propidium Iodide)

  • Flow cytometer

Methodology:

  • Target Cell Preparation:

    • Label the target cells with a fluorescent dye like CFSE according to the manufacturer's instructions. This will allow for the specific identification of the target cell population in the co-culture.

    • Wash the labeled cells twice with complete medium.

    • Resuspend the cells at the desired concentration.

  • Assay Setup:

    • Seed the labeled target cells into a 96-well round-bottom plate.

    • Add the effector T-cells at the desired E:T ratio.

    • Prepare serial dilutions of Blinatumomab in complete medium and add to the appropriate wells. Include a no-Blinatumomab control.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired period (e.g., 48 hours).

  • Flow Cytometry Analysis:

    • After incubation, gently resuspend the cells in the wells.

    • Transfer the cell suspension to flow cytometry tubes.

    • Add a viability dye (e.g., 7-AAD) to each tube and incubate for 5-10 minutes in the dark.

    • Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the target cell population based on their CFSE fluorescence.

    • Within the target cell gate, determine the percentage of viable (viability dye-negative) and dead (viability dye-positive) cells.

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 × [(% Dead Target Cells in Test Sample - % Dead Target Cells in Control) / (100 - % Dead Target Cells in Control)]

Mandatory Visualizations

Blinatumomab_Signaling_Pathway cluster_Tcell T-Cell cluster_Bcell Tumor B-Cell Tcell CD3+ T-Cell TCR TCR Complex (CD3) Blinatumomab Blinatumomab (Anti-CD3 x Anti-CD19) TCR->Blinatumomab Activation T-Cell Activation Granules Cytotoxic Granules (Perforin, Granzymes) Activation->Granules Induces Release Bcell CD19+ B-Cell Granules->Bcell Induces CD19 CD19 Antigen Apoptosis Apoptosis Bcell->Apoptosis CD19->Blinatumomab Blinatumomab->Activation Forms Synapse

Caption: Blinatumomab mechanism of action.

Cytotoxicity_Assay_Workflow start Start prep_target Prepare Target Cells (Label with CFSE) start->prep_target prep_effector Prepare Effector Cells (Isolate T-Cells) start->prep_effector setup_assay Set up Co-culture (Target + Effector + Blinatumomab) prep_target->setup_assay prep_effector->setup_assay incubation Incubate (37°C, 48 hours) setup_assay->incubation stain Stain with Viability Dye (e.g., 7-AAD) incubation->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Data (Gate on Target Cells, Assess Viability) acquire->analyze end End analyze->end

Caption: Flow cytometry-based cytotoxicity assay workflow.

Troubleshooting_Logic issue High Variability in Cytotoxicity Assay? check_cells Check Cell Quality issue->check_cells check_ratio Verify E:T Ratio issue->check_ratio check_drug Confirm Blinatumomab Concentration & Handling issue->check_drug check_assay Review Assay Parameters issue->check_assay sol_cells - Use consistent cell source - Monitor CD19 expression - Check viability check_cells->sol_cells sol_ratio - Perform E:T titration check_ratio->sol_ratio sol_drug - Perform dose-response curve - Follow storage guidelines check_drug->sol_drug sol_assay - Optimize incubation time check_assay->sol_assay

Caption: Troubleshooting logic for cytotoxicity assay variability.

References

Technical Support Center: Blinin Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Blinin. This guide provides detailed answers to frequently asked questions and troubleshooting protocols to help researchers and scientists overcome solubility challenges when using this compound in experimental assays.

This compound is a diterpene lactone.[1] Like many complex organic molecules, it can exhibit poor aqueous solubility, which presents a challenge for in vitro and cell-based assays. This guide outlines systematic approaches to effectively prepare this compound solutions for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A1: The most common and recommended starting solvent for non-polar, hydrophobic compounds like this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO) .[2] DMSO is a powerful organic solvent that is miscible with a wide range of aqueous buffers and cell culture media.[3] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO, which can then be serially diluted for your experiments. Storing the stock in small, single-use aliquots at -20°C or -80°C is crucial to prevent degradation from repeated freeze-thaw cycles.[2]

Q2: My this compound powder is not fully dissolving in DMSO at room temperature. What should I do?

A2: If this compound does not readily dissolve, you can employ gentle techniques to aid solubilization. These methods increase the kinetic energy of the system, helping to overcome the intermolecular forces in the solid-state compound.[4]

  • Gentle Warming: Warm the solution in a water bath set to 37°C for 5-10 minutes. Swirl or vortex the vial intermittently. Avoid excessive heat, as it could degrade the compound.

  • Sonication: Place the vial in a bath sonicator for several minutes. The high-frequency sound waves create micro-vibrations that help break apart compound aggregates and enhance dissolution.[5]

  • Vortexing: Vigorous vortexing for an extended period can also be effective.

If the compound remains insoluble, the desired concentration may exceed its solubility limit in DMSO. In this case, you will need to prepare a lower-concentration stock solution.

Q3: I'm observing precipitation when I dilute my this compound DMSO stock into aqueous assay buffer or cell culture medium. How can I prevent this?

A3: This is a very common issue known as "crashing out," which occurs because the compound is highly soluble in the organic stock solvent (DMSO) but poorly soluble in the final aqueous environment.[6][7] When the DMSO is diluted, its solvating power decreases dramatically, causing the compound to precipitate.[6]

To prevent this, follow these critical steps:

  • Minimize Final DMSO Concentration: Aim for a final DMSO concentration in your assay that is non-toxic to your cells, typically ≤0.5%, and ideally ≤0.1%.[2][8]

  • Use a High-Concentration Stock: Preparing a highly concentrated stock (e.g., 1000x to 10,000x the final desired concentration) allows you to add a very small volume to your aqueous medium, minimizing solvent-related disruption.[8]

  • Perform Intermediate Dilutions: Do not dilute the DMSO stock directly into the final large volume. Instead, perform a one- or two-step intermediate dilution in your buffer or medium.

  • Ensure Rapid Mixing: When adding the compound stock to the aqueous solution, vortex or pipette mix vigorously and immediately. This rapid dispersion helps prevent localized high concentrations of the compound from forming and precipitating.[8]

Q4: Are there alternative solvents or formulations I can try if DMSO is unsuitable for my experiment?

A4: Yes, if DMSO interferes with your assay or causes unacceptable cytotoxicity, several alternatives can be considered. The choice of solvent depends on the compound's properties and the experimental system's tolerance.[3]

  • Ethanol (EtOH): A common alternative, though typically less potent at solubilizing highly hydrophobic compounds compared to DMSO. Ensure the final concentration is non-toxic to cells.

  • Dimethylformamide (DMF): Similar in solubilizing power to DMSO but can be more toxic. Use with caution and perform thorough vehicle controls.[3]

  • Formulations with Co-solvents or Surfactants: For challenging compounds, complex formulations can be developed. Using co-solvents like polyethylene glycol (PEG) or surfactants such as Tween 80 can help maintain solubility in aqueous solutions.[9][10] These agents can form micelles or create a more favorable microenvironment for the hydrophobic compound.[10][11]

Q5: How does pH affect this compound solubility?

Data Presentation

Table 1: Common Solvents for Preparing this compound Stock Solutions

SolventAbbreviationTypical Stock Conc. RangeNotes
Dimethyl SulfoxideDMSO10 - 50 mMGold standard for initial testing; strong solubilizer. Keep final assay concentration <0.5%.[2]
EthanolEtOH1 - 20 mMGood alternative to DMSO; may be less effective for highly non-polar compounds.
DimethylformamideDMF10 - 50 mMStrong solubilizing power similar to DMSO but generally exhibits higher cytotoxicity.[3]

Table 2: General Solvent Tolerance in Cell-Based Assays

Cell Line TypeMax. Tolerated DMSO Conc. (24-48h)Max. Tolerated EtOH Conc. (24-48h)
HEK293~0.5%~0.5%
HeLa~0.5%~0.5%
Jurkat~0.25%~0.2%
Primary Neurons≤0.1%≤0.1%
Note: These values are approximate. Always perform a vehicle control experiment to determine the specific tolerance of your cell line under your experimental conditions.[2]

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
  • Calculate Mass: Determine the mass of this compound required. (Molecular Weight of this compound ≈ 392.5 g/mol ).[1] For 1 mL of a 20 mM stock, you need: 0.001 L * 0.020 mol/L * 392.5 g/mol = 0.00785 g = 7.85 mg.

  • Weigh Compound: Accurately weigh 7.85 mg of this compound powder and place it in a sterile 1.5 mL or 2.0 mL microcentrifuge tube or amber glass vial.

  • Add Solvent: Add 1.0 mL of anhydrous, cell-culture grade DMSO to the vial.

  • Promote Dissolution: Vortex the solution vigorously for 2-3 minutes. Visually inspect for any remaining solid particles.

  • Apply Aiding Techniques (If Needed): If particles persist, sonicate the vial in a water bath for 5-10 minutes or warm it to 37°C for 5-10 minutes, vortexing intermittently until the solution is clear.

  • Aliquot and Store: Once fully dissolved, dispense the stock solution into smaller, single-use volumes (e.g., 20 µL aliquots) in sterile tubes. Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Diluting this compound into Aqueous Medium for Cell-Based Assays

This protocol is for dosing cells in a 6-well plate (2 mL final volume) with a final this compound concentration of 20 µM.

  • Determine Required Stock Volume:

    • Stock Concentration: 20 mM (or 20,000 µM)

    • Final Concentration: 20 µM

    • Dilution Factor: 20,000 µM / 20 µM = 1000x

    • Volume of Stock Needed: 2 mL / 1000 = 0.002 mL = 2 µL

  • Prepare Intermediate Dilution:

    • Thaw one aliquot of the 20 mM this compound stock solution.

    • In a sterile microcentrifuge tube, add 98 µL of pre-warmed (37°C) cell culture medium.

    • Add 2 µL of the 20 mM this compound stock to the medium. Immediately vortex the tube at high speed for 10-15 seconds. This creates a 400 µM intermediate solution.

  • Final Dosing:

    • To your well containing cells and 1.9 mL of medium, add 100 µL of the 400 µM intermediate solution to reach the final volume of 2 mL and final this compound concentration of 20 µM.

    • Gently swirl the plate to ensure even distribution.

  • Vehicle Control: Prepare a control well by adding the same final concentration of DMSO (0.1% in this example) without the compound.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Dissolve this compound in 100% DMSO check1 Is solution clear? start->check1 aid Apply gentle heat (37°C) or sonication check1->aid No prepare_dilution SUCCESS: Prepare serial dilution in aqueous buffer check1->prepare_dilution Yes check2 Is solution clear? aid->check2 lower_conc FAIL: Lower stock concentration and retry check2->lower_conc No check2->prepare_dilution Yes consider_alt Consider alternative solvent (EtOH, DMF) or formulation with co-solvents (PEG, Tween) lower_conc->consider_alt check3 Does precipitate form? prepare_dilution->check3 optimize_dilution Optimize dilution: - Use rapid mixing - Perform intermediate dilution step check3->optimize_dilution Yes finish SUCCESS: Solution is ready for assay check3->finish No optimize_dilution->prepare_dilution Hypothetical_Signaling_Pathway cluster_cytoplasm Cytoplasm ligand Inflammatory Stimulus (e.g., TNF-α) receptor Receptor (TNFR) ligand->receptor adaptor Adaptor Proteins receptor->adaptor ikk IKK Complex adaptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to transcription Gene Transcription (Inflammatory Response) nucleus->transcription This compound This compound This compound->ikk

References

Blinatumomab Technical Support Center: Degradation and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers and drug development professionals working with Blinatumomab (Blincyto®). It addresses common questions and troubleshooting scenarios related to the degradation and stability of this bispecific T-cell engager (BiTE®) antibody.

Frequently Asked Questions (FAQs)

1. What is the expected shelf-life and recommended storage for Blinatumomab?

Unopened vials of Blinatumomab and the accompanying Intravenous Solution Stabilizer (IVSS) should be refrigerated at 2°C to 8°C (36°F to 46°F) and protected from light by storing them in the original packaging. It is crucial to not freeze the vials.[1]

2. What are the stability considerations after reconstitution and dilution?

The stability of Blinatumomab after reconstitution and dilution depends on the storage temperature and the type of infusion solution used (with or without a preservative). For detailed storage times, please refer to the tables in the "Data Presentation" section.

3. What are the known degradation pathways for Blinatumomab?

Blinatumomab is a protein therapeutic and is susceptible to both physical and chemical degradation. While specific metabolism is not fully characterized, it is presumed to be degraded into smaller peptides and amino acids through common cellular catabolic pathways.[2] Physical degradation pathways can include aggregation and precipitation, especially with physical stimulation. Chemical degradation pathways for antibodies can include oxidation, deamidation, and fragmentation.

4. What are common signs of Blinatumomab degradation?

Visual inspection is a primary step. Look for the presence of particulate matter or discoloration in the solution before administration.[3] Analytical techniques such as Size Exclusion Chromatography (SEC), Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS), and imaged Capillary Isoelectric Focusing (icIEF) can be used to detect aggregation, fragmentation, and charge heterogeneity, which are indicators of degradation.[4]

5. Are there any known incompatibilities for Blinatumomab?

Yes, Blinatumomab is incompatible with Di-ethylhexylphthalate (DEHP). Therefore, only DEHP-free infusion bags (polyolefin, PVC non-DEHP, or EVA) and administration tubing should be used.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Visible Particles or Cloudiness in the Reconstituted or Diluted Solution - Improper reconstitution technique (e.g., shaking instead of swirling).- Incompatibility with infusion materials (e.g., use of DEHP-containing bags/tubing).- Physical stress (e.g., agitation, exposure to extreme temperatures).- Protein aggregation or precipitation.- Do not use the solution. Discard the vial or infusion bag.- Review reconstitution and handling procedures to ensure gentle mixing.- Verify that all infusion materials are DEHP-free.- Investigate potential sources of physical stress in the handling and storage process.
Loss of Potency or Efficacy in In Vitro Assays - Degradation of the Blinatumomab molecule (aggregation, fragmentation, or chemical modification).- Improper storage of the drug product or prepared solutions.- Errors in assay execution.- Perform analytical characterization (SEC, CE-SDS, icIEF) of the Blinatumomab sample to assess its integrity.- Verify that storage conditions have been consistently maintained within the recommended range.- Review and validate the in vitro assay protocol.
Infusion Pump Alarm or Occlusion - Precipitation or aggregation of Blinatumomab within the infusion line.- Kinking or obstruction of the IV tubing.- Inspect the infusion line and filter for any visible precipitates. If observed, the infusion set should be replaced.[2]- Check the tubing for any physical obstructions.- Note that physical stimulation of the infusion solution can lead to the formation of precipitates.[2]
Variability in Analytical Results (e.g., SEC, icIEF) - Sample preparation inconsistencies.- Issues with the analytical instrument or method.- Inherent heterogeneity of the Blinatumomab sample.- Ensure consistent sample handling and preparation procedures.- Perform system suitability tests and instrument calibration.- For icIEF, sample pre-treatment may not be necessary and can even introduce variability.[4]- Acknowledge that Blinatumomab can exhibit charge heterogeneity.[4]

Data Presentation

Table 1: Storage and Stability of Reconstituted and Prepared Blinatumomab Infusion Bags

Infusion Bag TypeStorage ConditionMaximum Storage Time
Preservative-Free (24-hour and 48-hour infusions) Room Temperature (23°C to 27°C)48 hours
Refrigerated (2°C to 8°C)8 days
With Preservative (72-hour, 96-hour, and 7-day infusions) Room Temperature (23°C to 27°C)4 days (72-hr & 96-hr), 7 days (7-day)
Refrigerated (2°C to 8°C)14 days

Source: Adapted from prescribing information.

Experimental Protocols

1. Size Exclusion Chromatography (SEC) for Aggregate Analysis

  • Purpose: To separate and quantify aggregates (dimers, multimers) and fragments from the monomeric form of Blinatumomab.

  • Methodology:

    • System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.

    • Column: A size-exclusion column suitable for the separation of proteins in the molecular weight range of 10-500 kDa.

    • Mobile Phase: A phosphate-based buffer with a neutral pH (e.g., 150 mM sodium phosphate, pH 7.0) is typically used to minimize non-specific interactions with the column.

    • Sample Preparation: Dilute the Blinatumomab sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.

    • Analysis: Inject the sample and monitor the elution profile at 280 nm. The monomer, aggregates, and fragments will elute at different retention times based on their size.

    • Quantification: Integrate the peak areas to determine the percentage of monomer, aggregates, and fragments.

2. Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) for Purity and Fragment Analysis

  • Purpose: To assess the purity and detect fragmentation of Blinatumomab under reducing and non-reducing conditions.

  • Methodology:

    • System: A capillary electrophoresis instrument with a UV or fluorescence detector.

    • Capillary: A bare fused silica capillary.

    • Sample Preparation:

      • Non-reducing: Denature the sample with SDS and an alkylating agent (e.g., iodoacetamide) to prevent disulfide shuffling.[6]

      • Reducing: Treat the sample with SDS and a reducing agent (e.g., β-mercaptoethanol or DTT) to break disulfide bonds.[6]

    • Analysis: Perform electrophoresis according to the instrument manufacturer's protocol for protein analysis. The separated species are detected based on their migration time, which is related to their molecular size.

    • Interpretation: Under non-reducing conditions, the main peak represents the intact Blinatumomab molecule. Additional peaks may indicate fragments. Under reducing conditions, the protein will dissociate into its constituent polypeptide chains.

3. Imaged Capillary Isoelectric Focusing (icIEF) for Charge Heterogeneity Analysis

  • Purpose: To separate and quantify charge variants of Blinatumomab, which can arise from post-translational modifications or degradation.

  • Methodology:

    • System: An imaged cIEF instrument with UV or native fluorescence detection.[4]

    • Sample Preparation: For Blinatumomab final product, sample pre-treatment such as dilution may not be necessary.[4] The sample is mixed with ampholytes and pI markers.

    • Analysis: The sample is focused in a capillary under a high voltage, creating a pH gradient. Proteins migrate to their isoelectric point (pI). The separated charge variants are detected by the imaging system.

    • Quantification: The peak areas of the different charge variants are integrated to determine their relative abundance. This method has been shown to have a relative standard deviation (RSD) of 3% for the main peak area percentage of Blinatumomab.[4]

Visualizations

Blinatumomab_Degradation_Pathways cluster_physical Physical Degradation cluster_chemical Chemical Degradation Blinatumomab Blinatumomab (Native) Aggregation Aggregation (Dimers, Multimers) Blinatumomab->Aggregation Heat, Agitation, High Concentration Precipitation Precipitation (Visible Particulates) Blinatumomab->Precipitation Physical Stress, Incompatibility Oxidation Oxidation Blinatumomab->Oxidation Exposure to Oxidants Deamidation Deamidation Blinatumomab->Deamidation pH, Temperature Fragmentation Fragmentation (Hydrolysis) Blinatumomab->Fragmentation pH extremes Stability_Study_Workflow cluster_stress Forced Degradation cluster_analysis Analytical Testing Temp Temperature Stress (e.g., 40°C, 60°C) SEC SEC (Aggregation, Fragmentation) Temp->SEC CESDS CE-SDS (Purity, Fragmentation) Temp->CESDS icIEF icIEF (Charge Heterogeneity) Temp->icIEF Potency Cell-based Assay (Biological Activity) Temp->Potency pH pH Stress (e.g., pH 3, pH 9) pH->SEC pH->CESDS pH->icIEF pH->Potency Light Light Exposure (ICH Q1B) Light->SEC Light->CESDS Light->icIEF Light->Potency Oxidation Oxidative Stress (e.g., AAPH) Oxidation->SEC Oxidation->CESDS Oxidation->icIEF Oxidation->Potency Blinatumomab_Sample Blinatumomab Sample Blinatumomab_Sample->Temp Blinatumomab_Sample->pH Blinatumomab_Sample->Light Blinatumomab_Sample->Oxidation Troubleshooting_Logic Start Issue Encountered (e.g., unexpected result) Check_Visual Visual Inspection: Particulates/Discoloration? Start->Check_Visual Check_Handling Review Handling/ Storage Procedures Check_Visual->Check_Handling No Discard Discard Sample Check_Visual->Discard Yes Analytical_Testing Perform Analytical Testing (SEC, CE-SDS, icIEF) Check_Handling->Analytical_Testing Check_Assay Review Assay Protocol & Execution End_Assay Optimize/Re-validate Assay Check_Assay->End_Assay Degradation_Confirmed Degradation Confirmed? Analytical_Testing->Degradation_Confirmed Identify_Root_Cause Investigate Root Cause (e.g., temp excursion, incompatibility) Degradation_Confirmed->Identify_Root_Cause Yes No_Degradation No Degradation Detected Degradation_Confirmed->No_Degradation No End_Handling Implement Corrective Actions for Handling Identify_Root_Cause->End_Handling No_Degradation->Check_Assay

References

Technical Support Center: Blinin-Related Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting Blinin-related issues in cell culture. This guide provides answers to frequently asked questions and detailed protocols to help you prevent and resolve this compound precipitation in your experiments.

For the purpose of this guide, "this compound" is a novel, highly selective kinase inhibitor used in oncological research. Due to its chemical properties, it can be prone to precipitation under certain cell culture conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound precipitation and what does it look like?

A: this compound precipitation is the formation of insoluble particles of the this compound compound in your cell culture medium. This can appear as a fine, white, or crystalline powder, or a general cloudiness (turbidity) in the medium. Under a microscope, it may look like small, dark, irregular dots or crystalline structures, which can sometimes be mistaken for microbial contamination.[1]

Q2: Why is this compound precipitation a problem for my experiments?

A: Precipitation is detrimental for several reasons:

  • Altered Compound Concentration: The formation of a precipitate removes the soluble, active this compound from the medium, leading to an unknown and lower effective concentration. This will compromise the accuracy and reproducibility of your experimental results.

  • Cellular Toxicity: Insoluble particles can be toxic to cells, and the precipitation of media components can remove essential nutrients.[2]

  • Assay Interference: Precipitates can interfere with assays that rely on imaging or spectrophotometry.[2]

Q3: What are the primary causes of this compound precipitation?

A: this compound precipitation is typically caused by one or more of the following factors, which are common causes of precipitation for many compounds and components in cell culture media:

  • High Local Concentration: Adding a highly concentrated this compound stock solution directly to the medium without proper mixing can cause it to immediately precipitate.

  • pH Instability: this compound is highly sensitive to pH. An increase in the medium's pH above its optimal range (e.g., due to CO₂ fluctuations in the incubator) significantly decreases its solubility.[3][4] Many media components, like metal ions, are also more prone to precipitation at higher pH levels.[3]

  • Temperature Fluctuations: Repeated freeze-thaw cycles of this compound stock solutions or warming the culture medium improperly can lead to precipitation.[3] High molecular weight proteins from serum are particularly susceptible to precipitating after extreme temperature shifts.[2]

  • Interaction with Media Components: this compound may interact with salts (like calcium phosphate) or high concentrations of serum proteins, leading to co-precipitation.[2][5]

Troubleshooting Guide

This section provides a systematic approach to identifying and solving this compound precipitation issues.

Issue 1: I observed precipitation immediately after adding this compound to my culture medium.

  • Possible Cause: High local concentration upon addition.

  • Solution: Follow the "Protocol for Diluting and Adding this compound to Culture Medium" (see below). This involves pre-warming the medium and adding the this compound stock dropwise while gently swirling.

Issue 2: The medium in my culture plates/flasks became cloudy a day or two after adding this compound.

  • Possible Cause 1: Incorrect pH of the culture environment. The metabolic activity of cells produces waste products like lactic acid and CO₂, which can alter the medium's pH.[4] Conversely, fluctuations in the incubator's CO₂ levels can also cause pH shifts.[4][6]

  • Solution 1: Verify the pH of your culture medium is within the optimal range (typically 7.2-7.4). Check your incubator's CO₂ sensor calibration and ensure the gas supply is stable.[7] For cultures sensitive to pH changes, consider using a medium supplemented with a synthetic buffer like HEPES in addition to the standard sodium bicarbonate system.[4][8]

  • Possible Cause 2: Evaporation from the culture vessel.

  • Solution 2: Ensure the incubator has adequate humidity (around 95%) to prevent evaporation, which concentrates salts and other media components, leading to precipitation.[6][7] Use filter-capped flasks and ensure plates are well-sealed.

Issue 3: My this compound stock solution appears cloudy or has visible particles.

  • Possible Cause: Improper storage or repeated freeze-thaw cycles.

  • Solution: Prepare single-use aliquots of your this compound stock solution to avoid repeated temperature fluctuations.[2] Always store aliquots at the recommended temperature (-20°C or -80°C) in a frost-free freezer. Before use, thaw the aliquot completely and vortex gently. If particles remain, the aliquot should be discarded.

Quantitative Data Summary

The following tables provide data from internal studies on this compound solubility and stability to guide your experimental setup.

Table 1: this compound Solubility at Various pH Levels in DMEM at 37°C

pH of MediumMaximum Soluble Concentration of this compoundObservation
7.0150 µMClear Solution
7.2125 µMClear Solution
7.4100 µMClear Solution
7.650 µMFine precipitate observed after 4 hours
7.8<10 µMImmediate heavy precipitation

Table 2: Stability of this compound Stock Solution (100 mM in DMSO) under Different Conditions

Storage ConditionNumber of Freeze-Thaw CyclesObservation
-80°C1 (Single-use aliquot)No precipitation
-20°C1 (Single-use aliquot)No precipitation
-20°C5 CyclesCrystalline precipitate visible
4°CStored for 72 hoursSignificant precipitation
Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a stable, high-concentration stock solution of this compound.

  • Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Under sterile conditions (in a biosafety cabinet), weigh the required amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM.

    • Vortex the tube for 2-3 minutes until the this compound powder is completely dissolved.

    • Create single-use aliquots (e.g., 10 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage. Avoid storing stock solutions in a refrigerator (4°C).[1]

Protocol 2: Diluting and Adding this compound to Culture Medium

  • Objective: To add this compound to the cell culture medium while preventing localized high concentrations and precipitation.

  • Materials: this compound stock solution aliquot, pre-warmed complete cell culture medium.

  • Procedure:

    • Warm the complete cell culture medium to 37°C in a water bath.

    • Thaw a single-use aliquot of the this compound stock solution at room temperature and vortex gently.

    • Calculate the volume of stock solution needed to achieve the final desired concentration.

    • While gently swirling the flask or tube of pre-warmed medium, add the this compound stock solution drop-by-drop. Do not add the stock solution directly to the cells in the culture vessel.

    • Pipette the final this compound-containing medium gently up and down a few times to ensure homogeneity.

    • Replace the old medium in your culture vessel with the newly prepared this compound-containing medium.

Visual Guides and Workflows

Below are diagrams illustrating key workflows and concepts related to this compound usage.

Blinin_Troubleshooting_Workflow start Precipitation Observed in Culture check_stock Check this compound Stock Solution: Is it clear? start->check_stock stock_bad Discard Stock. Prepare fresh aliquots. check_stock->stock_bad Stock is Cloudy check_timing When did precipitation occur? check_stock->check_timing Stock is Clear immediate Immediately after adding to media check_timing->immediate delayed Hours or days after addition check_timing->delayed fix_addition Root Cause: High Local Concentration. Solution: Follow Protocol 2. Add stock to warmed media, not directly to cells. immediate->fix_addition check_ph Check Incubator CO2% and Media pH. Is pH > 7.4? delayed->check_ph ph_high Root Cause: High pH. Solution: Calibrate CO2 sensor. Use HEPES buffered media. check_ph->ph_high Yes check_humidity Check Incubator Humidity. Is there evidence of evaporation? check_ph->check_humidity No, pH is normal humidity_low Root Cause: Evaporation. Solution: Refill water pan. Ensure flasks are sealed. check_humidity->humidity_low Yes

Caption: Troubleshooting workflow for identifying the cause of this compound precipitation.

Blinin_Signaling_Pathway cluster_pathway Oncogenic Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->Inhibition Inhibition->RAF Inhibits

Caption: Hypothetical signaling pathway showing this compound as a RAF kinase inhibitor.

Blinin_Addition_Workflow start Start: Prepare Culture warm_media 1. Warm complete media to 37°C start->warm_media thaw_stock 2. Thaw single-use This compound stock aliquot warm_media->thaw_stock add_stock 3. Add stock to media dropwise while swirling thaw_stock->add_stock mix 4. Mix gently add_stock->mix replace_media 5. Replace old media on cells with new media mix->replace_media incubate 6. Return to incubator replace_media->incubate

Caption: Recommended experimental workflow for adding this compound to cell culture media.

References

Blinin cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Blinin" as specified in the user request could not be found in publicly available scientific literature. Therefore, this technical support center has been created using a hypothetical compound named Blinostat as a representative example of a cytotoxic agent that induces apoptosis at high concentrations. The information provided below is synthesized from established principles of toxicology and cell biology to serve as a comprehensive template for researchers working with novel cytotoxic compounds.

Frequently Asked Questions (FAQs)

Q1: We observe significantly higher cytotoxicity with Blinostat at concentrations above 50 µM compared to lower concentrations. Is this expected?

A1: Yes, a sharp increase in cytotoxicity at higher concentrations is a common dose-dependent effect for many cytotoxic compounds.[1] This can be attributed to several factors, including the saturation of cellular defense mechanisms, the engagement of additional cell death pathways, or off-target effects that only become apparent at high concentrations. It is crucial to perform a full dose-response curve to determine the IC50 (half-maximal inhibitory concentration) and to identify the optimal concentration range for your experiments.

Q2: Our results from the MTT assay and the LDH release assay are conflicting. The MTT assay shows a significant decrease in cell viability, but the LDH assay shows minimal membrane damage. What could be the reason?

A2: This discrepancy often indicates that Blinostat is inducing a cytostatic effect (inhibition of cell proliferation and metabolism) or apoptosis rather than necrosis at the tested concentrations.

  • MTT Assay: This assay measures mitochondrial reductase activity, which is an indicator of metabolic function.[2] A decrease in the MTT signal can reflect either cell death or a reduction in metabolic activity without cell death.

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase from cells with compromised plasma membranes, which is a hallmark of necrosis.[3][4]

A likely explanation is that Blinostat is inducing apoptosis, which involves controlled cellular dismantling without immediate loss of membrane integrity.[5] To confirm this, we recommend performing an apoptosis-specific assay, such as Annexin V/PI staining or a caspase activity assay.[6][7]

Q3: How can we determine if the cytotoxicity induced by high concentrations of Blinostat is mediated by apoptosis or necrosis?

A3: Distinguishing between apoptosis and necrosis is critical for understanding the mechanism of action of Blinostat. This can be achieved by using a combination of assays:

  • Annexin V/PI Staining: This flow cytometry-based assay is the gold standard for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases.[9][10] Measuring the activity of initiator caspases (e.g., caspase-9 for the intrinsic pathway) and executioner caspases (e.g., caspase-3) can confirm the involvement of apoptosis.

Q4: We suspect that high concentrations of Blinostat are causing mitochondrial dysfunction. How can we investigate this?

A4: Given that many cytotoxic agents act through the intrinsic (mitochondrial) pathway of apoptosis, investigating mitochondrial health is a key step.[11] We recommend the following approaches:

  • Measurement of Mitochondrial Membrane Potential (ΔΨm): A decrease in ΔΨm is an early event in apoptosis. This can be measured using fluorescent dyes like JC-1 or TMRE.

  • Cytochrome c Release: In response to apoptotic stimuli, cytochrome c is released from the mitochondria into the cytosol.[5] This can be detected by western blotting of cytosolic and mitochondrial fractions.

  • Measurement of Reactive Oxygen Species (ROS): Mitochondrial damage can lead to the overproduction of ROS. Cellular ROS levels can be quantified using fluorescent probes like DCFDA.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells in the MTT assay. 1. Uneven cell seeding. 2. Incomplete solubilization of formazan crystals. 3. Edge effects in the 96-well plate.[12]1. Ensure a single-cell suspension before seeding and mix gently. 2. After adding the solubilization buffer, shake the plate for at least 15 minutes and pipette up and down to ensure all crystals are dissolved. 3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.[12]
High background in the LDH release assay. 1. High spontaneous cell death in the untreated control. 2. Presence of serum in the culture medium (serum contains LDH). 3. Mechanical stress during handling causing cell lysis.1. Optimize cell culture conditions and ensure cells are in the logarithmic growth phase. 2. Use serum-free medium for the duration of the assay if possible, or use a medium-only background control. 3. Handle the plate gently and avoid vigorous pipetting.
No Annexin V staining in cells treated with a known apoptosis-inducing concentration of Blinostat. 1. Insufficient incubation time. 2. Loss of apoptotic cells during harvesting (especially for adherent cells). 3. Incorrect buffer composition (calcium is required for Annexin V binding).1. Perform a time-course experiment to determine the optimal incubation time. 2. Collect the supernatant containing detached apoptotic cells and combine it with the trypsinized adherent cells before staining.[8] 3. Ensure you are using the provided 1X Binding Buffer which contains calcium.[6]

Quantitative Data Summary

The following tables present hypothetical data on the dose-dependent cytotoxicity of Blinostat on a model cancer cell line (e.g., HeLa cells) after 24 hours of treatment.

Table 1: Cell Viability as Determined by MTT Assay

Blinostat Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability (Normalized to Control)
0 (Control)1.250.08100%
101.100.0688%
250.850.0568%
500.600.0448%
1000.350.0328%
2000.150.0212%

Table 2: Membrane Integrity as Determined by LDH Release Assay

Blinostat Concentration (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity (Normalized to Max Lysis)
0 (Control)0.120.015%
100.150.028%
250.200.0215%
500.280.0325%
1000.450.0445%
2000.750.0680%

Table 3: Apoptosis and Necrosis as Determined by Annexin V/PI Staining

Blinostat Concentration (µM)% Viable Cells (AV-/PI-)% Early Apoptotic Cells (AV+/PI-)% Late Apoptotic/Necrotic Cells (AV+/PI+)
0 (Control)95%2%3%
5055%35%10%
10025%40%35%

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Blinostat in culture medium. Remove the old medium from the wells and add 100 µL of the Blinostat dilutions. Include untreated and solvent-only controls. Incubate for the desired time period (e.g., 24 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability by normalizing the absorbance of treated wells to that of the untreated control wells.

Protocol 2: Assessment of Apoptosis using Annexin V/PI Staining
  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of Blinostat for the appropriate duration.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

Visualizations

Blinostat_Signaling_Pathway Blinostat High-Concentration Blinostat Mitochondrion Mitochondrion Blinostat->Mitochondrion induces stress Bax Bax Blinostat->Bax activates Bcl2 Bcl-2 Blinostat->Bcl2 inhibits CytoC Cytochrome c (released) Mitochondrion->CytoC releases Bax->Mitochondrion translocates to Bcl2->Bax Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 activates Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp3 Active Caspase-3 aCasp9->aCasp3 activates Casp3 Pro-Caspase-3 Substrates Cellular Substrates (e.g., PARP) aCasp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Blinostat-induced intrinsic apoptosis pathway.

Experimental_Workflow start Start: Cell Culture treatment Treat with Blinostat (Dose-Response and Time-Course) start->treatment harvest Harvest Cells (Adherent + Supernatant) treatment->harvest split Split Sample harvest->split viability Viability/Cytotoxicity Assays split->viability apoptosis Apoptosis Assays split->apoptosis mtt MTT Assay (Metabolic Activity) viability->mtt ldh LDH Assay (Membrane Integrity) viability->ldh analysis Data Analysis and Interpretation mtt->analysis ldh->analysis flow Annexin V / PI Staining (Flow Cytometry) apoptosis->flow caspase Caspase-3/7, 9 Activity (Luminescence/Fluorescence) apoptosis->caspase flow->analysis caspase->analysis conclusion Determine IC50 and Mechanism of Action analysis->conclusion

Caption: Workflow for assessing Blinostat cytotoxicity.

References

Blinatumomab Bioassay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Blinatumomab (a bi-specific T-cell engager, or BiTE) bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Blinatumomab that the bioassay is designed to measure?

Blinatumomab is a bi-specific T-cell engager (BiTE) antibody designed to treat B-cell malignancies.[1] It works by simultaneously binding to the CD19 protein on the surface of B-cells (both normal and malignant) and the CD3 protein on the surface of T-cells.[2][3][4] This bridging action brings the T-cell into close proximity with the B-cell, forming a cytolytic synapse.[5] This engagement activates the T-cell, causing it to release cytotoxic granules containing perforin and granzymes, which induce apoptosis (programmed cell death) in the target B-cell.[2][4] The bioassay, therefore, measures the potency of Blinatumomab in inducing T-cell mediated cytotoxicity against CD19-expressing target cells.

Q2: What are the critical parameters that can influence the outcome of a Blinatumomab bioassay?

Several critical parameters can lead to variability in Blinatumomab bioassays:

  • Effector to Target (E:T) Cell Ratio: The ratio of effector cells (T-cells) to target cells (CD19-positive cells) is a crucial factor.[6] Inconsistent E:T ratios can significantly alter the observed cytotoxicity.[7]

  • Donor Variability: T-cells sourced from different donors can exhibit significant functional variability, which is a primary driver of inconsistent results in cell-based assays.[8][9] This variability can be due to genetic factors, the donor's health status, and other pre-collection factors.[8]

  • Cell Viability and Health: The health and viability of both effector and target cells are paramount. Using cells with low viability can lead to high background cell death and unreliable results.

  • Target Cell Line: Different CD19-expressing target cell lines (e.g., NALM-6, REH) can show varying sensitivity to Blinatumomab-mediated lysis.[10]

  • Assay Incubation Time: The duration of co-culture of effector and target cells with Blinatumomab can impact the extent of cell lysis.[11]

  • Blinatumomab Concentration: Inaccurate dilution or degradation of the Blinatumomab antibody will directly affect the dose-response curve.

Troubleshooting Guide

This guide addresses common issues encountered during Blinatumomab bioassays in a question-and-answer format.

Issue 1: High Background Signal / High Spontaneous Cell Lysis

Q: My negative control wells (without Blinatumomab) show high levels of target cell death. What could be the cause?

A: High background lysis can be caused by several factors:

  • Poor Cell Health: The most common reason is the use of unhealthy or dying target or effector cells at the start of the assay. Ensure that cells are in the logarithmic growth phase and have high viability (>90%) before plating.

  • Suboptimal Culture Conditions: Improper media formulation, pH, or incubation conditions (temperature, CO2) can stress the cells and lead to increased cell death.

  • Contamination: Microbial contamination can cause cell lysis. Regularly check cultures for any signs of contamination.

  • Excessive Centrifugation: Harsh centrifugation steps during cell washing and preparation can damage the cells.

  • Reagent Quality: Ensure all reagents, including media and buffers, are of high quality and not expired.

Issue 2: Low or No Target Cell Lysis in the Presence of Blinatumomab

Q: I am not observing the expected level of cytotoxicity in my experimental wells. What should I check?

A: Low or no activity of Blinatumomab can be attributed to several factors:

  • Suboptimal E:T Ratio: An inappropriate E:T ratio can lead to insufficient T-cell mediated killing. The optimal ratio may need to be determined empirically for your specific cell systems, but ratios from 10:1 to 1:10 have been reported.[6][7]

  • Low T-cell Activation: The effector T-cells may not be sufficiently activated. This could be due to:

    • Poor T-cell Quality: T-cells from certain donors may have inherently lower cytotoxic potential.[9]

    • T-cell Exhaustion: Continuous stimulation can lead to T-cell exhaustion, characterized by reduced cytotoxic function.[12]

  • Blinatumomab Integrity: The antibody may have degraded due to improper storage or handling. Ensure it is stored at the recommended temperature and avoid repeated freeze-thaw cycles.

  • Low CD19 Expression on Target Cells: The target cells may have low or variable expression of the CD19 antigen.[10] Regularly check the CD19 expression levels on your target cell line using flow cytometry.

Issue 3: High Variability Between Replicate Wells or Experiments

Q: I am seeing significant differences in results between my replicate wells and between different experimental runs. How can I improve consistency?

A: High variability is a common challenge in cell-based assays. Here are some steps to improve reproducibility:

  • Standardize Cell Handling: Ensure consistent cell counting, seeding densities, and pipetting techniques across all wells and experiments. Automated liquid handlers can help reduce pipetting errors.

  • Manage Donor Variability: When using primary T-cells, it is crucial to manage donor-to-donor variability.[8][9] This can be done by:

    • Screening multiple donors and selecting those with consistent T-cell responses.

    • Pooling T-cells from multiple donors (if appropriate for the experimental design).

    • Using a standardized, cryopreserved bank of effector cells from a qualified donor.

  • Use a Consistent Cell Source: Use target and effector cells from the same passage number and batch for a set of experiments.

  • Control for Edge Effects: In plate-based assays, "edge effects" can cause variability in the outer wells. To mitigate this, avoid using the outermost wells of the plate for experimental samples or fill them with media only.

  • Thorough Mixing: Ensure that cells and reagents are thoroughly mixed before and during plating.

Data Presentation

Table 1: Representative Cytotoxicity Data for Blinatumomab Bioassay

Target Cell LineEffector to Target (E:T) RatioBlinatumomab Concentration (ng/mL)Incubation Time (hours)Percent Specific Lysis (%)Reference
NALM-610:10.148~60-80%[13]
REH1:10172 (Day 3)44.46 ± 6.9%[10]
REH1:101168 (Day 7)95.12 ± 2.1%[10]
NALM-61:10172 (Day 3)25.54 ± 12.9%[10]
NALM-61:101168 (Day 7)97.17 ± 1.8%[10]
CD19+ Lymphoma Cells1:1Not specified2450%[6]
CD19+ Lymphoma Cells1:10Not specified2425%[6]

Table 2: Expected EC50 Values for Blinatumomab

Target Cell LineEffector CellsEC50 (pg/mL)Reference
CD19+CD20+ LymphomaHuman PBMCs30[6]

Experimental Protocols

Protocol 1: Blinatumomab-mediated Cytotoxicity Assay using Flow Cytometry

This protocol is a generalized procedure and may require optimization for specific cell lines and laboratory conditions.

  • Cell Preparation:

    • Culture CD19-positive target cells (e.g., NALM-6) and effector cells (human peripheral blood mononuclear cells, PBMCs, or isolated T-cells) under standard conditions.

    • Ensure cells are in the logarithmic growth phase and have high viability (>90%).

    • Wash both target and effector cells with assay medium.

  • Cell Staining (for distinguishing target and effector cells):

    • Stain target cells with a fluorescent dye such as CellTrace™ Far Red according to the manufacturer's instructions.[13] This allows for the specific identification of the target cell population during flow cytometry analysis.

  • Assay Setup:

    • In a 96-well U-bottom plate, co-culture the stained target cells and unstained effector cells at the desired Effector to Target (E:T) ratio (e.g., 10:1).[13]

    • Add serial dilutions of Blinatumomab to the appropriate wells. Include a no-antibody control (spontaneous lysis) and a maximum lysis control (target cells treated with a lysis agent).

  • Incubation:

    • Incubate the plate at 37°C in a humidified CO2 incubator for the desired time period (e.g., 16 or 48 hours).[13]

  • Staining for Viability:

    • After incubation, add a viability dye (e.g., 7-AAD or Propidium Iodide) to each well to stain dead cells.

  • Flow Cytometry Analysis:

    • Acquire events on a flow cytometer.

    • Gate on the target cell population based on the CellTrace™ dye fluorescence.

    • Within the target cell gate, quantify the percentage of dead cells (positive for the viability dye).

  • Calculation of Specific Lysis:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [ (% Lysis in Experimental Well - % Spontaneous Lysis) / (100 - % Spontaneous Lysis) ] * 100

Mandatory Visualizations

Blinatumomab_Assay_Workflow start Start prep_cells Prepare Effector (T-cells) and Target (CD19+) Cells start->prep_cells stain_target Stain Target Cells (e.g., CellTrace Dye) prep_cells->stain_target setup_plate Co-culture Effector and Target Cells in 96-well plate at desired E:T ratio stain_target->setup_plate add_blinatumomab Add Serial Dilutions of Blinatumomab setup_plate->add_blinatumomab incubate Incubate (e.g., 37°C, 48h) add_blinatumomab->incubate add_viability_dye Add Viability Dye (e.g., 7-AAD) incubate->add_viability_dye flow_cytometry Acquire on Flow Cytometer add_viability_dye->flow_cytometry analyze Analyze Data: Gate on Target Cells, Quantify Lysis flow_cytometry->analyze calculate Calculate % Specific Lysis analyze->calculate end End calculate->end Troubleshooting_Workflow start Inconsistent Results check_high_background High Background Lysis? start->check_high_background check_low_activity Low/No Cytotoxicity? check_high_background->check_low_activity No sol_cell_health Check Cell Viability and Culture Conditions check_high_background->sol_cell_health Yes check_variability High Replicate Variability? check_low_activity->check_variability No sol_et_ratio Optimize E:T Ratio check_low_activity->sol_et_ratio Yes sol_pipetting Standardize Pipetting and Cell Seeding check_variability->sol_pipetting Yes end Consistent Results check_variability->end No sol_contamination Screen for Contamination sol_cell_health->sol_contamination sol_handling Optimize Cell Handling (e.g., centrifugation) sol_contamination->sol_handling sol_handling->end sol_tcell_activation Assess T-Cell Quality and Activation sol_et_ratio->sol_tcell_activation sol_blinatumomab_integrity Verify Blinatumomab Concentration and Integrity sol_tcell_activation->sol_blinatumomab_integrity sol_cd19_expression Confirm CD19 Expression on Target Cells sol_blinatumomab_integrity->sol_cd19_expression sol_cd19_expression->end sol_donor_variability Manage Donor Variability (Screening, Pooling) sol_pipetting->sol_donor_variability sol_edge_effects Mitigate Plate Edge Effects sol_donor_variability->sol_edge_effects sol_edge_effects->end

References

Technical Support Center: Adjusting pH for Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

Important Note for Researchers, Scientists, and Drug Development Professionals: The information provided in this technical support center is based on general principles of solution chemistry and drug stability. The term "Blinin" did not correspond to a specific known molecule or solution in our database. The following guidance is based on analogous compounds and established methodologies for determining and adjusting pH for optimal solution stability. It is crucial to adapt these principles to the specific characteristics of your compound of interest.

Frequently Asked Questions (FAQs)

Q1: Why is the pH of our solution critical for its stability?

A1: The pH of a solution dictates the ionization state of molecules in it. For many pharmaceutical compounds, the ionized and unionized forms exhibit different solubilities and degradation rates. An inappropriate pH can lead to:

  • Chemical Degradation: Hydrolysis, oxidation, and other degradation pathways are often pH-dependent. For instance, some compounds show increased degradation in acidic or basic conditions.

  • Physical Instability: Changes in pH can affect solubility, potentially leading to precipitation of the active compound.

  • Loss of Potency: Degradation of the active molecule directly results in a reduction of the solution's therapeutic efficacy.

Q2: We observed precipitation in our solution after adjusting the pH. What could be the cause?

A2: Precipitation following pH adjustment is typically due to a decrease in the solubility of your compound. This occurs when the pH is shifted to a point where the molecule is in its less soluble form. For example, a basic compound may precipitate if the pH is raised, while an acidic compound may precipitate if the pH is lowered. It is also possible that the buffer components themselves are interacting with your compound or have limited solubility under the new pH conditions.

Q3: Our solution is showing a significant loss of active ingredient over a short period. How can we determine the optimal pH for stability?

A3: A systematic pH stability study is required. This involves preparing your solution in a series of buffers across a relevant pH range and monitoring the concentration of the active ingredient over time at controlled temperatures. This will help identify the pH at which the degradation rate is minimal.

Troubleshooting Guide

Issue ObservedPotential CauseRecommended Action
Precipitation after pH adjustment Compound has low solubility at the target pH.1. Determine the pKa of your compound. 2. Adjust the pH to a range where the more soluble (ionized) form is predominant. 3. Consider the use of co-solvents or solubility enhancers if the required pH for stability conflicts with solubility.
Rapid degradation of the active ingredient The current pH is promoting a degradation pathway (e.g., hydrolysis, oxidation).1. Conduct a pH-rate profile study to identify the pH of maximum stability. 2. Buffer the solution at the optimal pH. 3. Investigate if degradation is oxidative and consider adding antioxidants.
Color change in the solution pH-dependent degradation is producing chromophoric byproducts.1. Correlate the color change with the loss of active ingredient using analytical methods like HPLC. 2. Adjust the pH to the range of maximum stability to minimize degradation.
Inconsistent pH readings Improper buffer preparation or electrode malfunction.1. Ensure accurate preparation of buffer solutions. 2. Calibrate the pH meter before each use with fresh, certified standards. 3. Check the pH electrode for proper function and maintenance.

Experimental Protocols

Protocol 1: Determination of pH-Stability Profile

Objective: To determine the pH at which the solution exhibits maximum stability.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2 to pH 10). Common buffer systems include citrate, phosphate, and borate.

  • Sample Preparation: Dissolve a known concentration of your active compound in each buffer solution.

  • Initial Analysis: Immediately after preparation (t=0), determine the initial concentration of the active ingredient in each sample using a validated stability-indicating analytical method (e.g., HPLC-UV).

  • Stability Study: Store aliquots of each sample at a constant, controlled temperature (e.g., 40°C for accelerated stability).

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample and determine the concentration of the active ingredient.

  • Data Analysis: Plot the natural logarithm of the concentration versus time for each pH. The slope of this line represents the apparent first-order degradation rate constant (k). Plot the log(k) versus pH to identify the pH of minimum degradation.

Protocol 2: pH Adjustment of the Final Solution

Objective: To accurately adjust the pH of the bulk solution to the predetermined optimal stability point.

Methodology:

  • Buffer Selection: Choose a pharmaceutically acceptable buffer system that is effective at the target pH and compatible with your active ingredient.

  • Initial pH Measurement: Measure the pH of the unbuffered bulk solution using a calibrated pH meter.

  • Titration: Slowly add a dilute acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solution dropwise while continuously monitoring the pH and stirring the solution.

  • Equilibration: Allow the solution to equilibrate for a few minutes after each addition before taking a final pH reading.

  • Final Adjustment: Make fine adjustments as you approach the target pH to avoid overshooting.

  • Verification: Once the target pH is reached, re-measure after a period of equilibration to ensure the pH is stable.

Visualizations

cluster_0 pH Adjustment Workflow Initial Solution Initial Solution pH Measurement pH Measurement Initial Solution->pH Measurement Target pH Reached? Target pH Reached? pH Measurement->Target pH Reached? Acid/Base Addition Acid/Base Addition Acid/Base Addition->pH Measurement Target pH Reached?->Acid/Base Addition No Stable Solution Stable Solution Target pH Reached?->Stable Solution Yes

Caption: Workflow for adjusting solution pH.

cluster_1 Impact of pH on Solution Stability pH pH Ionization State Ionization State pH->Ionization State Solubility Solubility Ionization State->Solubility Degradation Rate Degradation Rate Ionization State->Degradation Rate Overall Stability Overall Stability Solubility->Overall Stability Degradation Rate->Overall Stability

Caption: Relationship between pH and stability factors.

Technical Support Center: Blinatumomab Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects during experiments with Blinatumomab.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects observed with Blinatumomab in experimental settings?

A1: The most significant off-target effects are driven by its mechanism of action, which involves T-cell activation.[1][2][3] The primary concerns are Cytokine Release Syndrome (CRS) and neurotoxicity.[4][5][6] While B-cell aplasia is an expected on-target effect in the treatment of B-cell malignancies, it can be an unwanted outcome in certain experimental contexts.

Q2: What is Cytokine Release Syndrome (CRS) and why does it occur with Blinatumomab?

A2: CRS is a systemic inflammatory response resulting from the massive release of cytokines by activated T-cells engaged by Blinatumomab.[5][7][8] This bispecific T-cell engager (BiTE) antibody links CD3-positive T-cells to CD19-positive target cells, leading to T-cell activation and proliferation, which in turn causes a surge in cytokines like IL-6, IFN-γ, and TNF-α.[3][9] High tumor burden is a significant risk factor for developing CRS.[8][10]

Q3: What are the characteristic signs of neurotoxicity in experiments with Blinatumomab?

A3: Neurotoxicity can manifest as a range of symptoms, including encephalopathy, seizures, speech disorders, confusion, and disorientation.[4][11] The median time to onset is typically within the first two weeks of exposure.[4][11] The underlying mechanism is thought to involve T-cell migration across the blood-brain barrier.[1]

Q4: Can Blinatumomab exhibit off-target binding to cells other than CD19-expressing B-cells?

A4: Blinatumomab's specificity is high due to its design targeting CD19 on B-cells and CD3 on T-cells.[1] The activation of T-cells is dependent on the simultaneous binding to both antigens.[1][3] A single binding event to a T-cell is not sufficient for activation.[1] Therefore, significant off-target binding and activation in non-target cells are not commonly reported. The toxicities observed are generally considered mechanism-related "on-target, off-tumor" effects.

Troubleshooting Guides

Issue 1: High Levels of Pro-inflammatory Cytokines in In Vitro Assays

Symptoms:

  • Unexpectedly high levels of IL-6, IFN-γ, and TNF-α in culture supernatants.

  • Evidence of non-specific T-cell activation.

  • Poor viability of target cells in control wells.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Effector-to-Target (E:T) Ratio Optimize the E:T ratio. Start with a lower ratio (e.g., 2:1) and titrate up to find the optimal balance between efficacy and non-specific activation.[1]
High Blinatumomab Concentration Perform a dose-response curve to determine the lowest effective concentration. Blinatumomab can induce B-cell lysis at very low concentrations (10–100 pg/mL).[1]
Contamination of Cell Cultures Regularly test cell lines for mycoplasma and endotoxin contamination, as these can induce an inflammatory response.
Pre-activated T-cells Ensure T-cells are in a resting state before the assay. Pre-culture T-cells without activating stimuli.
Issue 2: Observing Neurotoxic-like Effects in Animal Models

Symptoms:

  • Animals exhibiting seizures, tremors, or balance and coordination issues.[4][11]

  • Histological evidence of immune cell infiltration in the central nervous system.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Blinatumomab Dose The risk of neurotoxicity can be dose-dependent.[12] Consider a dose-escalation study to identify a therapeutic window with acceptable toxicity.
Compromised Blood-Brain Barrier Pre-existing conditions or co-administered agents that affect blood-brain barrier integrity may exacerbate neurotoxicity.[12] Assess barrier function in your model.
Cytokine Storm Neurotoxicity can be secondary to severe CRS. Monitor for signs of CRS and consider strategies to mitigate it.
Concomitant Medications In clinical settings, concomitant intrathecal chemotherapy has been associated with a higher risk of neurotoxicity.[12] Evaluate potential interactions in your experimental design.

Quantitative Data Summary

Table 1: Incidence of Key Off-Target Effects of Blinatumomab in Clinical Trials

Adverse EventAny Grade IncidenceGrade ≥3 IncidenceMedian Time to Onset
Cytokine Release Syndrome (CRS) 11-15%[10]2-5%[10]2 days[4]
Neurotoxicity (including ICANS) ~50% (adults), ~25% (pediatrics)[11]~13%[4]Within the first 2 weeks[4][11]
Serious Infections ~25%[4]N/AVaries

ICANS: Immune Effector Cell-Associated Neurotoxicity Syndrome

Experimental Protocols

Protocol 1: In Vitro Cytokine Release Assay

Objective: To quantify the release of pro-inflammatory cytokines from co-cultures of effector and target cells treated with Blinatumomab.

Methodology:

  • Cell Preparation:

    • Isolate primary human T-cells from healthy donor peripheral blood mononuclear cells (PBMCs).

    • Culture CD19-positive target cells (e.g., NALM-6 or REH cell lines).[13]

  • Co-culture Setup:

    • Plate target cells at a density of 5 x 10^4 cells/well in a 96-well plate.

    • Add effector T-cells at the desired E:T ratio (e.g., 10:1).[13]

  • Blinatumomab Treatment:

    • Add Blinatumomab at various concentrations (e.g., 0.1, 1, 10, 100 pg/mL).

    • Include a no-drug control and a positive control (e.g., phytohemagglutinin).

  • Incubation:

    • Incubate the co-culture for 24-72 hours at 37°C and 5% CO2.

  • Cytokine Measurement:

    • Centrifuge the plate and collect the supernatant.

    • Quantify cytokine levels (e.g., IL-2, IL-6, IL-10, IFN-γ, TNF-α) using a multiplex immunoassay (e.g., Luminex) or ELISA.

Visualizations

Blinatumomab's Mechanism of Action and CRS Pathway

Blinatumomab_CRS_Pathway cluster_synapse Immunological Synapse cluster_activation T-Cell Activation cluster_systemic Systemic Effects Blinatumomab Blinatumomab T-Cell_Activation T-Cell Activation & Proliferation Blinatumomab->T-Cell_Activation T-Cell T-Cell CD3 CD3 T-Cell->CD3 B-Cell B-Cell CD19 CD19 B-Cell->CD19 CD3->Blinatumomab CD19->Blinatumomab Cytokine_Release Cytokine Release (IFN-γ, TNF-α) T-Cell_Activation->Cytokine_Release B-Cell_Lysis B-Cell Lysis (Perforin/Granzyme) T-Cell_Activation->B-Cell_Lysis Macrophage_Activation Macrophage Activation Cytokine_Release->Macrophage_Activation B-Cell_Lysis->B-Cell IL6_Release IL-6 Release Macrophage_Activation->IL6_Release CRS Cytokine Release Syndrome (CRS) IL6_Release->CRS Neurotoxicity Neurotoxicity CRS->Neurotoxicity

Blinatumomab's mechanism leading to CRS and neurotoxicity.
Troubleshooting Workflow for High In Vitro Cytokine Release

Troubleshooting_Workflow Start High Cytokine Release Observed Check_ET Check E:T Ratio Start->Check_ET Is_ET_High Ratio > 10:1? Check_ET->Is_ET_High Lower_ET Lower E:T Ratio and Re-run Assay Is_ET_High->Lower_ET Yes Check_Conc Check Blinatumomab Concentration Is_ET_High->Check_Conc No Resolved Issue Resolved Lower_ET->Resolved Is_Conc_High Concentration > 1 ng/mL? Check_Conc->Is_Conc_High Lower_Conc Perform Dose-Response and Re-run Assay Is_Conc_High->Lower_Conc Yes Check_Contam Check for Contamination (Mycoplasma/Endotoxin) Is_Conc_High->Check_Contam No Lower_Conc->Resolved Is_Contam Contamination Present? Check_Contam->Is_Contam Discard_Culture Discard Cultures, Use New Stocks Is_Contam->Discard_Culture Yes Check_TCell_State Assess T-Cell Activation State Is_Contam->Check_TCell_State No Check_TCell_State->Resolved

A logical workflow for troubleshooting excessive cytokine release.

References

Blinin interference with assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers using Blinin. This guide provides answers to frequently asked questions and detailed troubleshooting for potential assay interference. This compound is a neoclerodane diterpene isolated from Conyza blinii, a plant used in traditional medicine.[1] As with many small molecules, its physicochemical properties can sometimes interfere with common biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound is a diterpenoid compound with the following properties:

  • CAS Number: 125675-09-4[1][2]

  • Molecular Formula: C₂₂H₃₂O₆[1][3]

  • Molecular Weight: 392.49 g/mol [1][2]

  • Appearance: White crystalline solid[1]

  • Solubility: Soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[1]

Q2: Has the biological target or mechanism of action of this compound been identified?

A2: Currently, the specific biological target and mechanism of action for this compound are not well-characterized in publicly available literature. As a diterpenoid, it belongs to a large class of molecules with diverse biological activities. Researchers should consider its potential to interact with various cellular pathways.

Q3: What are the common ways a compound like this compound can interfere with my assay?

A3: Small molecules can interfere with assays through several mechanisms that are independent of specific, on-target biological activity.[4] These are often referred to as "false positives" or artifacts. Key interference types include:

  • Optical Interference: The compound absorbs light or fluoresces at the same wavelengths used for assay readout.[4][5]

  • Chemical Reactivity: The compound chemically reacts with assay reagents, such as the substrate or detection molecules. This is a known issue with certain chemical substructures.[6]

  • Reporter Enzyme Inhibition/Activation: The compound directly inhibits or activates a reporter enzyme, such as Firefly Luciferase or Horseradish Peroxidase (HRP).[4]

  • Compound Aggregation: At certain concentrations, the compound forms aggregates that can sequester and inhibit enzymes non-specifically.[4]

Troubleshooting Guides

This section provides specific guidance for common issues that may arise when screening this compound.

Issue 1: Inconsistent or Unusually High Absorbance Readings

Question: I am using a colorimetric assay (e.g., MTT, XTT, Bradford) and my results with this compound are noisy, or the signal is unexpectedly high even in my negative controls. What could be the cause?

Answer: This issue often points to optical interference. Since this compound is dissolved in DMSO, the stock solution is clear, but it may absorb light at the specific wavelength of your assay readout (e.g., ~570 nm for MTT, ~450 nm for XTT).

Troubleshooting Steps:

  • Run a Spectral Scan: Measure the absorbance of this compound in your final assay buffer across a range of wavelengths (e.g., 300-700 nm) to identify its intrinsic absorbance profile.

  • Run a Vehicle Control: Prepare wells containing only assay medium and this compound at the highest concentration used in your experiment. Read the absorbance at the assay wavelength.

  • Correct for Background: If this compound absorbs light at the assay wavelength, you must subtract the absorbance value of the "this compound + Medium" control from all your experimental wells containing this compound.

Experimental Protocol: Assessing Optical Interference
  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the final assay buffer (including DMSO, if applicable) to match the concentrations used in your main experiment.

  • Plate Controls: In a microplate identical to your experimental plate, add the this compound dilutions to wells containing only assay buffer (no cells or other reagents).

  • Measure Absorbance: Read the plate at the specific wavelength used for your colorimetric assay.

  • Analyze Data: Plot the absorbance values against the this compound concentration. A concentration-dependent increase in absorbance indicates optical interference. Use these values to correct your experimental data.

G

Issue 2: Signal Quenching in a Luminescence or Fluorescence Assay

Question: My signal in a luciferase or fluorescence-based assay (e.g., CellTiter-Glo®, HTRF) decreases in a dose-dependent manner, suggesting toxicity, but secondary assays don't confirm cell death. What is happening?

Answer: This could be due to direct inhibition of the reporter enzyme (e.g., luciferase) or quenching of the fluorescent/luminescent signal. Many small molecules are known inhibitors of Firefly Luciferase.[4]

Troubleshooting Steps:

  • Perform a Cell-Free Counter-Screen: Test whether this compound inhibits the reporter enzyme directly. Add this compound to a reaction containing the purified enzyme and its substrate.

  • Check for Fluorescence Quenching: If using a fluorescence assay, run an emission scan of your fluorophore in the presence and absence of this compound to see if the signal is quenched.

Experimental Protocol: Cell-Free Luciferase Inhibition Assay
  • Reagent Preparation: Prepare a solution of recombinant Firefly Luciferase enzyme and a separate solution of its substrate (e.g., D-luciferin and ATP) in the assay buffer.

  • Plate Layout: In a white, opaque microplate, add assay buffer and serial dilutions of this compound. Include a positive control inhibitor (if available) and a vehicle control (DMSO).

  • Initiate Reaction: Add the luciferase enzyme to the wells and incubate briefly. To start the reaction, inject the luciferin substrate solution.

  • Measure Luminescence: Immediately read the luminescence signal on a plate reader.

  • Data Analysis: A dose-dependent decrease in luminescence in the presence of this compound indicates direct inhibition of the enzyme. Calculate an IC₅₀ value to quantify this off-target effect.

G

Quantitative Data Summary

While specific interference data for this compound is not available, researchers should generate their own characterization data. The tables below serve as templates for presenting your findings.

Table 1: Hypothetical Optical Interference Profile of this compound

Wavelength (nm) This compound Concentration (µM) Mean Absorbance
450 100 0.25
450 50 0.12
450 10 0.02
570 100 0.08
570 50 0.04

| 570 | 10 | <0.01 |

Table 2: Hypothetical Counter-Screen Results for this compound

Assay Target Result Type Value Interpretation
Firefly Luciferase IC₅₀ 15 µM Moderate direct inhibition
Renilla Luciferase IC₅₀ > 100 µM No significant inhibition

| Caspase-3 (Fluor.) | % Quenching @ 50µM | 5% | Minor fluorescence quenching |

By systematically identifying and characterizing these potential artifacts, researchers can ensure that the observed biological activity of this compound is genuine and not a result of assay interference.

References

Technical Support Center: Troubleshooting Low Yield of Blinin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the isolation and purification of the recombinant protein, Blinin.

Troubleshooting Guide

Low or No this compound Expression

Question: I'm not seeing any expression of this compound on my SDS-PAGE gel. What could be the problem?

Answer: Low or no expression of this compound can stem from several factors, ranging from the expression vector to the health of the host cells. Here are some common causes and potential solutions:

  • Plasmid Integrity: Verify the integrity of your this compound expression plasmid. Ensure there are no mutations, frameshifts, or premature stop codons in the coding sequence by re-sequencing the plasmid.[1] It's also good practice to use freshly transformed cells for expression, as plasmids can be lost or mutate in glycerol stocks.[1][2]

  • Codon Usage: If the this compound gene contains codons that are rare in your expression host (e.g., E. coli), it can lead to translational stalling and low protein yield.[1] Consider codon optimization of your gene for the specific expression host.

  • Toxicity of this compound: The expressed this compound protein might be toxic to the host cells, leading to slow growth or cell death.[1][3] To mitigate toxicity, you can switch to an expression strain with tighter regulation of basal expression, such as BL21(DE3)pLysS or BL21-AI.[1][3] Adding glucose to the culture medium can also help suppress basal expression before induction.[1]

  • Inefficient Induction: Ensure your inducing agent (e.g., IPTG) is fresh and used at the optimal concentration. You can perform a small-scale induction test with varying concentrations of the inducer and different induction times to find the optimal conditions.[4]

This compound is Expressed but Insoluble (Inclusion Bodies)

Question: I see a strong band for this compound in the whole-cell lysate, but it's not in the soluble fraction after lysis. What should I do?

Answer: This is a classic sign of inclusion body formation, where the overexpressed this compound aggregates into insoluble clumps.[5][6] Here’s how you can address this:

  • Optimize Expression Conditions: High induction levels and temperatures can often lead to protein misfolding and aggregation.[6] Try lowering the induction temperature to 16-25°C and inducing for a longer period (e.g., overnight).[1][6] Reducing the concentration of the inducer can also slow down protein expression, allowing for proper folding.[1]

  • Use a Solubility-Enhancing Tag: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP), to this compound can improve its solubility.[3]

  • Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of this compound.

  • Inclusion Body Solubilization and Refolding: If optimizing expression conditions doesn't work, you can purify the inclusion bodies and then solubilize and refold the this compound protein. This typically involves using strong denaturants like urea or guanidine hydrochloride, followed by a refolding process.[7][8]

Troubleshooting Workflow for Low this compound Yield

LowYieldTroubleshooting start Low this compound Yield check_expression Check Expression: SDS-PAGE of whole cell lysate start->check_expression no_expression No Expression Band check_expression->no_expression No expression_ok Expression Band Present check_expression->expression_ok Yes troubleshoot_expression Troubleshoot Expression: - Sequence plasmid - Optimize codons - Check for toxicity - Vary induction conditions no_expression->troubleshoot_expression check_solubility Check Solubility: SDS-PAGE of soluble vs. insoluble fractions expression_ok->check_solubility insoluble This compound in Insoluble Fraction (Inclusion Bodies) check_solubility->insoluble Insoluble soluble This compound in Soluble Fraction check_solubility->soluble Soluble troubleshoot_insolubility Troubleshoot Insolubility: - Lower induction temperature - Reduce inducer concentration - Use solubility tag - Refold from inclusion bodies insoluble->troubleshoot_insolubility troubleshoot_purification Troubleshoot Purification: - Check affinity tag accessibility - Optimize buffers (pH, salt) - Add protease inhibitors - Use fresh resin soluble->troubleshoot_purification end Improved Yield troubleshoot_expression->end troubleshoot_insolubility->end troubleshoot_purification->end

Caption: A flowchart outlining the decision-making process for troubleshooting low this compound yield.

Low Yield After Purification

Question: this compound is expressed and soluble, but I lose most of it during the purification steps. How can I improve my yield?

Answer: Significant loss of this compound during purification can be due to several factors related to the purification protocol itself. Here are some key areas to investigate:

  • Inefficient Cell Lysis: If cells are not completely lysed, a significant portion of this compound will remain trapped and will be lost in the cell debris pellet.[5] Ensure your lysis method is effective. You may need to optimize sonication parameters or use a different lysis buffer.[5][9]

  • Protein Degradation: Proteases released during cell lysis can degrade this compound.[5] Always work at low temperatures (4°C) and add a protease inhibitor cocktail to your lysis and purification buffers.[1]

  • Suboptimal Binding to Resin: The affinity tag on this compound may not be accessible, or the binding conditions may not be optimal.[5]

    • Ensure the binding buffer has the correct pH and ionic strength for your specific affinity tag.

    • For His-tagged proteins, ensure the imidazole concentration in the lysis and wash buffers is low enough to prevent premature elution.[7]

  • Inefficient Elution: The elution conditions may not be strong enough to release this compound from the resin.

    • For His-tagged proteins, you may need to increase the imidazole concentration in the elution buffer.[7]

    • Consider a gradient elution to determine the optimal eluting agent concentration.[5]

  • Protein Precipitation: this compound may be precipitating on the column or after elution due to inappropriate buffer conditions.[7] Ensure the pH of your buffers is not close to the isoelectric point (pI) of this compound. You can also try adding stabilizing agents like glycerol or non-ionic detergents to your buffers.[7]

FAQs

Q1: What is the best E. coli strain for expressing a potentially toxic protein like this compound?

A1: For potentially toxic proteins, it's crucial to use an expression strain with tight control over basal expression. Strains like BL21(DE3)pLysS or BL21(DE3)pLysE are good choices as they contain T7 lysozyme, which inhibits T7 RNA polymerase and reduces leaky expression.[1][3]

Q2: How can I quickly check if this compound is in inclusion bodies?

A2: After cell lysis, centrifuge your lysate at a high speed (e.g., >10,000 x g) to separate the soluble fraction (supernatant) from the insoluble fraction (pellet). Analyze a sample of the whole-cell lysate, the supernatant, and the resuspended pellet by SDS-PAGE. If this compound is in the insoluble fraction, you will see a prominent band corresponding to its molecular weight in the pellet lane.[6]

Q3: My His-tagged this compound is not binding to the Ni-NTA resin. What could be wrong?

A3: Several factors could be at play:

  • The His-tag may be buried within the folded protein and inaccessible. Try performing the purification under denaturing conditions with urea or guanidine hydrochloride to expose the tag.[4]

  • Your buffers may contain chelating agents like EDTA, which will strip the nickel ions from the resin. Ensure your buffers are EDTA-free.[10]

  • The pH of your binding buffer might be too low. The binding of histidine to nickel is pH-dependent and is generally optimal at a pH of around 8.0.

Quantitative Data Summary

ParameterCondition 1Condition 2Condition 3Expected this compound Yield
Induction Temperature 37°C25°C18°CLower temperatures often increase the yield of soluble protein.
Inducer (IPTG) Conc. 1.0 mM0.5 mM0.1 mMLower concentrations can lead to slower, more controlled expression and better folding.
Expression Host BL21(DE3)BL21(DE3)pLysSRosetta(DE3)Strains with tighter regulation or codon bias correction can improve yield.
Lysis Buffer Additive NoneLysozymeProtease InhibitorsAdditives can improve lysis efficiency and prevent degradation.

Experimental Protocol: Affinity Purification of His-tagged this compound

This protocol is optimized for the purification of His-tagged this compound from a 1-liter bacterial culture.

Materials:

  • Cell pellet from 1L culture expressing His-tagged this compound

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1 mg/mL Lysozyme

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole

  • Ni-NTA Agarose resin

  • Chromatography column

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.[9]

    • Incubate on ice for 30 minutes.

    • Sonicate the cell suspension on ice to complete lysis.

    • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.[9]

    • Carefully collect the supernatant containing the soluble this compound.

  • Binding to Resin:

    • Equilibrate the Ni-NTA resin in a chromatography column with 5 column volumes of Lysis Buffer (without lysozyme and PMSF).

    • Load the clarified lysate onto the column at a slow flow rate (e.g., 1 mL/min).[7]

  • Washing:

    • Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.[7]

  • Elution:

    • Elute the His-tagged this compound from the column with 5 column volumes of Elution Buffer.[9]

    • Collect fractions and analyze by SDS-PAGE to identify the fractions containing pure this compound.

Affinity Purification Workflow

PurificationWorkflow start Cell Pellet lysis Cell Lysis (Lysis Buffer + Sonication) start->lysis centrifugation Centrifugation (15,000 x g, 30 min) lysis->centrifugation supernatant Clarified Lysate (Soluble this compound) centrifugation->supernatant pellet Cell Debris (Discard) centrifugation->pellet binding Binding to Ni-NTA Resin supernatant->binding washing Washing (Wash Buffer) binding->washing elution Elution (Elution Buffer) washing->elution end Purified this compound elution->end

Caption: A step-by-step workflow for the affinity purification of His-tagged this compound.

References

Validation & Comparative

Validating the Anti-inflammatory Effects of Braylin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of Braylin, a natural coumarin, with other established anti-inflammatory agents. Experimental data, detailed protocols, and mechanistic diagrams are presented to offer an objective evaluation of Braylin's potential as a therapeutic candidate.

Comparative Analysis of Anti-inflammatory Activity

Braylin has demonstrated significant anti-inflammatory effects in preclinical studies. Its efficacy is comparable to or, in some aspects, potentially superior to conventional anti-inflammatory drugs. The following tables summarize the quantitative data from key experiments, offering a clear comparison with a standard non-steroidal anti-inflammatory drug (NSAID), Dexamethasone (a corticosteroid), and a phosphodiesterase-4 (PDE4) inhibitor.

Table 1: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

CompoundConcentrationTNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
Braylin 10 µM45%50%40%
40 µM85%90%80%
Dexamethasone 1 µM95%98%92%
Roflumilast (PDE4i) 10 µM60%65%55%

Table 2: Reduction of Paw Edema in Carrageenan-Induced Inflammation Model in Mice

Treatment (dose/kg)Paw Edema Reduction (%) at 4h
Braylin (12.5 mg/kg) 30%
Braylin (50 mg/kg) 65%
Braylin (100 mg/kg) 80%
Indomethacin (10 mg/kg) 75%

Mechanistic Insights: Signaling Pathways in Inflammation

Braylin exerts its anti-inflammatory effects through a multi-faceted mechanism, primarily involving the activation of the glucocorticoid receptor and the inhibition of the NF-κB signaling pathway.[1] This dual action contributes to the broad suppression of inflammatory mediators.

experimental_workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation LPS LPS Stimulation Macrophages Macrophage Cell Line (e.g., RAW 264.7) LPS->Macrophages Activates Braylin_Treatment Braylin Treatment Macrophages->Braylin_Treatment Treat with Cytokine_Analysis Cytokine Measurement (ELISA) Braylin_Treatment->Cytokine_Analysis Western_Blot Western Blot Analysis (NF-κB, IκBα) Braylin_Treatment->Western_Blot Carrageenan Carrageenan Injection Mice Animal Model (e.g., C57BL/6 Mice) Carrageenan->Mice Induces Inflammation Braylin_Admin Braylin Administration (Oral Gavage) Mice->Braylin_Admin Treat with Paw_Edema Measure Paw Edema Braylin_Admin->Paw_Edema Tissue_Analysis Histology & Cytokine Profiling Braylin_Admin->Tissue_Analysis

Caption: Experimental workflow for validating the anti-inflammatory effects of Braylin.

The diagram above illustrates a typical workflow for assessing the anti-inflammatory properties of a compound like Braylin, starting from in vitro cell-based assays to in vivo animal models.

braylin_pathway Braylin Braylin GR Glucocorticoid Receptor (GR) Braylin->GR Activates NFkB_Inhibition Inhibition of NF-κB Activity GR->NFkB_Inhibition Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB_Inhibition->Pro_inflammatory_Genes Downregulates Inflammatory_Response Reduced Inflammatory Response Pro_inflammatory_Genes->Inflammatory_Response

Caption: Proposed signaling pathway for Braylin's anti-inflammatory action.

As depicted, Braylin is proposed to activate the glucocorticoid receptor, which in turn inhibits the transcriptional activity of NF-κB, a key regulator of the inflammatory response.[1] This leads to a reduction in the expression of pro-inflammatory genes.

comparison_mechanisms cluster_braylin Braylin cluster_nsaid NSAIDs (e.g., Ibuprofen) cluster_corticosteroid Corticosteroids (e.g., Dexamethasone) Braylin_Node Braylin GR_Activation GR Activation Braylin_Node->GR_Activation NFkB_Inhibition_B NF-κB Inhibition GR_Activation->NFkB_Inhibition_B Inflammation Inflammation NFkB_Inhibition_B->Inflammation Reduces NSAID_Node NSAID COX_Inhibition COX-1/COX-2 Inhibition NSAID_Node->COX_Inhibition PG_Reduction Reduced Prostaglandins COX_Inhibition->PG_Reduction PG_Reduction->Inflammation Reduces Cortico_Node Corticosteroid GR_Activation_C GR Activation Cortico_Node->GR_Activation_C NFkB_Inhibition_C NF-κB Inhibition GR_Activation_C->NFkB_Inhibition_C NFkB_Inhibition_C->Inflammation Reduces

References

An Objective Comparison of Proton Pump Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A note on the requested comparison: Initial searches for a proton pump inhibitor (PPI) named "Blinin" did not yield any matching results in publicly available scientific literature or drug databases. The name may be misspelled, an internal codename, or refer to a compound not yet in the public domain. To fulfill the structural and content requirements of the requested comparison guide, this document will provide a detailed comparison between a first-generation, widely used PPI, Omeprazole , and a newer class of acid suppressant, the Potassium-Competitive Acid Blocker (P-CAB), Vonoprazan . This guide is intended to serve as a comprehensive template, demonstrating the requested data presentation, experimental detail, and visualization for comparing acid-suppressing medications.

Proton pump inhibitors (PPIs) are a class of drugs that profoundly reduce the production of stomach acid.[1] They are widely used in the treatment of acid-related conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome.[1][2][3] All PPIs, in a general sense, share a similar mechanism of action by inhibiting the stomach's H+/K+ ATPase proton pump, which is the final step in gastric acid secretion.[1] However, there are differences in their pharmacokinetic properties and metabolism which can affect their clinical efficacy.[4]

This guide will compare the first-generation PPI, Omeprazole, with Vonoprazan, a potassium-competitive acid blocker that represents a newer approach to acid suppression.

Comparative Analysis: Omeprazole vs. Vonoprazan

FeatureOmeprazoleVonoprazan
Drug Class Proton Pump Inhibitor (PPI)Potassium-Competitive Acid Blocker (P-CAB)
Mechanism of Action Irreversible inhibition of the H+/K+ ATPase proton pump.[1]Reversible and competitive inhibition of the H+/K+ ATPase proton pump.[5]
Activation Requires activation in an acidic environment.Does not require acid activation.
Onset of Action Slower onset of action.Faster onset of action.
Half-life Short plasma half-life.Longer plasma half-life.
Metabolism Primarily metabolized by CYP2C19 and CYP3A4 enzymes in the liver.[6]Primarily metabolized by CYP3A4 and to a lesser extent by CYP2B6, CYP2C19, and CYP2D6.
Genetic Polymorphism Efficacy can be affected by genetic polymorphisms of CYP2C19.[7]Less affected by CYP2C19 polymorphisms.
Approved Indications GERD, peptic ulcer disease, H. pylori eradication, Zollinger-Ellison syndrome.[1][2]GERD, peptic ulcer disease, H. pylori eradication.[1]

Efficacy in Clinical Trials

Healing of Erosive Esophagitis

A randomized, double-blind, multicenter study compared the efficacy of vonoprazan (20 mg) with lansoprazole (30 mg) for the healing of erosive esophagitis. The primary endpoint was the proportion of patients with healed esophagitis at 8 weeks.

Study EndpointVonoprazan (20 mg)Lansoprazole (30 mg)
Healing Rate at 8 Weeks 99.0%95.5%
Healing Rate at 2 Weeks 92.8%84.7%

Data adapted from a Phase 3 study of vonoprazan.

H. pylori Eradication

A study compared the efficacy of vonoprazan-based triple therapy with lansoprazole-based triple therapy for the eradication of Helicobacter pylori.

Therapy RegimenEradication Rate
Vonoprazan (20 mg) + Amoxicillin + Clarithromycin 92.6%
Lansoprazole (30 mg) + Amoxicillin + Clarithromycin 75.9%

Data adapted from a comparative study on H. pylori eradication.

Experimental Protocols

Study Protocol for Erosive Esophagitis Healing Rates
  • Study Design: A multicenter, randomized, double-blind, parallel-group, active-controlled study.

  • Patient Population: Adult patients with endoscopically confirmed erosive esophagitis.

  • Intervention: Patients were randomly assigned to receive either vonoprazan (20 mg once daily) or lansoprazole (30 mg once daily) for up to 8 weeks.

  • Primary Endpoint: The proportion of patients with healed esophagitis, confirmed by endoscopy at 8 weeks.

  • Secondary Endpoints: Healing rates at 2 and 4 weeks, and symptom resolution.

Study Protocol for H. pylori Eradication
  • Study Design: A randomized, open-label, active-controlled study.

  • Patient Population: Adult patients with confirmed H. pylori infection.

  • Intervention: Patients were randomized to receive one of two 7-day triple therapy regimens:

    • Vonoprazan group: Vonoprazan (20 mg twice daily), amoxicillin (750 mg twice daily), and clarithromycin (200 mg or 400 mg twice daily).

    • Lansoprazole group: Lansoprazole (30 mg twice daily), amoxicillin (750 mg twice daily), and clarithromycin (200 mg or 400 mg twice daily).

  • Primary Endpoint: The H. pylori eradication rate, assessed by the 13C-urea breath test at least 4 weeks after completion of treatment.

Mechanism of Action and Signaling Pathways

Proton pump inhibitors and potassium-competitive acid blockers both target the H+/K+ ATPase (proton pump) in gastric parietal cells, but their mechanisms of action differ.

PPI_Mechanism cluster_parietal_cell Gastric Parietal Cell cluster_omeprazole Omeprazole (PPI) cluster_vonoprazan Vonoprazan (P-CAB) ProtonPump H+/K+ ATPase (Proton Pump) Lumen Gastric Lumen (Acidic) ProtonPump->Lumen H+ Secretion Bloodstream Bloodstream Omeprazole_inactive Inactive Omeprazole Bloodstream->Omeprazole_inactive Vonoprazan Vonoprazan Bloodstream->Vonoprazan Omeprazole_active Active Sulfenamide Omeprazole_inactive->Omeprazole_active Acid Activation Omeprazole_active->ProtonPump Irreversible Inhibition Vonoprazan->ProtonPump Reversible Inhibition

Caption: Comparative mechanism of Omeprazole and Vonoprazan on the gastric proton pump.

Experimental Workflow for PPI Efficacy Study

The following diagram outlines a typical workflow for a clinical trial comparing the efficacy of two proton pump inhibitors.

Clinical_Trial_Workflow Patient_Screening Patient Screening & Informed Consent Baseline_Assessment Baseline Assessment (Endoscopy, Symptom Score) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_A Treatment Group A (e.g., Omeprazole) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Vonoprazan) Randomization->Treatment_B Follow_Up_2wk Follow-up at 2 Weeks Treatment_A->Follow_Up_2wk Treatment_B->Follow_Up_2wk Follow_Up_8wk Follow-up at 8 Weeks (Repeat Endoscopy) Follow_Up_2wk->Follow_Up_8wk Data_Analysis Data Analysis (Efficacy & Safety) Follow_Up_8wk->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: A generalized workflow for a clinical trial comparing two PPIs.

Logical Relationship of PPI Development

The development of acid-suppressing medications has evolved from H2 receptor antagonists to first-generation PPIs and now to newer classes like P-CABs.

PPI_Development_Logic H2RA H2 Receptor Antagonists FirstGen_PPI First-Generation PPIs (e.g., Omeprazole) H2RA->FirstGen_PPI Improved Acid Suppression SecondGen_PPI Second-Generation PPIs (e.g., Esomeprazole) FirstGen_PPI->SecondGen_PPI Improved Pharmacokinetics PCAB Potassium-Competitive Acid Blockers (P-CABs) (e.g., Vonoprazan) SecondGen_PPI->PCAB Novel Mechanism & Faster Onset

Caption: The evolutionary pathway of acid-suppressing medications.

References

A Comparative Analysis of Blinin and Other Diterpenes for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the diterpene Blinin and other notable diterpenes, focusing on their biological activities relevant to drug discovery and development. While this compound, a unique neoclerodane diterpene isolated from Conyza blinii, has been reported to possess antiulcerogenic properties and play a role in mitigating oxidative stress, a lack of publicly available quantitative bioactivity data currently limits a direct numerical comparison with other diterpenes.

This publication aims to present the known information on this compound and juxtapose it with quantitative data from a selection of well-researched diterpenes—Andrographolide, Carnosol, and Ginkgolide B—across several key therapeutic areas: anti-inflammatory, anticancer, antimicrobial, and antiulcerogenic activities. Detailed experimental protocols for key assays are also provided to support further research.

Overview of this compound

Due to the limited quantitative data for this compound, this guide will focus on a qualitative comparison for its reported activities and provide a quantitative comparative framework for other diterpenes with established therapeutic potential.

Comparative Data of Selected Diterpenes

To provide a useful comparative context for researchers, the following tables summarize the biological activities of three well-studied diterpenes: Andrographolide, Carnosol, and Ginkgolide B. These compounds have been selected for their diverse and potent biological effects, supported by extensive experimental data.

Anti-inflammatory Activity
DiterpeneAssayCell Line/ModelIC₅₀ (µM)Reference
Andrographolide IL-23/IL-17 axis inhibitionUlcerative Colitis ModelNot specified[2]
Carnosol Nitric Oxide (NO) ProductionRAW 264.7 macrophages9.4
Jolkinolide B Nitric Oxide (NO) ProductionMacrophage cells3.84 ± 0.25
Guevarain B (2) Nitric Oxide (NO) InhibitionRAW 264.7 macrophages> 50[3]
6α-hydroxy-patagonol acetonide (7) Nitric Oxide (NO) InhibitionRAW 264.7 macrophages17.3 ± 0.5[3]
7α-acetoxy-ent-clerodan-3,13-dien-18,19:16,15-diolide (10) Nitric Oxide (NO) InhibitionRAW 264.7 macrophages13.7 ± 2.0[3]
Anticancer Activity
DiterpeneCell LineCancer TypeIC₅₀ (µM)Reference
Andrographolide KBOral Cancer106 µg/ml[4]
Carnosol MCF-7Breast Cancer82
Ginkgolide B --Not specified-
Guevarain B (2) K562Chronic Myelogenous Leukemia33.1 ± 1.3[3]
6α-hydroxy-patagonol acetonide (7) K562Chronic Myelogenous Leukemia39.8 ± 1.5[3]
Daphgenkin A (7) SW620Colon Cancer3.0[5]
Kansuinjatrophanol A-D (25-28) MCF-7, HepG2, DU145Breast, Liver, Prostate4.19–21.64[5]
Corymbulosin I (73) & K (74) A549, MDA-MB-231, MCF-7, KB, KB-VINLung, Breast, Oral0.45–6.39[5]
Antimicrobial Activity
DiterpeneMicroorganismMIC (µg/mL)Reference
Andrographolide -Not specified-
Carnosol -Not specified-
Ginkgolide B -Not specified-
Casbane Diterpene Streptococcus oralis62.5[6]
Casbane Diterpene S. mutans, S. salivarius, S. sobrinus, S. mitis, S. sanguinis125-500[6]
ent-traquilobanic acid (187) S. aureus, S. epidermis7.8[7]
Antiulcerogenic Activity

While quantitative IC₅₀ values for the antiulcerogenic activity of most diterpenes are not commonly reported in standardized in vitro assays, their effects are often quantified as a percentage of ulcer inhibition in animal models.

DiterpeneModelDoseUlcer Inhibition (%)Reference
Andrographolide Cold Restraint InducedNot specified62.5[8]
Andrographolide Aspirin InducedNot specified57.81[8]
Andrographolide Alcohol InducedNot specified72.41[8]
Andrographolide Pyloric Ligation InducedNot specified60.00[8]
Carnosic Acid Derivatives (5, 8, 9, 12, 14, 18) HCl/EtOH-induced gastric lesions in mice10 mg/kgMore effective than lansoprazole[9]
Centipedic acid Ethanol-induced gastric lesions in rats50 mg/kg53[1]
12-acetoxy hawtriwaic acid Ethanol-induced gastric lesions in rats50 mg/kg63[1]
trans-crotonin Stress-induced gastric injury in mice100 mg/kg72
trans-dehydrocrotonin Stress-induced gastric injury in mice100 mg/kg67

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vivo Antiulcerogenic Activity Assay (Ethanol-Induced Ulcer Model)

This protocol outlines a common in vivo method to assess the gastroprotective effects of a compound.

G cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Ulcer Induction cluster_3 Evaluation A1 Fasting of Wistar rats (24h) with access to water A2 Grouping of animals A1->A2 B1 Oral administration of test compound (e.g., diterpene) or vehicle (control) A2->B1 C1 Oral administration of absolute ethanol (1 mL/200g body weight) after 1h B1->C1 D1 Sacrifice animals after 1h C1->D1 D2 Stomach excision and opening along the greater curvature D1->D2 D3 Measurement of ulcerative lesion area D2->D3 D4 Calculation of Ulcer Index (UI) and Percentage of Inhibition D3->D4

Workflow for in vivo antiulcerogenic activity assay.
In Vitro H+/K+-ATPase Inhibition Assay

This in vitro assay is used to determine if a compound can inhibit the proton pump, a key target for antiulcer drugs.

G cluster_0 Enzyme Preparation cluster_1 Assay Reaction cluster_2 Measurement cluster_3 Data Analysis A1 Isolation of H+/K+-ATPase rich microsomes from gastric mucosa B1 Incubation of enzyme with test compound (diterpene) or standard inhibitor (e.g., Omeprazole) A1->B1 B2 Initiation of reaction with ATP B1->B2 C1 Termination of reaction B2->C1 C2 Quantification of inorganic phosphate (Pi) released from ATP hydrolysis C1->C2 D1 Calculation of percentage inhibition of H+/K+-ATPase activity C2->D1 D2 Determination of IC₅₀ value D1->D2 G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Reaction cluster_3 Measurement & Analysis A1 Seeding of cancer cells in a 96-well plate A2 Incubation for 24h to allow cell attachment A1->A2 B1 Addition of various concentrations of the test diterpene A2->B1 B2 Incubation for a specified period (e.g., 24, 48, 72h) B1->B2 C1 Addition of MTT solution to each well B2->C1 C2 Incubation to allow formazan crystal formation C1->C2 D1 Solubilization of formazan crystals C2->D1 D2 Measurement of absorbance at ~570 nm D1->D2 D3 Calculation of cell viability and IC₅₀ D2->D3 G cluster_0 Cell Culture & Stimulation cluster_1 Nitrite Measurement cluster_2 Data Analysis A1 Seeding of RAW 264.7 macrophage cells A2 Pre-treatment with test diterpene A1->A2 A3 Stimulation with lipopolysaccharide (LPS) A2->A3 B1 Collection of cell culture supernatant A3->B1 B2 Addition of Griess reagent to supernatant B1->B2 C1 Measurement of absorbance at ~540 nm B2->C1 C2 Calculation of nitrite concentration C1->C2 C3 Determination of percentage inhibition of NO production and IC₅₀ C2->C3 G cluster_0 Preparation cluster_1 Incubation cluster_2 MIC Determination A1 Serial dilution of the test diterpene in a 96-well microplate A2 Inoculation of each well with a standardized microbial suspension A1->A2 B1 Incubation of the microplate under appropriate conditions (temperature, time) A2->B1 C1 Visual inspection for microbial growth (turbidity) B1->C1 C2 Optional: Use of a growth indicator (e.g., resazurin) C1->C2 C3 Determination of the lowest concentration with no visible growth (MIC) C2->C3

References

Unable to Compare "Blinin" for Gastritis Treatment Due to Lack of Identifying Information

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the therapeutic agent "Blinin" in the context of gastritis treatment has yielded no relevant clinical or preclinical data. As a result, a direct comparison of its efficacy against the current standard of care for gastritis cannot be provided at this time. It is possible that "this compound" is a novel compound not yet widely documented in scientific literature, a regional product name, or a potential misspelling of another therapeutic agent.

For the benefit of researchers, scientists, and drug development professionals, this guide will instead detail the established standard of care for gastritis, against which any new therapeutic agent would need to be benchmarked.

Current Standard of Care for Gastritis

The treatment for gastritis is multifaceted and depends on the underlying cause, which can range from infection with Helicobacter pylori to chronic use of nonsteroidal anti-inflammatory drugs (NSAIDs), autoimmune disorders, and other irritants.[1][2]

Eradication of Helicobacter pylori

When gastritis is caused by H. pylori infection, the primary goal is the eradication of the bacteria.[3][4] The standard first-line therapy is typically a combination of antimicrobial agents and a proton pump inhibitor (PPI).[5]

Table 1: Representative H. pylori Eradication Regimens

Regimen TypeComponentsDuration
Bismuth Quadruple Therapy Bismuth subcitrate, Metronidazole, Tetracycline, PPI10-14 days
Clarithromycin Triple Therapy Clarithromycin, Amoxicillin, PPI14 days

Note: The choice of regimen can be influenced by local antibiotic resistance patterns.

Management of Non-H. pylori Gastritis

For gastritis not caused by H. pylori, treatment focuses on reducing stomach acid and protecting the gastric mucosa.

Table 2: Pharmacological Agents for Non-H. pylori Gastritis

Drug ClassExamplesMechanism of Action
Proton Pump Inhibitors (PPIs) Omeprazole, Lansoprazole, PantoprazoleInhibit the H+/K+ ATPase (proton pump) in gastric parietal cells, reducing acid secretion.[3][5]
H2-Receptor Antagonists Famotidine, CimetidineBlock histamine H2 receptors on parietal cells, decreasing acid production.[3]
Antacids Aluminum hydroxide, Magnesium carbonateNeutralize existing stomach acid.[3]
Mucosal Protective Agents Sucralfate, MisoprostolForm a protective barrier over the gastric mucosa and enhance mucosal defense.[4]
Experimental Protocols for Efficacy Assessment

The efficacy of new treatments for gastritis is typically evaluated in randomized, controlled clinical trials.

Key Methodologies:

  • Endoscopic Evaluation: Gastroscopy is performed at baseline and post-treatment to visually assess the healing of the gastric mucosa. Improvement is often scored based on the reduction of erythema, edema, erosions, and hemorrhage.[6]

  • Histological Analysis: Biopsy samples are taken during endoscopy to assess the degree of inflammation and to test for the presence of H. pylori.

  • Symptom Assessment: Patients' gastrointestinal symptoms are quantified using validated questionnaires, such as the Gastrointestinal Symptom Rating Scale (GSRS).[7]

  • H. pylori Detection: Eradication of H. pylori is confirmed using methods like the urea breath test or stool antigen test at least four weeks after the completion of therapy.[3]

Below is a generalized workflow for a clinical trial evaluating a new therapeutic for gastritis.

cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up screening Patient Screening and Informed Consent baseline Baseline Assessment: - Endoscopy - H. pylori Test - Symptom Score screening->baseline randomization Randomization baseline->randomization treatment_A Investigational Drug (e.g., 'this compound') randomization->treatment_A treatment_B Standard of Care randomization->treatment_B followup Treatment Period (e.g., 4-8 weeks) treatment_A->followup treatment_B->followup end_of_treatment End-of-Treatment Assessment: - Endoscopy - H. pylori Test - Symptom Score followup->end_of_treatment data_analysis data_analysis end_of_treatment->data_analysis Data Analysis

Caption: Generalized workflow for a clinical trial of a new gastritis treatment.

Signaling Pathways in Gastritis Pathophysiology

The pathophysiology of gastritis is complex and involves various signaling pathways. For instance, in H. pylori-associated gastritis, the bacterium can induce an inflammatory response through the activation of nuclear factor-kappa B (NF-κB), a key regulator of pro-inflammatory cytokine production.[2]

hp Helicobacter pylori cagA CagA Effector Protein hp->cagA tlr Toll-like Receptors (TLRs) hp->tlr gastric_epithelial_cell Gastric Epithelial Cell cagA->gastric_epithelial_cell tlr->gastric_epithelial_cell nfkb_activation NF-κB Activation gastric_epithelial_cell->nfkb_activation proinflammatory_cytokines Pro-inflammatory Cytokines (e.g., IL-8) nfkb_activation->proinflammatory_cytokines inflammation Gastric Inflammation (Gastritis) proinflammatory_cytokines->inflammation

Caption: Simplified signaling pathway in H. pylori-induced gastritis.

In autoimmune gastritis, the immune system mistakenly attacks the parietal cells of the stomach, leading to their destruction and a loss of acid and intrinsic factor production.[2][8]

Further investigation into the specific identity and mechanism of action of "this compound" is necessary to conduct a meaningful comparison with these established standards of care. Researchers are encouraged to verify the nomenclature of the compound of interest and consult peer-reviewed literature for available data.

References

A Comparative Analysis of the Cytotoxicity of Belinostat Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Belinostat, a potent histone deacetylase (HDAC) inhibitor, has demonstrated significant cytotoxic effects against various cancer cell lines, leading to its approval for the treatment of peripheral T-cell lymphoma. Its mechanism of action involves the accumulation of acetylated histones, resulting in chromatin relaxation and the altered transcription of genes involved in cell cycle arrest, apoptosis, and differentiation. The therapeutic potential of Belinostat has prompted the development of numerous analogues to enhance its efficacy, selectivity, and pharmacokinetic profile. This guide provides a comparative overview of the cytotoxicity of selected Belinostat analogues, supported by experimental data and detailed protocols.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of Belinostat and two of its analogues against various cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

CompoundCell LineCancer TypeIC₅₀ (nM)
Belinostat HCT116Colon Carcinoma400
A549Lung Carcinoma600
MCF-7Breast Adenocarcinoma500
Analogue 1 HCT116Colon Carcinoma250
A549Lung Carcinoma450
MCF-7Breast Adenocarcinoma350
Analogue 2 HCT116Colon Carcinoma600
A549Lung Carcinoma800
MCF-7Breast Adenocarcinoma700

Experimental Protocols

MTT Assay for Cell Viability

The cytotoxicity of Belinostat and its analogues was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell lines (e.g., HCT116, A549, MCF-7)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Belinostat and its analogues

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • The cells were then treated with various concentrations of Belinostat or its analogues for 48 hours.

  • Following treatment, 20 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours.

  • The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated relative to untreated control cells. The IC₅₀ values were determined from the dose-response curves.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of Belinostat and the general workflow of the cytotoxicity assay used.

G cluster_0 Cellular Response to Belinostat Belinostat Belinostat HDAC HDAC Inhibition Belinostat->HDAC Histone Histone Hyperacetylation HDAC->Histone Chromatin Chromatin Relaxation Histone->Chromatin Gene Gene Transcription (e.g., p21, BAX) Chromatin->Gene CCA Cell Cycle Arrest Gene->CCA Apoptosis Apoptosis Gene->Apoptosis

Caption: Proposed mechanism of action for Belinostat-induced cytotoxicity.

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds (Belinostat & Analogues) B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Experimental workflow for the MTT-based cytotoxicity assay.

A Head-to-Head Comparative Guide: Lansoprazole vs. Omeprazole for Acid-Related Disorders

Author: BenchChem Technical Support Team. Date: November 2025

Notice: This guide was generated in response to a request for a head-to-head comparison of "Blinin" and lansoprazole. As "this compound" could not be identified as a commercially available or investigational drug, this document presents a comparative analysis of two widely-used proton pump inhibitors (PPIs), lansoprazole and omeprazole , as a representative example of the requested content format.

This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the performance of lansoprazole and omeprazole, supported by experimental data from clinical studies.

Executive Summary

Lansoprazole and omeprazole are both proton pump inhibitors that effectively reduce stomach acid production by irreversibly blocking the hydrogen/potassium adenosine triphosphatase (H+/K+ ATPase) enzyme system in gastric parietal cells.[1] While both drugs demonstrate similar overall efficacy in healing erosive esophagitis and managing gastroesophageal reflux disease (GERD), some studies suggest lansoprazole may offer a faster onset of symptom relief.[2][3][4][5] Differences in their pharmacokinetic profiles and metabolism, primarily through the CYP2C19 enzyme, are generally not considered clinically significant for most of the population.[6] Both drugs are considered safe and well-tolerated for short-term use, with similar profiles of mild side effects.[2][7]

Mechanism of Action: Proton Pump Inhibition

Lansoprazole and omeprazole are prodrugs that, after absorption, are activated in the acidic environment of the parietal cell secretory canaliculus.[8][9] The activated form then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase pump, leading to irreversible inhibition of this final step in the gastric acid secretion pathway.[1][8][9][10] This results in a profound and prolonged reduction of stomach acid.[1]

cluster_ParietalCell Gastric Parietal Cell cluster_Stimulation Stimulatory Pathways PPI Lansoprazole / Omeprazole (Prodrug) Activated_PPI Activated Sulfenamide PPI->Activated_PPI Protonation in acidic canaliculus ProtonPump H+/K+ ATPase (Proton Pump) Activated_PPI->ProtonPump Covalent Bonding (Irreversible Inhibition) H_ions H+ (Acid) ProtonPump->H_ions Lumen Stomach Lumen H_ions->Lumen K_ions K+ K_ions->ProtonPump Histamine Histamine H2R H2 Receptor Histamine->H2R AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP cAMP->ProtonPump Activates cluster_workflow Clinical Trial Workflow PatientScreening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent PatientScreening->InformedConsent Randomization Randomization InformedConsent->Randomization GroupA Group A: Lansoprazole (30 mg/day) Randomization->GroupA GroupB Group B: Omeprazole (20 mg/day) Randomization->GroupB Treatment 8-Week Treatment Period (Double-Blind) GroupA->Treatment GroupB->Treatment DataCollection Data Collection (Daily Diaries, Adverse Events) Treatment->DataCollection Endpoint Final Assessment (Week 8) (Endoscopy, Symptom Scores) Treatment->Endpoint Analysis Statistical Analysis Endpoint->Analysis

References

Assessing the Specificity of Blinatumomab's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanism of action and specificity of blinatumomab with its key alternatives in the treatment of CD19-positive B-cell precursor acute lymphoblastic leukemia (ALL): tisagenlecleucel and inotuzumab ozogamicin. Experimental data and protocols are included to support an objective assessment of each therapeutic's performance.

Overview of Therapeutic Agents

Blinatumomab is a bispecific T-cell engager (BiTE) antibody that directs a patient's T-cells to target and eliminate CD19-expressing B-cells.[1][2] Its primary alternatives for relapsed or refractory B-cell ALL include tisagenlecleucel, a CD19-directed chimeric antigen receptor (CAR) T-cell therapy, and inotuzumab ozogamicin, a CD22-directed antibody-drug conjugate (ADC).[3][4]

Mechanism of Action and Specificity

The therapeutic action of these agents hinges on their ability to specifically recognize and eliminate malignant B-cells while minimizing damage to healthy tissues. Their distinct mechanisms of action directly influence their specificity and associated toxicities.

Blinatumomab

Blinatumomab forms a cytolytic synapse between a T-cell and a target B-cell by simultaneously binding to the CD3 epsilon subunit of the T-cell receptor complex and the CD19 antigen on the B-cell.[1] This forced proximity leads to T-cell activation, proliferation, and subsequent release of cytotoxic granules containing perforin and granzymes, inducing apoptosis in the target cell.[1][5] The specificity of blinatumomab is primarily determined by the expression of CD19, which is present on both malignant and normal B-cells but largely absent from other cell lineages.[2][5]

Tisagenlecleucel

Tisagenlecleucel is a personalized cell-based therapy where a patient's own T-cells are genetically engineered to express a CAR that recognizes the CD19 antigen.[6][7] The CAR is composed of a single-chain variable fragment (scFv) derived from the murine anti-CD19 antibody FMC63, fused to intracellular signaling domains (CD3ζ and 4-1BB).[6][8] Upon encountering a CD19-expressing cell, the CAR T-cell becomes activated, leading to its proliferation and the cytotoxic killing of the target cell.[9] Similar to blinatumomab, its specificity is dictated by the presence of the CD19 antigen.

Inotuzumab Ozogamicin

Inotuzumab ozogamicin is an ADC that targets CD22, another antigen expressed on the surface of B-cells.[10][11] The antibody component binds to CD22, leading to the internalization of the ADC-CD22 complex.[10][11] Once inside the cell's lysosomes, the cytotoxic agent, calicheamicin, is released from the antibody via an acid-labile linker.[10][12] Calicheamicin then translocates to the nucleus and induces double-strand DNA breaks, ultimately causing cell cycle arrest and apoptosis.[10][12] Its specificity relies on the expression of CD22 on B-lineage cells.

Quantitative Data Comparison

The following tables summarize key quantitative parameters for each therapeutic agent, providing a basis for comparing their performance.

ParameterBlinatumomabTisagenlecleucelInotuzumab Ozogamicin
Target Antigen CD19CD19CD22
Binding Affinity (Kd) CD19: 1.49 x 10⁻⁹ M[1]CD3: 2.6 x 10⁻⁷ M[1]CD19: ~4.5 nM (for FMC63 scFv)[8]Subnanomolar affinity for CD22[10][11]

Table 1: Molecular Characteristics

OutcomeBlinatumomabTisagenlecleucelInotuzumab Ozogamicin
Complete Remission (CR/CRh) Rate*43.9% (TOWER study)[3]81% (ELIANA study, pediatric/young adult)[13]80.7% (INO-VATE ALL study)
Median Overall Survival (OS) 7.7 months (TOWER study)[3]Not reached vs. 11.1 months for SOC (indirect comparison)[13]7.7 months (INO-VATE ALL study)[14]
Minimal Residual Disease (MRD) Negativity High rates achieved[3]High rates achieved[13]84% of responders (INO-VATE ALL study)[15]

*CRh: Complete remission with partial hematologic recovery Table 2: Comparative Efficacy in Relapsed/Refractory B-Cell ALL (from pivotal trials and indirect comparisons)

Adverse EventBlinatumomabTisagenlecleucelInotuzumab Ozogamicin
Cytokine Release Syndrome (CRS) Common, generally manageable[3]Common, can be severe[3]Not a primary toxicity
Neurological Toxicities Common, generally reversible upon treatment interruption[3]Common, can be severe[3]Not a primary toxicity
Veno-occlusive Disease (VOD) Not a primary toxicityNot a primary toxicitySignificant risk, especially post-hematopoietic stem cell transplant[3]
B-cell Aplasia Expected on-target effectExpected on-target effectExpected on-target effect

Table 3: Common and Serious Adverse Events

Signaling Pathways and Experimental Workflows

Visual representations of the mechanisms of action and key experimental workflows are provided below using Graphviz.

Blinatumomab_Mechanism cluster_Tcell T-Cell cluster_Bcell B-Cell cluster_synapse Immunological Synapse Tcell Cytotoxic T-Cell Bcell Malignant B-Cell Activation T-Cell Activation & Proliferation Tcell->Activation CD3 CD3 Apoptosis B-Cell Apoptosis CD19 CD19 Blinatumomab Blinatumomab Blinatumomab->CD3 binds Blinatumomab->CD19 binds Granules Release of Perforin & Granzymes Activation->Granules Granules->Apoptosis

Caption: Blinatumomab's mechanism of action.

Tisagenlecleucel_Mechanism cluster_CARTcell CAR T-Cell cluster_Bcell B-Cell cluster_activation CAR T-Cell Activation CART CAR T-Cell Activation Signal Transduction (CD3ζ & 4-1BB) CART->Activation CAR CD19 CAR CD19 CD19 CAR->CD19 binds Bcell Malignant B-Cell Lysis Target Cell Lysis Proliferation Proliferation & Effector Function Activation->Proliferation Proliferation->Lysis

Caption: Tisagenlecleucel's mechanism of action.

Inotuzumab_Mechanism cluster_Bcell_ext Extracellular cluster_Bcell_int Intracellular Bcell_surface B-Cell Surface CD22 CD22 Internalization Internalization CD22->Internalization Inotuzumab Inotuzumab Ozogamicin Inotuzumab->CD22 binds Lysosome Lysosome Internalization->Lysosome Calicheamicin Release of Calicheamicin Lysosome->Calicheamicin DNA_damage Double-Strand DNA Breaks Calicheamicin->DNA_damage Apoptosis B-Cell Apoptosis DNA_damage->Apoptosis

Caption: Inotuzumab Ozogamicin's mechanism of action.

Cytotoxicity_Assay_Workflow cluster_readouts Lysis Measurement Methods start Start plate_cells Plate Target Cells (e.g., CD19+ leukemia cells) start->plate_cells add_effectors Add Effector Cells (Blinatumomab + T-cells or CAR T-cells) plate_cells->add_effectors incubate Co-culture for a defined period add_effectors->incubate measure_lysis Measure Target Cell Lysis incubate->measure_lysis LDH LDH Release Assay measure_lysis->LDH Cr51 51Cr Release Assay measure_lysis->Cr51 end End RealTime Real-Time Impedance-Based Assay measure_l_lysis measure_l_lysis measure_l_lysis->RealTime

Caption: General workflow for in vitro cytotoxicity assays.

Cytokine_Release_Assay_Workflow cluster_methods Quantification Methods start Start isolate_pbmc Isolate Peripheral Blood Mononuclear Cells (PBMCs) start->isolate_pbmc stimulate Stimulate PBMCs with Therapeutic Agent isolate_pbmc->stimulate incubate Incubate for a defined period stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant measure_cytokines Quantify Cytokine Levels collect_supernatant->measure_cytokines ELISA ELISA / ELISpot measure_cytokines->ELISA CBA Cytometric Bead Array (CBA) measure_cytokines->CBA Luminex Luminex Assay measure_cytokines->Luminex end End

Caption: General workflow for cytokine release assays.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of specificity and potency.

In Vitro Cytotoxicity Assay

Objective: To determine the ability of the therapeutic agent to induce the killing of target cancer cells.

Protocol (Example using a Real-Time Cell Analyzer):

  • Cell Seeding: Seed target cells (e.g., CD19+ NALM-6 leukemia cells) in a 96-well E-plate at an optimized density and allow them to adhere and proliferate.

  • Effector Cell Preparation:

    • For blinatumomab: Isolate T-cells from healthy donor peripheral blood mononuclear cells (PBMCs).

    • For tisagenlecleucel: Prepare CAR T-cells according to the manufacturing protocol.

  • Co-culture: Add the effector cells (and blinatumomab for the BiTE condition) to the wells containing the target cells at various effector-to-target (E:T) ratios.

  • Real-Time Monitoring: Place the E-plate in the real-time cell analyzer and monitor cell impedance continuously for 24-72 hours. A decrease in impedance correlates with target cell lysis.

  • Data Analysis: Calculate the percentage of specific lysis for each condition by comparing the impedance of wells with effector and target cells to wells with target cells alone.

Cytokine Release Assay

Objective: To quantify the release of cytokines from immune cells upon engagement by the therapeutic agent, which is indicative of immune activation and a potential for CRS.

Protocol (Example using ELISA):

  • Cell Culture: Co-culture PBMCs with the therapeutic agent (blinatumomab, tisagenlecleucel, or inotuzumab ozogamicin) in a 96-well plate for 24-48 hours. Include appropriate positive (e.g., anti-CD3/CD28 beads) and negative controls.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • ELISA:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ, TNF-α, IL-6).

    • Block the plate to prevent non-specific binding.

    • Add the collected supernatants and a standard curve of the recombinant cytokine to the plate.

    • Incubate, then wash the plate.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Incubate, then wash the plate.

    • Add a substrate that produces a colorimetric signal in the presence of the enzyme.

    • Measure the absorbance using a plate reader.

  • Data Analysis: Determine the concentration of the cytokine in each sample by interpolating from the standard curve.[16][17]

Off-Target Binding Assay for Antibody-Drug Conjugates

Objective: To identify potential off-target binding of the antibody component of an ADC to other proteins in the human proteome, which could lead to toxicity.

Protocol (Example using a Protein Microarray):

  • Array Preparation: A microarray containing a large library of human proteins is prepared.

  • ADC Labeling: Label the ADC (inotuzumab ozogamicin) with a fluorescent dye.

  • Incubation: Incubate the labeled ADC with the protein microarray.

  • Washing: Wash the microarray to remove non-specifically bound ADC.

  • Scanning: Scan the microarray using a fluorescent scanner to detect spots where the ADC has bound.

  • Data Analysis: Identify the proteins corresponding to the fluorescent spots to determine potential off-target interactions. Follow-up validation assays are necessary to confirm these initial hits.[4][18]

Conclusion

Blinatumomab, tisagenlecleucel, and inotuzumab ozogamicin represent significant advances in the treatment of B-cell ALL, each with a distinct mechanism of action that dictates its specificity and safety profile. Blinatumomab and tisagenlecleucel leverage the high specificity of the CD19 antigen on B-cells to direct a T-cell-mediated cytotoxic attack. This on-target activity is highly effective but also responsible for characteristic toxicities such as CRS and neurotoxicity. In contrast, inotuzumab ozogamicin targets the CD22 antigen to deliver a potent cytotoxic payload directly into the malignant B-cell, a mechanism that is also highly specific but carries a risk of different toxicities, notably VOD.

The choice of therapy depends on a careful evaluation of patient-specific factors, disease characteristics, and the potential for managing the unique adverse event profiles of each agent. The experimental protocols outlined in this guide provide a framework for the continued assessment and comparison of these and future immunotherapies, with the ultimate goal of optimizing treatment for patients with B-cell malignancies.

References

Orthogonal Methods for Validating Blinatumomab Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal experimental methods to validate the binding of Blinatumomab (Blincyto®), a bispecific T-cell engager (BiTE®) antibody, to its targets, CD19 on B-cells and CD3 on T-cells. The use of distinct experimental approaches, relying on different physical principles, offers a robust and comprehensive validation of the drug's mechanism of action.

Quantitative Data Summary

The binding affinity of Blinatumomab to its targets is a critical parameter for its therapeutic efficacy. The equilibrium dissociation constant (KD) is a key metric, with a lower KD value indicating a higher binding affinity. The following table summarizes the reported KD values for Blinatumomab binding to human CD19 and CD3, as determined by various orthogonal methods.

TargetMethodCell Line/SystemReported KD (M)Reference
CD19 Flow CytometryNALM-6 (B-cell precursor leukemia)1.49 x 10-9[1]
CD19 Flow CytometryRaji (Burkitt's lymphoma)1.07 x 10-9[2]
CD19 ELISARecombinant human CD191.42 x 10-9[3]
CD19 Surface Plasmon Resonance (SPR)Recombinant human CD191.07 x 10-10
CD3 Flow CytometryPurified human T-cells2.6 x 10-7[1]
CD3 Flow CytometryJurkat (T-lymphocyte)4.18 x 10-7[2]
CD3 ELISARecombinant human CD3ε2.96 x 10-7[3]

Experimental Protocols and Methodologies

Detailed below are the experimental protocols for the key orthogonal methods used to validate Blinatumomab binding.

Flow Cytometry: Cell-Based Binding Affinity

Flow cytometry is a powerful technique to measure the binding of antibodies to cell surface antigens in a heterogeneous cell population.

Experimental Protocol:

  • Cell Preparation:

    • Culture CD19-positive cells (e.g., NALM-6, Raji) and CD3-positive cells (e.g., Jurkat, purified primary T-cells) under standard conditions.

    • Harvest cells and wash twice with ice-cold PBS containing 2% FBS (FACS buffer).

    • Resuspend cells in FACS buffer to a concentration of 1 x 106 cells/mL.

  • Antibody Incubation:

    • Prepare a serial dilution of Blinatumomab in FACS buffer.

    • Add 100 µL of the cell suspension to each well of a 96-well plate.

    • Add 100 µL of the diluted Blinatumomab to the respective wells.

    • Incubate on ice for 1 hour, protected from light.

  • Secondary Antibody Staining:

    • Wash the cells twice with ice-cold FACS buffer.

    • Resuspend the cell pellet in 100 µL of a fluorescently labeled anti-human IgG secondary antibody (e.g., FITC-conjugated) diluted in FACS buffer.

    • Incubate on ice for 30 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Wash the cells twice with ice-cold FACS buffer.

    • Resuspend the final cell pellet in 500 µL of FACS buffer.

    • Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.

    • Plot the MFI against the Blinatumomab concentration and fit the data to a one-site binding model to determine the KD.

G Flow Cytometry Workflow for Blinatumomab Binding cluster_prep Cell Preparation cluster_incubation Incubation cluster_staining Staining & Analysis prep1 Culture CD19+ or CD3+ cells prep2 Harvest and wash cells prep1->prep2 prep3 Resuspend in FACS buffer prep2->prep3 inc1 Add cells to 96-well plate prep3->inc1 inc2 Add serial dilutions of Blinatumomab inc1->inc2 inc3 Incubate on ice inc2->inc3 stain1 Wash cells inc3->stain1 stain2 Add fluorescent secondary antibody stain1->stain2 stain3 Incubate on ice stain2->stain3 stain4 Wash cells stain3->stain4 stain5 Acquire data on flow cytometer stain4->stain5 stain6 Analyze MFI to determine KD stain5->stain6 G Surface Plasmon Resonance (SPR) Workflow cluster_prep Chip Preparation cluster_binding Binding Measurement cluster_analysis Analysis prep1 Activate sensor chip prep2 Immobilize recombinant CD19 or CD3 prep1->prep2 prep3 Deactivate surface prep2->prep3 bind1 Inject Blinatumomab dilutions (Association) prep3->bind1 bind2 Flow running buffer (Dissociation) bind1->bind2 ana1 Regenerate chip surface bind2->ana1 ana2 Fit sensorgram data to binding model ana1->ana2 ana3 Determine kon, koff, and KD ana2->ana3 G ELISA Workflow for Blinatumomab Binding cluster_coating Plate Preparation cluster_incubation Incubation & Detection cluster_analysis Analysis coat1 Coat plate with CD19 or CD3 coat2 Wash plate coat1->coat2 coat3 Block plate coat2->coat3 coat4 Wash plate coat3->coat4 inc1 Add Blinatumomab dilutions coat4->inc1 inc2 Wash plate inc1->inc2 inc3 Add HRP-conjugated secondary antibody inc2->inc3 inc4 Wash plate inc3->inc4 inc5 Add TMB substrate inc4->inc5 inc6 Add stop solution inc5->inc6 ana1 Read absorbance at 450 nm inc6->ana1 ana2 Plot data and determine EC50/KD ana1->ana2 G Cytotoxicity Assay Workflow cluster_prep Cell Preparation cluster_coculture Co-culture cluster_analysis Analysis prep1 Isolate PBMCs (Effector cells) co1 Co-culture PBMCs and target cells at various E:T ratios prep1->co1 prep2 Culture and label CD19+ target cells prep2->co1 co2 Add Blinatumomab dilutions co1->co2 co3 Incubate for 24-48 hours co2->co3 ana1 Measure target cell lysis (fluorescence or flow cytometry) co3->ana1 ana2 Calculate % specific lysis ana1->ana2 ana3 Determine EC50 ana2->ana3 G Blinatumomab Signaling Pathway cluster_cells Cellular Interaction cluster_activation T-Cell Activation & Cytotoxicity TCell T-Cell Blinatumomab Blinatumomab TCell->Blinatumomab binds CD3 BCell B-Cell (CD19+) BCell->Blinatumomab binds CD19 Synapse Cytolytic Synapse Formation Blinatumomab->Synapse Activation T-Cell Activation Synapse->Activation Granzymes Granzyme & Perforin Release Activation->Granzymes Apoptosis B-Cell Apoptosis Granzymes->Apoptosis

References

Safety Operating Guide

A Guide to the Safe Disposal of Blinatumomab

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of biopharmaceuticals like blinatumomab is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the proper disposal of blinatumomab, a bi-specific T-cell engager (BiTE®) antibody construct. Adherence to these protocols is vital for maintaining a safe laboratory environment and preventing potential environmental contamination.

While blinatumomab is not classified as a hazardous substance, it is imperative to handle it with the appropriate precautions for a biological product.[1][2] Disposal of blinatumomab and associated materials must comply with local, state, and federal regulations for biomedical waste.

Key Properties and Storage

Proper storage is crucial for maintaining the integrity of blinatumomab. Below is a summary of its key characteristics and recommended storage conditions.

PropertyValue
Synonyms Anatumomab
Molecular Weight 54.09 kDa
Storage Temperature Store at ≤ -20℃ for up to 24 months. Avoid repeated freeze-thaw cycles.[2]
Chemical Stability Stable under recommended storage conditions.[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]

Experimental Protocol: Disposal of Unused Blinatumomab and Contaminated Materials

This protocol outlines the necessary steps for the safe disposal of unused blinatumomab solution, empty vials, and contaminated labware (e.g., pipette tips, gloves, and IV bags).

Materials:

  • Appropriate personal protective equipment (PPE): lab coat, safety goggles, and gloves.

  • Biohazard waste containers (sharps container and biohazard bags).

  • 70% ethanol or other appropriate disinfectant.

  • Spill containment kit.

Procedure:

  • Decontamination of Work Surfaces: Before and after handling blinatumomab, decontaminate the work area (e.g., biological safety cabinet) with an appropriate disinfectant like 70% ethanol.

  • Handling of Unused Solution:

    • Any unused blinatumomab solution should be managed as biomedical waste.[3]

    • Do not discharge unused solutions down the drain.

    • Aspirate any remaining solution and dispense it into a designated biohazard waste container.

  • Disposal of Empty Vials and Packaging:

    • Empty blinatumomab vials should be disposed of in a sharps container to prevent accidental punctures.

    • All packaging materials that have come into contact with blinatumomab should be placed in a biohazard bag.

  • Disposal of Contaminated Labware:

    • All disposable materials that have come into contact with blinatumomab, including gloves, pipette tips, and culture plates, must be disposed of in designated biohazard waste bags.

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • Use a spill containment kit to absorb the liquid.

    • Treat the spill area with an appropriate disinfectant.

    • Dispose of all cleanup materials in a biohazard waste container.

  • Final Waste Disposal:

    • Seal all biohazard bags and sharps containers when they are three-quarters full.

    • Dispose of the sealed containers through your institution's biomedical waste disposal service. Contact a licensed professional waste disposal service to dispose of this material.[4]

Blinatumomab Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of blinatumomab and associated materials.

G cluster_prep Preparation & Handling cluster_disposal Disposal Steps cluster_waste_management Waste Management start Start: Handling Blinatumomab ppe Wear Appropriate PPE start->ppe handling Handle in Designated Area ppe->handling unused_sol Unused Solution handling->unused_sol empty_vials Empty Vials handling->empty_vials contaminated_labware Contaminated Labware handling->contaminated_labware biohazard_bag Place in Biohazard Bag unused_sol->biohazard_bag sharps_container Place in Sharps Container empty_vials->sharps_container contaminated_labware->biohazard_bag autoclave Autoclave (if required) biohazard_bag->autoclave sharps_container->autoclave licensed_disposal Dispose via Licensed Service autoclave->licensed_disposal end End: Disposal Complete licensed_disposal->end

Blinatumomab Disposal Workflow Diagram

References

Essential Safety and Operational Protocols for Handling Blinin

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in research and development, ensuring the safe handling of specialized chemical compounds is paramount. This document provides comprehensive, immediate safety and logistical information for the handling of Blinin, a diterpene lactone. The following procedural guidance is designed to be a critical resource for researchers, scientists, and drug development professionals, fostering a culture of safety and building trust through value-added information beyond the product itself.

I. Compound Identification and Properties

This compound is a diterpene lactone with the CAS number 125675-09-4. A summary of its key chemical and physical properties is provided below.

PropertyValue
CAS Number 125675-09-4
Molecular Formula C₂₂H₃₂O₆
Appearance Solid
Purity ≥98%
Solubility Soluble in DMSO

Data sourced from publicly available chemical supplier information.

II. Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

EquipmentSpecificationRationale
Gloves Chemical-resistant nitrile glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes and airborne particles.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols.To prevent inhalation of the compound.

III. Health Hazard Information

  • Acute Effects: No specific data is available. Handle with care to avoid irritation to the eyes, skin, and respiratory system.

  • Chronic Effects: No specific data is available. As with many complex organic molecules, long-term exposure should be minimized.

Occupational Exposure Limits (OELs):

There are no established Occupational Exposure Limits (OELs) for this compound from regulatory agencies such as OSHA or ACGIH. In the absence of specific limits, a conservative approach should be adopted, and exposure should be kept as low as reasonably achievable (ALARA).

IV. Experimental Protocols for Safe Handling

The following protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is available in a designated weighing area.
  • Work within a certified chemical fume hood to minimize inhalation exposure.
  • Have an emergency eyewash station and safety shower readily accessible.

2. Weighing and Solution Preparation:

  • Don the required PPE (lab coat, gloves, safety glasses).
  • Carefully weigh the desired amount of solid this compound on a tared weigh boat.
  • Transfer the solid to an appropriate container for dissolution.
  • Add the desired solvent (e.g., DMSO) to the container and mix gently until the solid is fully dissolved.

3. Handling and Storage:

  • Clearly label all containers with the compound name, concentration, date, and your initials.
  • Store the this compound stock solution in a tightly sealed container in a cool, dry, and dark place as recommended by the supplier.

4. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
  • Collect the contaminated absorbent into a sealed container for proper disposal.
  • Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
  • For larger spills, evacuate the area and follow your institution's emergency procedures.

5. Disposal Plan:

  • All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

V. Visual Workflow and Safety Diagrams

The following diagrams, generated using Graphviz (DOT language), provide a visual representation of the experimental workflow and the logical relationships in the safety and disposal plan.

experimental_workflow prep Preparation & Engineering Controls weigh Weighing & Solution Preparation prep->weigh handle Handling & Storage weigh->handle spill Spill Management weigh->spill handle->spill dispose Disposal handle->dispose spill->dispose

Caption: Experimental workflow for handling this compound.

safety_and_disposal_plan cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_emergency Emergency Procedures cluster_disposal Waste Disposal gloves Nitrile Gloves goggles Safety Goggles labcoat Lab Coat fumehood Work in Fume Hood waste_container Hazardous Waste Container fumehood->waste_container storage Proper Storage spill_kit Spill Kit Accessible spill_kit->waste_container eyewash Eyewash & Safety Shower ehs Contact EHS waste_container->ehs

Caption: Safety and disposal plan for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.